molecular formula C8H8Cl2N2O B1456658 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride CAS No. 917918-83-3

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

Cat. No.: B1456658
CAS No.: 917918-83-3
M. Wt: 219.06 g/mol
InChI Key: DFHHUZGTJHWRNJ-UHFFFAOYSA-N
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Description

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride is a useful research compound. Its molecular formula is C8H8Cl2N2O and its molecular weight is 219.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O.ClH/c1-12-6-4-11-8(9)7-5(6)2-3-10-7;/h2-4,10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHHUZGTJHWRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C=CN2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, a substituted 6-azaindole, represents a significant heterocyclic scaffold in medicinal chemistry. The pyrrolo[2,3-c]pyridine core is a bioisostere of indole, and its derivatives have garnered substantial interest as kinase inhibitors and intermediates in the synthesis of various biologically active compounds.[1] This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway to 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride, designed for researchers, scientists, and professionals in drug development. The synthesis is strategically designed in a multi-step sequence starting from a commercially available pyridine derivative.

Strategic Synthesis Pathway

The synthesis of this compound is strategically designed to proceed through a three-step sequence starting from 2,4-dichloro-5-nitropyridine. This approach involves a regioselective nucleophilic substitution to introduce the methoxy group, followed by a reductive cyclization to construct the pyrrole ring, and concludes with the formation of the hydrochloride salt.

Synthesis_Pathway A 2,4-dichloro-5-nitropyridine B 4-methoxy-2-chloro-5-nitropyridine A->B  Sodium Methoxide,  Methanol   C 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine B->C  Triethyl phosphite,  Reductive Cyclization   D This compound C->D  HCl in Ether  

Caption: Overall synthetic pathway for this compound.

Part 1: Synthesis of 4-methoxy-2-chloro-5-nitropyridine

The initial step focuses on the regioselective substitution of one of the chlorine atoms in 2,4-dichloro-5-nitropyridine with a methoxy group. The nitro group's strong electron-withdrawing nature activates the pyridine ring for nucleophilic aromatic substitution, with the C4 position being more activated than the C2 position.

Causality of Experimental Choices

The choice of sodium methoxide in methanol as the reagent system is based on its common application for the methoxylation of chloropyridines. The reaction proceeds under relatively mild conditions, and the regioselectivity is driven by the electronic effects of the nitro group.

Experimental Protocol
  • Reaction Setup: A solution of 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: A solution of sodium methoxide (1.1 eq) in methanol is added dropwise to the stirred solution at room temperature.

  • Reaction Progression: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 4-methoxy-2-chloro-5-nitropyridine as a solid.[2]

ParameterValue
Starting Material2,4-dichloro-5-nitropyridine
ReagentsSodium methoxide, Methanol
Stoichiometry1.1 eq of Sodium Methoxide
TemperatureReflux
Reaction TimeMonitored by TLC

Part 2: Synthesis of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

The second stage of the synthesis involves the construction of the pyrrole ring via a reductive cyclization of the nitro group. The Cadogan reaction, which utilizes triethyl phosphite for the deoxygenative cyclization of nitro compounds, is a well-established method for the synthesis of various nitrogen-containing heterocycles.[3]

Causality of Experimental Choices

Triethyl phosphite is a powerful deoxygenating agent that facilitates the reductive cyclization of the nitro group with an adjacent moiety that can participate in ring formation. In this case, it is proposed that the reaction proceeds via a nitrene intermediate which then cyclizes.

Experimental Protocol
  • Reaction Setup: A mixture of 4-methoxy-2-chloro-5-nitropyridine (1.0 eq) and triethyl phosphite (3.0 eq) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere.

  • Reaction Progression: The mixture is heated to a high temperature (typically 150-160 °C) and stirred for several hours. The reaction progress is monitored by TLC.

  • Work-up and Isolation: After cooling to room temperature, the excess triethyl phosphite is removed under high vacuum. The resulting residue is then purified.

  • Purification: The crude product is purified by column chromatography on silica gel to yield 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine as a solid.

ParameterValue
Starting Material4-methoxy-2-chloro-5-nitropyridine
ReagentTriethyl phosphite
Stoichiometry3.0 eq of Triethyl phosphite
Temperature150-160 °C
Reaction TimeSeveral hours (monitored by TLC)

Part 3: Synthesis of this compound

The final step is the conversion of the free base into its hydrochloride salt to improve its solubility and stability for potential pharmaceutical applications.

Causality of Experimental Choices

The formation of a hydrochloride salt is a standard procedure in pharmaceutical chemistry. Using a solution of hydrogen chloride in an organic solvent like diethyl ether or isopropanol allows for the controlled precipitation of the salt.

Experimental Protocol
  • Dissolution: 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is dissolved in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: A solution of hydrogen chloride in diethyl ether (e.g., 2 M) is added dropwise to the stirred solution of the free base at 0 °C.

  • Precipitation and Isolation: The hydrochloride salt precipitates out of the solution. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to give this compound.

ParameterValue
Starting Material7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
ReagentHydrogen chloride in diethyl ether
Temperature0 °C
Product FormSolid precipitate

Conclusion

This technical guide outlines a robust and logical synthetic pathway for the preparation of this compound. The described methodologies are based on well-established chemical transformations and provide a solid foundation for the synthesis of this important heterocyclic compound for research and development in the pharmaceutical industry.

References

An In-depth Technical Guide to 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS 917918-83-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride, a key heterocyclic building block with significant applications in pharmaceutical research and development. The information presented herein is intended to support laboratory research by providing essential data on physicochemical properties, a representative synthetic approach, analytical characterization, and safe handling protocols.

Introduction and Significance

This compound is a member of the 6-azaindole class of compounds. The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a bioisostere of indole. This structural motif is a cornerstone in the development of various therapeutic agents, particularly kinase inhibitors. The presence of a chlorine atom at the 7-position and a methoxy group at the 4-position offers versatile handles for further chemical modifications, making this compound a valuable intermediate in the synthesis of complex drug candidates.[1] Its primary application lies in the development of novel therapeutics, including those targeting cancer and neurological disorders.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 917918-83-3[3]
Molecular Formula C₈H₈Cl₂N₂O[4]
Molecular Weight 219.07 g/mol [4]
Appearance White to off-white crystalline powder[3]
Melting Point 215-218°C (decomposes)[3]
Solubility Freely soluble in water (>50 mg/mL), DMSO, and methanol[3]
Purity Typically ≥95-99% (by HPLC)[3][4]
Storage 2-8°C, in a tightly sealed container, protected from moisture[3]

Synthesis and Purification

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, a representative synthetic route can be proposed based on established methods for the synthesis of related 7-azaindole derivatives.[1] The general strategy often involves the construction of the pyrrolopyridine core followed by functionalization.

A plausible synthetic pathway could involve the following key transformations:

Caption: A generalized synthetic workflow for 7-azaindole derivatives.

Representative Experimental Protocol:

The following is a generalized, representative protocol and has not been experimentally validated for this specific compound. Researchers should adapt and optimize the conditions based on their own laboratory settings and analytical monitoring.

Step 1: Pyrrole Ring Formation The synthesis would likely commence with a suitably substituted pyridine derivative. Cyclization to form the pyrrole ring is a common strategy in the synthesis of azaindoles. This can be achieved through various methods, such as the Fischer indole synthesis or a palladium-catalyzed cross-coupling reaction followed by cyclization.

Step 2: Chlorination Introduction of the chlorine atom at the 7-position can be accomplished using a variety of chlorinating agents. The choice of reagent and reaction conditions is crucial to ensure regioselectivity.

Step 3: Methoxylation The methoxy group at the 4-position can be introduced via nucleophilic aromatic substitution of a suitable leaving group (e.g., another halogen) with sodium methoxide.

Step 4: Hydrochloride Salt Formation The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility in aqueous media. This is typically achieved by treating a solution of the free base in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate is then collected by filtration and dried.

Purification:

Purification of the final compound and intermediates is critical to achieve the desired purity. Common techniques include:

  • Recrystallization: This is a standard method for purifying solid compounds. The choice of solvent is crucial and should be determined experimentally.

  • Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) would need to be determined by thin-layer chromatography (TLC) analysis.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound. While specific spectra for this compound are not publicly available in the searched literature, a Certificate of Analysis from suppliers typically includes the following data.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the pyrrole and pyridine rings, the methoxy protons, and the N-H proton of the pyrrole ring. The chemical shifts and coupling constants would be characteristic of the 6-azaindole core.

  • ¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule, including the aromatic carbons and the methoxy carbon.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. The expected molecular ion peak for the free base (C₈H₇ClN₂O) would be around 182.61 m/z. High-resolution mass spectrometry (HRMS) would provide a more accurate mass measurement, confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC):

HPLC is a crucial technique for assessing the purity of the compound. A high-purity sample, as often cited by suppliers, would show a single major peak with a purity of ≥99%.[3]

Applications in Drug Discovery

This compound serves as a vital intermediate in the synthesis of pharmacologically active molecules, most notably kinase inhibitors.[3] The 7-azaindole scaffold is a key component of several approved drugs and clinical candidates. The chloro and methoxy functionalities on this particular derivative provide strategic points for diversification, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.

Caption: A typical workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles are required.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat should be worn.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a fume hood.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

The Rise of Pyrrolo[2,3-c]pyridines: A Technical Guide to their Mechanism of Action in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrrolo[2,3-c]pyridine Scaffold

In the landscape of modern drug discovery, particularly in the realm of oncology, the strategic design of small molecule inhibitors targeting protein kinases has become a cornerstone of therapeutic advancement. Among the myriad of heterocyclic scaffolds explored, the pyrrolo[2,3-c]pyridine, also known as 6-azaindole, has emerged as a privileged structure.[1][2][3] Its remarkable versatility as a pharmacophore has led to its widespread use in the development of potent kinase inhibitors, anti-proliferative agents, and therapeutic candidates for a range of diseases, including cancer and Alzheimer's disease.[1]

The fundamental basis for the efficacy of pyrrolo[2,3-c]pyridine and its isomers, such as the pyrrolo[2,3-d]pyrimidine, lies in their structural mimicry of adenine, the core component of adenosine triphosphate (ATP).[4][5][6] This resemblance allows these derivatives to function as ATP-competitive inhibitors, effectively blocking the catalytic activity of kinases by occupying their ATP-binding pocket. The subsequent disruption of downstream signaling pathways forms the basis of their therapeutic effect. The selectivity and potency of these inhibitors are largely dictated by the various substituents appended to the core pyrrolopyridine nucleus, which engage in specific interactions with the amino acid residues within the kinase active site.[6]

This technical guide provides an in-depth exploration of the mechanism of action of pyrrolo[2,3-c]pyridine derivatives and their closely related isomers. We will dissect their interactions with key oncogenic kinases, elucidate the signaling pathways they modulate, and present the experimental methodologies employed to characterize their activity.

I. Targeting Angiogenesis: VEGFR Inhibition by Pyrrolopyridine Derivatives

Vascular Endothelial Growth Factor Receptors (VEGFRs) are a family of receptor tyrosine kinases that play a pivotal role in angiogenesis, the formation of new blood vessels.[7][8] In the context of cancer, tumor-induced angiogenesis is a critical process for tumor growth and metastasis, making VEGFRs a prime target for therapeutic intervention. Several pyrrolopyridine derivatives have been developed as potent VEGFR inhibitors.

A. The VEGFR Signaling Pathway

The binding of VEGF to its receptor, VEGFR-2, triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival, culminating in the formation of new blood vessels.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition VEGF VEGF VEGFR2_inactive VEGFR-2 (inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 Dimer (phosphorylated) VEGFR2_inactive->VEGFR2_active Dimerization & Autophosphorylation PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation Pyrrolo_pyridine Pyrrolopyridine Derivative Pyrrolo_pyridine->VEGFR2_active ATP-competitive inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition by pyrrolopyridine derivatives.

B. Mechanism of Inhibition and Structure-Activity Relationship (SAR)

Pyrrolo[2,3-d]pyrimidine derivatives have been extensively studied as VEGFR-2 inhibitors.[7][9] These compounds typically feature a core scaffold that forms hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP. The substituents at various positions of the pyrrolopyrimidine ring are crucial for achieving high potency and selectivity. For instance, modifications can be introduced to occupy the hydrophobic pocket adjacent to the ATP-binding site, thereby enhancing the binding affinity.

A notable example is a novel pyrrolo[3,2-d]pyrimidine derivative, compound 20d, which acts as a potent inhibitor of both VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR) kinases.[10] This compound effectively blocks VEGF-stimulated cellular phosphorylation with an IC50 value of 2.5 nM.[10]

C. In Vitro Evaluation of VEGFR-2 Inhibition

The inhibitory activity of these compounds is typically assessed through a combination of enzymatic and cell-based assays.

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity.

  • Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a microplate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction mixture at a controlled temperature for a specific duration.

    • Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

D. Summary of Inhibitory Activities
Compound ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-d]pyrimidine DerivativesVEGFR-2Varies (nanomolar range)[9]
Pyrrolo[3,2-d]pyrimidine (Compound 20d)VEGFR2.5[10]
Pyrrolopyridine-pyridone (Compound 2)VEGFR-227[11]

II. Targeting Tumor Proliferation and Invasion: c-Met Inhibition

The c-Mesenchymal-Epithelial Transition (c-Met) factor is a receptor tyrosine kinase that, upon binding to its ligand, Hepatocyte Growth Factor (HGF), activates a signaling cascade involved in cell growth, migration, and invasion.[12] Aberrant c-Met signaling is implicated in the development and progression of numerous cancers, making it an attractive therapeutic target.

A. The c-Met Signaling Pathway

HGF-induced dimerization and autophosphorylation of c-Met lead to the recruitment and activation of downstream signaling proteins, including GRB2, GAB1, PI3K, and PLCγ. These effectors, in turn, activate major signaling pathways such as the RAS-MAPK and PI3K-Akt pathways, promoting cell proliferation, survival, and motility.

cMet_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition HGF HGF cMet_inactive c-Met (inactive) HGF->cMet_inactive Binding cMet_active c-Met Dimer (phosphorylated) cMet_inactive->cMet_active Dimerization & Autophosphorylation GRB2_GAB1 GRB2/GAB1 cMet_active->GRB2_GAB1 PI3K PI3K cMet_active->PI3K RAS RAS GRB2_GAB1->RAS Akt Akt PI3K->Akt MAPK MAPK RAS->MAPK Proliferation Cell Proliferation, Invasion, Survival Akt->Proliferation MAPK->Proliferation Pyrrolo_pyridine Pyrrolopyridine Derivative Pyrrolo_pyridine->cMet_active ATP-competitive inhibition

Caption: The HGF/c-Met signaling pathway and its inhibition by pyrrolopyridine derivatives.

B. Mechanism of Inhibition and SAR

Several classes of pyrrolopyridine derivatives have been developed as potent c-Met inhibitors. For example, a series of novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety demonstrated excellent c-Met kinase inhibitory activity, with the most promising analog exhibiting an IC50 value of 1.68 nM.[13] Structure-activity relationship studies revealed that electron-withdrawing groups on the phenyl ring were beneficial for activity.[13]

Another example is a conformationally constrained 2-pyridone analogue of a pyrrolopyridine derivative (compound 2), which is a potent c-Met kinase inhibitor with an IC50 of 1.8 nM.[11] X-ray crystallographic analysis of this inhibitor bound to the ATP binding site of c-Met provided valuable insights into its binding mode, rationalizing the observed SAR.[11][14]

C. Cellular Assays for c-Met Inhibition

Beyond enzymatic assays, it is crucial to assess the activity of these inhibitors in a cellular context.

Experimental Protocol: Cell-Based c-Met Phosphorylation Assay

  • Objective: To determine the effect of a test compound on HGF-induced c-Met phosphorylation in a cancer cell line that overexpresses c-Met (e.g., GTL-16).

  • Materials: GTL-16 human gastric carcinoma cells, cell culture medium, HGF, test compound, lysis buffer, and antibodies for Western blotting (anti-phospho-c-Met and anti-total-c-Met).

  • Procedure:

    • Plate GTL-16 cells and allow them to adhere.

    • Starve the cells to reduce basal c-Met phosphorylation.

    • Pre-treat the cells with various concentrations of the test compound.

    • Stimulate the cells with HGF to induce c-Met phosphorylation.

    • Lyse the cells and collect the protein lysates.

    • Perform Western blot analysis to detect the levels of phosphorylated c-Met and total c-Met.

    • Quantify the band intensities to determine the extent of inhibition.

D. Summary of Inhibitory Activities
Compound ClassTarget KinaseIC50 (nM)Reference
Pyrrolo[2,3-b]pyridine-triazolec-Met1.68[13]
Pyrrolopyridine-pyridone (Compound 2)c-Met1.8[11]
Pyrrolo[2,3-b]pyridine (Compound 10)c-Met5[15]

III. Modulating the Tumor Microenvironment: Tie-2 Kinase Inhibition

The Tie-2 receptor tyrosine kinase and its ligands, the angiopoietins, are key regulators of vascular stability and remodeling.[16][17] Inhibition of Tie-2 signaling can disrupt the tumor vasculature, representing another avenue for anti-angiogenic therapy.

A. The Angiopoietin-Tie-2 Signaling Pathway

Angiopoietin-1 (Ang1) binding to Tie-2 promotes receptor phosphorylation and downstream signaling that leads to endothelial cell survival and vessel maturation. In contrast, Angiopoietin-2 (Ang2) often acts as a context-dependent antagonist, promoting vessel destabilization and angiogenesis in the presence of VEGF.

Tie2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibition Inhibition Ang1 Ang1 Tie2_inactive Tie-2 (inactive) Ang1->Tie2_inactive Binding Tie2_active Tie-2 Dimer (phosphorylated) Tie2_inactive->Tie2_active Dimerization & Autophosphorylation PI3K PI3K Tie2_active->PI3K Akt Akt PI3K->Akt Vessel_Stability Vessel Stability & Endothelial Cell Survival Akt->Vessel_Stability Pyrrolo_pyridine Pyrrolopyridine Derivative Pyrrolo_pyridine->Tie2_active ATP-competitive inhibition

Caption: The Ang1/Tie-2 signaling pathway and its inhibition by pyrrolopyridine derivatives.

B. Pyrrolopyridine Derivatives as Tie-2 Inhibitors

The development of selective Tie-2 inhibitors has been an area of active research. Some pyrrolopyridine derivatives have been identified as potent inhibitors of Tie-2 kinase. For instance, a pyridinyl pyrimidine compound was developed as a potent, nonselective Tie-2 inhibitor.[16] Further optimization led to a pyridinyl triazine derivative with greater selectivity and good oral bioavailability.[16]

IV. Broader Spectrum of Kinase Inhibition

The versatility of the pyrrolopyridine scaffold extends to the inhibition of a wide array of other kinases implicated in cancer and other diseases. These include:

  • FMS Kinase: A series of pyrrolo[3,2-c]pyridine derivatives were identified as potent inhibitors of FMS kinase, a member of the type III receptor tyrosine kinase family, with potential applications in cancer and inflammatory disorders.[18]

  • CDK8: A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor, showing significant antitumor activity in colorectal cancer models.[19]

  • FGFR: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often dysregulated in various cancers.[20]

  • EGFR and HER2: Certain pyrrolo[2,3-d]pyrimidine derivatives have been shown to inhibit key protein kinases like EGFR and HER2.[21]

V. Conclusion and Future Perspectives

Pyrrolo[2,3-c]pyridine derivatives and their related isomers represent a highly successful class of kinase inhibitors. Their mechanism of action is primarily centered on ATP-competitive inhibition of a diverse range of kinases that are critical for tumor cell proliferation, survival, and angiogenesis. The extensive structure-activity relationship studies have enabled the fine-tuning of potency and selectivity, leading to the discovery of promising clinical candidates.

Future research in this field will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties, enhanced selectivity to minimize off-target effects, and the ability to overcome drug resistance mechanisms. The continued exploration of the chemical space around the pyrrolopyridine scaffold holds immense promise for the discovery of novel and effective therapies for a multitude of human diseases.

References

A Technical Guide to the Spectroscopic Characterization of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, a substituted azaindole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrrolopyridine scaffold is a key pharmacophore in numerous biologically active molecules, including kinase inhibitors. The specific substitution pattern of a chloro group at the 7-position and a methoxy group at the 4-position modulates the electronic and steric properties of the core structure, potentially influencing its biological target interactions.

Accurate and comprehensive structural elucidation is a cornerstone of chemical research and development, ensuring the identity and purity of synthesized compounds. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide provides an in-depth analysis of the expected spectroscopic data for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. While publicly available experimental spectra for this specific molecule are limited, this document, grounded in established spectroscopic principles, offers a robust predictive framework for its characterization.

Molecular Structure

The structural features of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine are the basis for its spectroscopic properties. The numbering of the atoms in the pyrrolopyridine ring system is crucial for the assignment of NMR signals.

Figure 1: Structure of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine in a solvent like DMSO-d₆ would likely exhibit the following signals:

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~11.5 - 12.5Broad Singlet1HN1-HThe pyrrole N-H proton is typically deshielded and appears as a broad singlet due to quadrupole broadening and potential hydrogen bonding.
~7.5 - 8.0Doublet1HH5This proton is on the pyridine ring, adjacent to the electron-withdrawing nitrogen (N6), leading to a downfield shift. It would likely be a doublet due to coupling with H2.
~7.0 - 7.5Doublet1HH2This proton on the pyrrole ring is expected to be in the aromatic region, coupled to H5, resulting in a doublet.
~6.5 - 7.0Doublet1HH3This proton on the pyrrole ring is expected to be coupled to H2, appearing as a doublet.
~3.9 - 4.1Singlet3H-OCH₃The methoxy protons are shielded and appear as a sharp singlet as they have no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum provides information on the number of unique carbon environments and their electronic nature.

Predicted Chemical Shift (ppm)Carbon AssignmentRationale
~150 - 160C4The carbon atom attached to the electronegative oxygen of the methoxy group will be significantly deshielded.
~145 - 155C7aThis quaternary carbon is part of the aromatic system and adjacent to a nitrogen atom.
~140 - 150C7The carbon bearing the chlorine atom will be deshielded due to the electronegativity of chlorine.
~125 - 135C5Aromatic carbon in the pyridine ring.
~120 - 130C2Aromatic carbon in the pyrrole ring.
~110 - 120C3aThis quaternary carbon is at the fusion of the two rings.
~100 - 110C3Aromatic carbon in the pyrrole ring.
~55 - 60-OCH₃The carbon of the methoxy group is in the aliphatic region but deshielded by the attached oxygen.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3300N-H StretchPyrrole N-H
3000 - 3100C-H StretchAromatic C-H
2850 - 3000C-H StretchAliphatic C-H (-OCH₃)
1550 - 1650C=C and C=N StretchAromatic Rings
1200 - 1300C-O StretchAryl Ether
1000 - 1100C-O StretchAryl Ether
700 - 800C-Cl StretchAryl Chloride

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

  • Molecular Ion (M⁺): The expected molecular ion peak for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine (C₈H₇ClN₂O) would be at m/z 182.02.

  • Isotopic Pattern: Due to the presence of a chlorine atom, a characteristic M+2 peak at m/z 184.02 with an intensity of approximately one-third of the molecular ion peak is expected, corresponding to the ³⁷Cl isotope.

  • Predicted Fragmentation: A plausible fragmentation pathway could involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

fragmentation mol [C8H7ClN2O]+• m/z = 182 frag1 [M - •CH3]+ m/z = 167 mol->frag1 - •CH3 frag2 [M - •CH3 - CO]+ m/z = 139 frag1->frag2 - CO

Figure 2: A plausible fragmentation pathway for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

Hypothetical Experimental Protocols

The following are generalized procedures for acquiring spectroscopic data for a compound like 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use standard parameters for pulse width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: Use Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) for introducing the sample into the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. Analyze the isotopic pattern to confirm the presence of chlorine.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. By understanding the expected spectroscopic features, researchers and drug development professionals can more efficiently and confidently confirm the successful synthesis and purity of this and related compounds. The provided hypothetical protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in the characterization of novel chemical entities.

in vitro metabolic stability of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Metabolic Stability Assessment of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive technical overview of the principles and methodologies for assessing the , a heterocyclic compound of interest in contemporary drug discovery. We will explore a tiered experimental approach, beginning with high-throughput screening using liver microsomes and progressing to more physiologically relevant systems like cryopreserved hepatocytes. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind experimental design choices to ensure robust and interpretable data.

Introduction: The Imperative of Metabolic Stability

In the journey of a new chemical entity (NCE) from discovery to clinical application, understanding its Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[3] Of these, metabolism—the body's enzymatic conversion of compounds—is a primary driver of drug clearance. A compound that is metabolized too rapidly will struggle to achieve therapeutic concentrations, necessitating frequent and potentially inconvenient dosing. Conversely, a compound that is excessively stable may accumulate, leading to toxicity. Therefore, early assessment of metabolic stability is a cornerstone of modern drug design, enabling chemists to optimize "soft spots" in a molecule's structure and select candidates with favorable pharmacokinetic credentials.[4]

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic small molecule, a structural class frequently investigated for various therapeutic targets.[5] Its pyrrolopyridine core, substituted with a chloro and a methoxy group, presents several potential sites for metabolic transformation. This guide outlines the essential in vitro assays required to characterize its metabolic fate.

Foundational Concepts in Metabolic Stability Assessment

The primary goal of in vitro metabolic stability studies is to determine a compound's intrinsic clearance (CLint).[6] This parameter reflects the inherent ability of metabolic enzymes to process the drug, independent of physiological factors like blood flow.[7][8] From CLint, we can derive the in vitro half-life (t½), which is the time required for 50% of the compound to be metabolized under the assay conditions.[6]

Key Biological Systems for In Vitro Testing

Two primary systems are employed for these assessments:

  • Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells (hepatocytes).[9] They are a rich source of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily, which is responsible for the metabolism of a vast majority of marketed drugs.[2][10] Microsomal assays are cost-effective and well-suited for high-throughput screening.[11]

  • Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs) and their necessary cofactors in a more physiologically relevant environment.[12] Hepatocyte assays are considered the "gold standard" for in vitro metabolism studies, providing a more comprehensive picture of a compound's metabolic clearance.[9][13]

Predicted Metabolic Pathways for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

The structure of the target compound suggests several potential metabolic pathways, primarily mediated by CYP enzymes.[14] Identifying these potential "soft spots" is crucial for rational drug design.[15]

  • O-Demethylation: The 4-methoxy group is a common site for oxidative metabolism, leading to the formation of a hydroxylated intermediate.

  • Aromatic Hydroxylation: The pyrrolopyridine ring system can undergo oxidation at various positions.

  • N-Oxidation: The pyridine nitrogen is susceptible to oxidation, a known metabolic route for pyridine-containing compounds.[14]

  • Oxidative Dechlorination: While generally more stable, the chloro-substituent could potentially be a site of metabolism.

Below is a diagram illustrating these potential metabolic transformations.

cluster_0 Potential Metabolic Pathways cluster_1 Phase I Metabolism (CYP450s) Parent 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine M1 O-Demethylation (4-hydroxy metabolite) Parent->M1 CYP-mediated M2 Aromatic Hydroxylation (Ring hydroxylation) Parent->M2 CYP-mediated M3 N-Oxidation (Pyridine N-oxide) Parent->M3 CYP-mediated

Caption: Predicted Phase I metabolic pathways for the target compound.

Experimental Strategy: A Tiered Approach

A logical and efficient strategy involves a tiered approach. The first tier utilizes a high-throughput liver microsomal stability assay to quickly rank-order compounds. Promising candidates then advance to a second-tier assay using hepatocytes to confirm the findings and provide a more accurate prediction of in vivo clearance.

Protocol 1: Liver Microsomal Stability Assay

This assay measures the disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.

Experimental Workflow

The workflow is designed to ensure reproducibility and includes critical controls for a self-validating system.

Caption: Step-by-step workflow for the microsomal stability assay.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.

    • Test Compound Stock: Prepare a 10 mM stock solution of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine in DMSO. From this, create a 100 µM working solution in acetonitrile.

    • Liver Microsomes: Thaw pooled human liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in the phosphate buffer.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[16] This system ensures a constant supply of the essential cofactor, NADPH.

    • Internal Standard (IS): Prepare a solution of a structurally similar, stable compound (e.g., carbamazepine) at a known concentration in acetonitrile.

    • Quenching Solution: Use ice-cold acetonitrile containing the internal standard.

  • Incubation Procedure:

    • In a 96-well plate, add the test compound, buffer, and the microsomal solution.

    • Include control wells: a "-NADPH" control (substitute buffer for the NADPH solution) to check for non-enzymatic degradation, and a "t=0" control.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "-NADPH" controls. For the "t=0" sample, the quenching solution is added before the NADPH solution.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a larger volume (e.g., 3x) of the ice-cold quenching solution to the appropriate wells.[17]

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound using a validated LC-MS/MS method.[18][19]

Summary of Experimental Conditions
ParameterRecommended ConditionRationale
Test System Pooled Human Liver MicrosomesAverages out inter-individual variability in enzyme expression.
Microsomal Protein Conc. 0.5 mg/mLBalances metabolic activity with assay linearity.[10]
Test Compound Conc. 1 µMWell below the likely Km to ensure first-order kinetics.
Cofactor NADPH Regenerating SystemMaintains a constant concentration of NADPH for the reaction duration.
Incubation Temperature 37°CMimics physiological temperature.[17]
pH 7.4Mimics physiological pH.
Time Points 0, 5, 15, 30, 45, 60 minProvides sufficient data points to accurately determine the degradation slope.
Controls -NADPH, t=0, Positive ControlEnsures observed degradation is enzymatic, establishes baseline, and validates assay performance.

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment by using intact cells that contain both Phase I and Phase II enzymes. Cryopreserved hepatocytes are a convenient and widely used model.[20]

Experimental Workflow

Caption: Step-by-step workflow for the hepatocyte stability assay.

Detailed Step-by-Step Methodology
  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium (e.g., Williams' Medium E).[21]

    • Centrifuge gently to pellet the cells and remove the cryopreservation medium. Resuspend in fresh medium.

    • Determine cell density and viability using the trypan blue exclusion method. Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final density in the incubation medium.

  • Incubation Procedure:

    • In a multi-well plate, add the test compound and the hepatocyte suspension.

    • Include controls: a blank hepatocyte incubation (vehicle control) and a positive control compound with known metabolic characteristics (e.g., testosterone or verapamil).[21]

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂, with gentle shaking.

  • Sampling and Analysis:

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and add them to the quenching solution (ice-cold acetonitrile with internal standard).[12]

    • Vortex thoroughly to ensure cell lysis and protein precipitation.

    • Centrifuge at high speed to pellet cell debris and precipitated proteins.

    • Analyze the supernatant for the remaining parent compound via LC-MS/MS.

Summary of Experimental Conditions
ParameterRecommended ConditionRationale
Test System Cryopreserved Plated or Suspension Human HepatocytesThe "gold standard" system containing a full suite of metabolic enzymes and cofactors.[20][21]
Cell Density 0.5 - 1.0 x 10⁶ viable cells/mLEnsures sufficient metabolic capacity for the assay.
Test Compound Conc. 1 µMLow concentration to maintain first-order kinetics.
Incubation Temperature 37°C, 5% CO₂Maintains cell viability and physiological conditions.[12]
Time Points 0, 15, 30, 60, 120 minA longer time course may be needed compared to microsomes to observe significant turnover.
Controls Vehicle Control, Positive ControlValidates cell metabolic activity and checks for non-specific compound loss.

Data Analysis and Interpretation

The data from both assays are processed to determine the rate of metabolism.

  • Calculate Percent Remaining: The amount of parent compound at each time point is expressed as a percentage of the amount at time zero.

  • Determine the Rate of Elimination: Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).

  • Calculate Half-Life (t½): The in vitro half-life is calculated from the rate constant using the following equation:

    • t½ = 0.693 / k [8]

  • Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated based on the half-life and the specific assay conditions:

    • For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (mL incubation / mg microsomal protein) * 1000[8]

    • For Hepatocytes (µL/min/10⁶ cells): CLint = (0.693 / t½) * (mL incubation / million cells) * 1000[20]

These CLint values are crucial for classifying the compound's stability (e.g., low, medium, or high clearance) and for subsequent extrapolation to predict in vivo pharmacokinetic parameters.[3]

Conclusion

The systematic in vitro evaluation of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine's metabolic stability is a critical, data-driven step in its development as a potential therapeutic agent. By employing a tiered approach starting with a high-throughput microsomal assay and progressing to a more comprehensive hepatocyte-based model, researchers can gain a clear understanding of the compound's metabolic liabilities. The detailed protocols and rationale presented in this guide provide a robust framework for generating high-quality, reproducible data. This information is indispensable for guiding medicinal chemistry efforts, enabling the selection of drug candidates with optimized pharmacokinetic profiles and a higher probability of success in clinical development.

References

Unlocking the Therapeutic Potential of 7-Chloro-4-Methoxy-1H-pyrrolo[2,3-c]pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrrolo[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. While direct studies on this molecule are nascent, its structural features and the extensive research on related azaindole analogs strongly suggest a rich pharmacology awaiting discovery. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining a logical, evidence-based approach to identifying and validating its molecular targets. We will delve into putative target classes, propose robust experimental workflows for target deconvolution and validation, and provide detailed protocols to empower your research endeavors.

Introduction: The Promise of the Pyrrolo[2,3-c]pyridine Core

The 7-azaindole (pyrrolo[2,3-b]pyridine) and its isomers, including the pyrrolo[2,3-c]pyridine scaffold, are bioisosteres of indole and purine, allowing them to interact with a wide array of biological targets.[1][2][3] This structural mimicry has been successfully exploited to develop potent and selective modulators of various enzymes and receptors. Notably, the pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a common feature in many ATP-competitive kinase inhibitors.[4] The subject of this guide, 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, is a key building block in the synthesis of such complex molecules, particularly kinase inhibitors.[5][6] Its inherent chemical functionalities—a reactive chlorine atom for substitution and a methoxy group influencing electronic properties—make it a versatile starting point for creating diverse chemical libraries.

Inferred Therapeutic Target Classes: A Data-Driven Hypothesis

Based on the extensive literature surrounding structurally related pyrrolopyridine and azaindole derivatives, we can hypothesize several high-probability target classes for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

Protein Kinases: The Prime Suspects

The most prominent and well-documented targets for azaindole-based compounds are protein kinases.[1] The nitrogen atom in the pyridine ring enhances the molecule's ability to form hydrogen bonds within the ATP-binding site of kinases.[1] Numerous pyrrolopyrimidine and pyrrolopyridine derivatives have demonstrated potent inhibitory activity against a range of kinases, including:

  • Receptor Tyrosine Kinases (RTKs):

    • VEGFR2: Crucial for angiogenesis, a hallmark of cancer.[7]

    • EGFR and HER2: Key drivers in various epithelial cancers.[7][8]

    • FMS Kinase (CSF-1R): Implicated in cancer and inflammatory diseases.[3][9]

  • Non-Receptor Tyrosine Kinases:

    • SYK: A key mediator in inflammatory signaling.[10]

  • Serine/Threonine Kinases:

    • CDKs (e.g., CDK2): Central regulators of the cell cycle, often dysregulated in cancer.[7][8]

    • GSK-3β: A multifaceted kinase involved in numerous cellular processes, including those implicated in Alzheimer's disease.[11]

    • PI3Ks: A family of lipid kinases that play a critical role in cell growth, proliferation, and survival.[10]

The general mechanism involves the pyrrolopyridine core acting as a scaffold that presents substituents to interact with specific residues in the kinase ATP-binding pocket.

Caption: Putative mechanism of kinase inhibition.

G-Protein Coupled Receptors (GPCRs)

While less common than kinase inhibition, some azaindole derivatives have shown activity at GPCRs. A notable example is the interaction with nicotinic acetylcholine receptors (nAChRs), where certain 7-azaindoles act as partial agonists.[12] This suggests that the pyrrolopyridine scaffold can be adapted to fit into the ligand-binding domains of these receptors.

Other Potential Enzyme and Protein Targets
  • Tubulin: Some 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of tubulin polymerization, binding to the colchicine site and displaying potent anticancer activities.[13][14]

  • H+/K+-ATPase: A series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives were designed as potassium-competitive acid blockers, indicating a potential interaction with this proton pump.[15]

  • Cyclooxygenase (COX): Acylated azaindole compounds have been reported to possess anti-inflammatory and analgesic activities, with some indole derivatives known to be COX inhibitors.[16]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to definitively identify and validate the therapeutic targets of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and its derivatives.

Caption: A generalized workflow for target identification and validation.

Step 1: Broad Phenotypic Screening

The initial step involves screening the compound across a diverse range of cell lines representing different cancer types (e.g., breast, lung, colon) and cell types relevant to inflammation (e.g., macrophages).

  • Objective: To identify a biological context in which the compound has a measurable effect.

  • Key Assays:

    • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To determine cytotoxic or cytostatic effects.

    • High-Content Imaging: To assess morphological changes, cell cycle arrest, or apoptosis induction.

    • Cytokine/Chemokine Profiling (e.g., Luminex, ELISA): To measure effects on inflammatory signaling.

Step 2: Target Deconvolution (Unbiased Approaches)

Once a robust phenotype is observed, unbiased methods can be employed to identify the molecular targets responsible.

  • Affinity Chromatography:

    • Immobilization: Synthesize a derivative of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine with a linker and immobilize it on a solid support (e.g., sepharose beads).

    • Incubation: Incubate the affinity matrix with cell lysate.

    • Elution: Elute bound proteins using a competitor (the free compound) or by changing buffer conditions.

    • Identification: Identify eluted proteins by mass spectrometry (LC-MS/MS).

  • Cellular Thermal Shift Assay (CETSA®):

    • Principle: Ligand binding stabilizes a target protein against thermal denaturation.

    • Treatment: Treat intact cells or cell lysates with the compound.

    • Heating: Heat the samples across a range of temperatures.

    • Analysis: Separate soluble and aggregated proteins and quantify the amount of a specific protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. A shift in the melting curve indicates target engagement.

Step 3: Target Validation (Biochemical and Biophysical Assays)

Putative targets identified in Step 2 must be validated through direct binding and functional assays.

  • Biochemical Assays:

    • Enzymatic Assays: If the putative target is an enzyme (e.g., a kinase), directly measure the effect of the compound on its activity. For kinases, this typically involves measuring the phosphorylation of a substrate using methods like LANCE® Ultra or ADP-Glo™.

    • Example: Kinase Inhibition Assay

      • Reaction Setup: In a microplate, combine the recombinant kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and ATP.

      • Compound Addition: Add varying concentrations of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

      • Incubation: Allow the enzymatic reaction to proceed for a defined period.

      • Detection: Stop the reaction and quantify the product (e.g., phosphorylated substrate or ADP) using a detection reagent.

      • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

  • Biophysical Assays:

    • Surface Plasmon Resonance (SPR): Provides real-time, label-free measurement of binding kinetics (kon and koff) and affinity (KD). The target protein is immobilized on a sensor chip, and the compound is flowed over the surface.

    • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).

Quantitative Data Summary

While direct quantitative data for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is not yet published, the following table presents representative IC50 values for structurally related pyrrolopyridine derivatives against various kinases to illustrate the potential potency range.

Compound ClassTarget KinaseRepresentative IC50 (nM)Reference
Pyrrolo[3,2-c]pyridineFMS Kinase30[9]
Pyrrolo[2,3-b]pyridineGSK-3β0.35[11]
Pyrrolo[2,3-d]pyrimidineCDK28.17[7]
Pyrrolo[2,3-d]pyrimidineEGFR40[8]
Pyrrolo[2,3-d]pyrimidineVEGFR2204[8]

Conclusion and Future Directions

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine represents a promising starting point for the development of novel therapeutics. The strong precedent for kinase inhibition by the broader azaindole family provides a clear and compelling initial direction for investigation. The systematic application of the target identification and validation workflows outlined in this guide will be crucial in elucidating its precise mechanism of action. Future efforts should focus on synthesizing a focused library of derivatives based on this core scaffold to explore structure-activity relationships and optimize potency and selectivity for the validated targets. This will pave the way for advancing these compounds into preclinical and, ultimately, clinical development.

References

Methodological & Application

Application Note: A Framework for Characterizing 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and its Analogs in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine as a scaffold for kinase inhibitor discovery. While this compound is primarily known as a key intermediate in the synthesis of more complex inhibitors, particularly targeting the JAK/STAT pathway, understanding its baseline activity and establishing a robust assay protocol is a critical first step in a structure-activity relationship (SAR) study. This guide details an exemplary protocol for determining the inhibitory potential of this compound against Janus Kinase 2 (JAK2), a crucial mediator of cytokine signaling, using a luminescence-based ADP detection assay.[1][2] The methodologies described herein are designed to be self-validating and provide a foundational framework for screening and characterizing novel derivatives based on the pyrrolo[2,3-c]pyridine core.

Introduction: The Pyrrolo[2,3-c]pyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signal transduction, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3] The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a pivotal role in cytokine signaling, activating the STAT (Signal Transducer and Activator of Transcription) pathway.[4] The JAK-STAT pathway transmits signals from extracellular cytokines to the nucleus, leading to the transcription of genes involved in immunity, cell proliferation, and differentiation.[1][5]

The 7-azaindole (pyrrolo[2,3-b]pyridine) and related heterocyclic scaffolds are privileged structures in medicinal chemistry, frequently serving as the core of potent kinase inhibitors.[6] 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine represents a key heterocyclic building block for the synthesis of such inhibitors.[5] Its structure provides a versatile platform for chemical modification to achieve high potency and selectivity. This application note establishes a baseline protocol to test this foundational fragment and its future derivatives against a therapeutically relevant kinase, JAK2. We will employ the highly sensitive ADP-Glo™ Kinase Assay, which quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[7][8][9]

The JAK-STAT Signaling Pathway

Understanding the context of the kinase target is crucial for interpreting inhibitor data. The JAK2-STAT3 pathway is a canonical signaling cascade initiated by the binding of cytokines (e.g., interleukins, interferons) to their cognate receptors. This binding event induces receptor dimerization, bringing the associated JAK2 proteins into close proximity, leading to their trans-autophosphorylation and activation. Activated JAK2 then phosphorylates tyrosine residues on the receptor's cytoplasmic tails, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by JAK2, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate gene expression.[1][4][10]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor_L Receptor (Monomer) Cytokine->Receptor_L 1. Binding Receptor_R Receptor (Monomer) Cytokine->Receptor_R Receptor_Dimer Receptor Dimerization Receptor_L->Receptor_Dimer Receptor_R->Receptor_Dimer JAK2_Active P-JAK2 (Active) Receptor_Dimer->JAK2_Active 2. JAK2 Autophosphorylation JAK2_L JAK2 (Inactive) JAK2_R JAK2 (Inactive) JAK2_Active->Receptor_Dimer 3. Receptor Phosphorylation STAT3_P P-STAT3 JAK2_Active->STAT3_P 4. STAT3 Phosphorylation STAT3_I STAT3 (Inactive) STAT3_I->JAK2_Active STAT3_Dimer P-STAT3 Dimer STAT3_P->STAT3_Dimer 5. Dimerization DNA DNA STAT3_Dimer->DNA 6. Nuclear Translocation Gene Gene Transcription DNA->Gene

Figure 1: Simplified JAK2-STAT3 Signaling Cascade.

Principle of the ADP-Glo™ Kinase Assay

The protocol's integrity is grounded in its self-validating, two-step methodology. The assay quantifies kinase activity by measuring the production of ADP.[7][9]

  • Kinase Reaction: The kinase (JAK2), substrate, ATP, and the test compound are incubated together. The amount of ADP produced is directly proportional to the kinase activity.

  • ADP Detection: The reaction is stopped, and any remaining ATP is depleted by adding the ADP-Glo™ Reagent. Subsequently, the Kinase Detection Reagent is added to convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then consumed by an ultra-stable luciferase, generating a luminescent signal that is directly proportional to the initial kinase activity.[8][11]

This two-step process ensures that the luminescent signal is only generated from the ADP produced during the kinase reaction, minimizing background and increasing sensitivity.[3][9]

Materials and Reagents

ReagentSupplierCatalog No.Notes
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridinee.g., Sigma-Aldrich917918-83-3Purity ≥95%.
ADP-Glo™ Kinase AssayPromegaV9101Includes ADP-Glo™ Reagent, Kinase Detection Reagent, Ultra Pure ATP, and ADP.
Recombinant Human JAK2 (JH1 domain), activee.g., BPS Bioscience40450Specific activity and concentration will vary by lot. Handle and store as per manufacturer's instructions.
Poly(Glu, Tyr) 4:1 Substratee.g., BPS Bioscience40217A generic tyrosine kinase substrate.
Dimethyl Sulfoxide (DMSO), AnhydrousSigma-Aldrich276855ACS reagent grade, ≥99.9%.
Kinase Assay BufferIn-houseN/A40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA. Prepare fresh and filter-sterilize.
Dithiothreitol (DTT)Sigma-AldrichD9779Add to kinase buffer immediately before use to a final concentration of 1-2 mM.
Solid white, low-volume 384-well assay platesCorning3572Low-binding surface recommended.
Plate-reading Luminometere.g., BMG LABTECHN/ACapable of reading glow luminescence from multi-well plates.

Experimental Protocols

Preparation of Stock Solutions

Causality: Proper preparation and storage of reagents are paramount for assay reproducibility. High-concentration DMSO stocks minimize the final solvent concentration in the assay, which can otherwise inhibit enzyme activity.[12]

  • Compound Stock (10 mM): Dissolve 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine in 100% DMSO to a final concentration of 10 mM. Sonicate briefly if necessary to ensure complete dissolution. Store in small aliquots at -20°C.

  • ATP Stock (10 mM): Reconstitute the Ultra Pure ATP provided in the ADP-Glo™ kit with nuclease-free water to a final concentration of 10 mM. Store at -20°C.

  • JAK2 Enzyme Stock: Prepare aliquots of the enzyme as received from the supplier to avoid multiple freeze-thaw cycles. Store at -80°C.[13]

  • Substrate Stock (10 mg/mL): Reconstitute the Poly(Glu, Tyr) substrate in sterile water to a final concentration of 10 mg/mL. Store at -20°C.

Protocol for IC₅₀ Determination

This protocol is designed for a 384-well plate format with a final kinase reaction volume of 5 µL. All additions should be performed with calibrated multichannel pipettes.

IC50_Workflow prep 1. Prepare Reagents (Compound dilutions, Master Mixes) plate 2. Plate Compound (2.5 µL/well of 2X compound dilutions) prep->plate enzyme 3. Add Enzyme Mix (2.5 µL/well of 2X Enzyme/Substrate/ATP Mix) plate->enzyme incubate1 4. Kinase Reaction (Incubate 60 min at 30°C) enzyme->incubate1 adpglo 5. Stop & Deplete ATP (Add 5 µL ADP-Glo™ Reagent) incubate1->adpglo incubate2 6. Incubate (40 min at RT) adpglo->incubate2 detect 7. Detect ADP (Add 10 µL Kinase Detection Reagent) incubate2->detect incubate3 8. Incubate (30-60 min at RT) detect->incubate3 read 9. Read Luminescence incubate3->read

Figure 2: IC₅₀ Determination Workflow using ADP-Glo™.

Step 1: Compound Dilution Series (2X Final Concentration)

  • Create a 10-point, 1:3 serial dilution of the 10 mM compound stock in 100% DMSO. This will be your intermediate dilution plate.

  • From the intermediate plate, create a second dilution series by transferring a small volume of each concentration into Kinase Assay Buffer. The goal is to create a 2X working solution for each concentration, ensuring the final DMSO concentration in the assay does not exceed 1%.

    • Example: For a 100 µM final concentration, the 2X working solution will be 200 µM. If adding 2.5 µL of this to a 5 µL reaction, the DMSO must be diluted accordingly. A common strategy is to make the 2X working solution with 2% DMSO in buffer.

Step 2: Assay Plating

  • Add 2.5 µL of the serially diluted compound (2X) or control (e.g., buffer with 2% DMSO for "no inhibitor" control) to the appropriate wells of a 384-well plate.

  • Include "no enzyme" controls (2.5 µL buffer) to determine the background signal.

Step 3: Kinase Reaction

  • Prepare a 2X Kinase Reaction Master Mix in Kinase Assay Buffer. For each 2.5 µL to be added, the mix should contain:

    • JAK2 Enzyme (e.g., 5 ng/reaction)

    • Poly(Glu, Tyr) Substrate (e.g., 0.2 µ g/reaction )

    • ATP (final concentration 10 µM in the 5 µL reaction, so 20 µM in this 2X mix)

    • DTT (final concentration 1 mM)

    • Note: The optimal enzyme and substrate concentrations should be empirically determined to achieve ~10-30% ATP to ADP conversion in the linear range of the reaction.[14]

  • Initiate the reaction by adding 2.5 µL of the 2X Kinase Reaction Master Mix to all wells.

  • Mix the plate gently on a plate shaker for 30 seconds.

  • Incubate the plate at 30°C for 60 minutes.

Step 4: ADP Detection

  • Equilibrate the plate to room temperature.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[15]

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates the luminescent signal.[15]

  • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measure luminescence using a plate reader.

Data Analysis and Interpretation

The trustworthiness of the final IC₅₀ value depends on a systematic and logical data analysis workflow.

  • Background Subtraction: Average the luminescence from the "no enzyme" control wells and subtract this value from all other wells.

  • Normalization:

    • The "no inhibitor" (DMSO only) control represents 0% inhibition (maximum kinase activity).

    • A control with a known potent, broad-spectrum kinase inhibitor (e.g., Staurosporine) or no ATP can be used to represent 100% inhibition.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Bkgd) / (Signal_Max - Signal_Bkgd))

  • IC₅₀ Curve Fitting:

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of kinase activity.

Data Interpretation: The resulting IC₅₀ value for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine will likely be high, as it is a fragment/intermediate. However, this value serves as a crucial baseline. Subsequent chemical modifications to the scaffold can be evaluated against this benchmark. A decrease in the IC₅₀ value for a derivative indicates that the modification has improved its inhibitory potency, providing a clear direction for SAR studies.

References

Application Notes and Protocols for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride: A Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridine Scaffold in Kinase Inhibitor Design

The relentless pursuit of novel kinase inhibitors for therapeutic intervention in oncology, inflammation, and other disease areas has underscored the importance of privileged scaffolds – core molecular frameworks that exhibit a predisposition for binding to the ATP-binding site of kinases. The 1H-pyrrolo[2,3-c]pyridine, a 6-azaindole isomer, has emerged as such a scaffold. Its intrinsic ability to form critical hydrogen bond interactions with the hinge region of the kinase active site mimics the binding of the adenine moiety of ATP, making it an ideal starting point for the rational design of potent and selective inhibitors.[1][2]

This document provides a comprehensive guide to the application of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride , a strategically functionalized building block poised for elaboration into a diverse array of kinase inhibitors. The chloro-substituent at the 7-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties to probe the solvent-exposed region of the ATP-binding pocket. Concurrently, the methoxy group at the 4-position can influence solubility and metabolic stability, and can be a precursor for further functionalization.

Herein, we present detailed protocols for the synthetic manipulation of this building block and its subsequent evaluation in robust kinase inhibition assays, providing researchers in drug discovery with the foundational knowledge to leverage this valuable intermediate in their quest for next-generation therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 917918-83-3[3][4]
Molecular Formula C₈H₇ClN₂O · HCl[3]
Molecular Weight 219.07 g/mol (free base); 255.53 g/mol (HCl salt)[3]
Appearance White to off-white crystalline powder[3]
Melting Point 215-218 °C (decomposes)[3]
Solubility Soluble in DMSO and Methanol. Freely soluble in water (>50 mg/mL).[3]
Purity (HPLC) ≥95-99%[3][4]
Storage Store at 2-8°C, hygroscopic[3]

Synthetic Applications: A Gateway to Novel Kinase Inhibitors

The this compound is primed for diversification through established and reliable synthetic methodologies. The chloro group at the 7-position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are mainstays in modern medicinal chemistry for the construction of C-C and C-N bonds.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for installing aryl or heteroaryl groups at the 7-position, a key vector for achieving kinase selectivity and potency. This protocol provides a general procedure for the coupling of an arylboronic acid with the pyrrolo[2,3-c]pyridine core.

Reaction Scheme:

Suzuki_Coupling reactant1 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reactant1->reagents reactant2 Arylboronic Acid reactant2->reagents product 7-aryl-4-methoxy-1H-pyrrolo[2,3-c]pyridine reagents->product caption Suzuki-Miyaura Cross-Coupling Reaction

Caption: General scheme for the Suzuki-Miyaura cross-coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 equivalents)

  • Base (e.g., Potassium carbonate, 3.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (0.05 eq) to the flask under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-aryl-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivative.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the introduction of a diverse range of primary and secondary amines at the 7-position, providing access to another critical chemical space for kinase inhibitor design.

Reaction Scheme:

Buchwald_Hartwig reactant1 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) reactant1->reagents reactant2 Amine (R-NH₂ or R₂NH) reactant2->reagents product 7-amino-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivative reagents->product caption Buchwald-Hartwig Amination Reaction

Caption: General scheme for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 equivalents)

  • Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), 0.02 equivalents)

  • Ligand (e.g., Xantphos, 0.04 equivalents)

  • Base (e.g., Cesium carbonate, 2.0 equivalents)

  • Anhydrous toluene or 1,4-dioxane

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium catalyst (0.02 eq) and the ligand (0.04 eq) to an oven-dried Schlenk tube.

  • Add the base (2.0 eq), this compound (1.0 eq), and a stir bar.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent (toluene or dioxane) followed by the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 4-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired 7-amino-substituted pyrrolo[2,3-c]pyridine.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once novel derivatives of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine have been synthesized, their biological activity must be assessed. A variety of in vitro kinase assay formats are available, each with its own advantages. Below are protocols for three commonly employed methods.

Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

HTRF assays are a popular choice for primary screening due to their high-throughput nature, sensitivity, and homogeneous format (no wash steps required). This protocol is a general guideline for a tyrosine kinase assay.

Experimental Workflow:

HTRF_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents: - Kinase - Substrate (biotinylated) - ATP - Inhibitor dilutions dispense Dispense inhibitor, kinase, and substrate into assay plate reagents->dispense initiate Initiate reaction by adding ATP dispense->initiate incubate_reaction Incubate at room temperature initiate->incubate_reaction add_detection Add detection reagents: - Eu³⁺-cryptate labeled antibody - Streptavidin-XL665 incubate_reaction->add_detection incubate_detection Incubate for 60 minutes add_detection->incubate_detection read_plate Read plate on HTRF reader incubate_detection->read_plate caption HTRF Kinase Assay Workflow

Caption: A typical workflow for an HTRF kinase assay.

Materials:

  • Kinase of interest (e.g., VEGFR-2, PI3K)

  • Biotinylated peptide substrate

  • Adenosine triphosphate (ATP)

  • Test compounds (diluted in DMSO)

  • HTRF KinEASE™ kit (or equivalent) containing:

    • Europium (Eu³⁺) cryptate-labeled anti-phospho-tyrosine antibody

    • Streptavidin-XL665

    • Assay buffer and detection buffer

  • Low-volume 384-well assay plates

  • HTRF-compatible microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, and ATP in the provided enzymatic buffer. Prepare serial dilutions of the test compounds in 100% DMSO, followed by a further dilution in assay buffer.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 2 µL of the test compound solution.

    • Add 4 µL of the kinase solution.

    • Add 2 µL of the biotinylated substrate solution.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution. The final reaction volume is 10 µL.

    • Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), which should be within the linear range of the enzyme kinetics.

  • Detection:

    • Prepare the detection mix by diluting the Eu³⁺-cryptate antibody and Streptavidin-XL665 in the detection buffer according to the manufacturer's instructions.

    • Stop the kinase reaction by adding 10 µL of the detection mix to each well.

    • Seal the plate and incubate at room temperature for 60 minutes to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: AlphaLISA Kinase Assay

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay technology suitable for high-throughput screening. It offers high sensitivity and is robust against matrix effects.

Experimental Workflow:

AlphaLISA_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection reagents Prepare Reagents: - Kinase - Biotinylated substrate - ATP - Inhibitor dilutions dispense Dispense inhibitor, kinase, substrate, and ATP into assay plate reagents->dispense incubate_reaction Incubate at room temperature dispense->incubate_reaction add_detection Add detection reagents: - Streptavidin Donor beads - Acceptor beads conjugated to anti-phospho antibody incubate_reaction->add_detection incubate_detection Incubate in the dark add_detection->incubate_detection read_plate Read on Alpha-enabled reader incubate_detection->read_plate caption AlphaLISA Kinase Assay Workflow

Caption: A generalized workflow for an AlphaLISA kinase assay.

Materials:

  • Kinase of interest

  • Biotinylated substrate

  • ATP

  • Test compounds

  • AlphaLISA Acceptor beads conjugated to an anti-phospho-antibody

  • Streptavidin-coated Donor beads

  • AlphaLISA assay buffer

  • 384-well ProxiPlates™

  • Alpha-enabled microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of kinase, substrate, ATP, and test compounds in AlphaLISA assay buffer.

  • Kinase Reaction:

    • In a 384-well plate, combine the test compound, kinase, biotinylated substrate, and ATP. The order of addition may need to be optimized.

    • Incubate the reaction for 60-120 minutes at room temperature.

  • Detection:

    • Prepare a mixture of the AlphaLISA Acceptor beads and Streptavidin Donor beads in the assay buffer.

    • Add the bead mixture to the reaction wells.

    • Incubate the plate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an Alpha-enabled microplate reader.

  • Data Analysis: Plot the AlphaLISA signal (counts per second) against the inhibitor concentration and determine the IC₅₀ value by non-linear regression.

Conclusion and Future Perspectives

This compound is a high-value building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for the facile introduction of diverse chemical moieties at the 7-position through robust and well-established cross-coupling methodologies. The protocols outlined in this document provide a solid foundation for the synthetic elaboration of this scaffold and the subsequent biological evaluation of the resulting compounds.

The versatility of the pyrrolo[2,3-c]pyridine core, combined with the power of modern synthetic and screening technologies, ensures that this building block will continue to be a valuable asset in the ongoing effort to develop more effective and selective kinase-targeted therapies. Future work could involve the exploration of alternative coupling partners, further functionalization of the 4-methoxy group, and the application of these building blocks in the synthesis of inhibitors for a wider range of kinase targets.

References

The Versatility of the Pyrrolo[2,3-c]pyridine Scaffold in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, represents a privileged heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties and structural resemblance to endogenous purines make it an ideal framework for designing potent and selective modulators of various biological targets. This guide provides an in-depth exploration of the applications of pyrrolo[2,3-c]pyridine and its isomers, such as pyrrolo[2,3-b]pyridine (7-azaindole), in drug discovery, with a focus on their roles as kinase inhibitors, anticancer agents, and potential therapeutics for neurodegenerative diseases. Detailed, field-proven protocols for key biological assays are provided to enable researchers to effectively screen and characterize novel compounds based on this versatile scaffold.

The Pyrrolo[2,3-c]pyridine Core: A Privileged Scaffold

The fusion of a pyrrole and a pyridine ring creates a bicyclic system with a rich chemical space for derivatization. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the N-H of the pyrrole can be a hydrogen bond donor. This dual character, combined with the aromatic nature of the rings, allows for a multitude of interactions with biological macromolecules. The pyrrolo[2,3-c]pyridine scaffold is a key component in several approved drugs and numerous clinical candidates, highlighting its therapeutic potential.[1]

General Structure of Pyrrolo[2,3-c]pyridine (6-azaindole)

References

Application Notes & Protocols: Designing Robust Cell-Based Assays for Novel Kinase Inhibitors Derived from 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine in Kinase Inhibitor Discovery

The relentless pursuit of novel therapeutics for diseases driven by aberrant cellular signaling has positioned protein kinases as a pivotal target class in drug discovery.[1] The pyrrolopyridine scaffold, a privileged structure in medicinal chemistry, has proven to be a versatile framework for the development of potent kinase inhibitors. Specifically, 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine serves as a crucial, high-value heterocyclic building block for the synthesis of a new generation of kinase modulators.[2][3] Its structure is amenable to diverse chemical modifications, enabling the exploration of vast chemical space to achieve desired potency and selectivity against specific kinase targets.[2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and implementing a robust suite of cell-based assays. The focus is to characterize the biological activity of novel compounds synthesized from the 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine core. We will move beyond simplistic protocols, delving into the causality behind experimental choices to ensure the generation of reliable, reproducible, and translatable data. The assays described herein are designed as a self-validating cascade, from initial toxicity profiling to specific target engagement and downstream functional impact.

Part 1: Foundational Assays - Establishing a Therapeutic Window

Before investigating the specific mechanism of a novel compound, it is imperative to first determine its impact on overall cell health and viability. This initial step is crucial for distinguishing targeted anti-proliferative effects from non-specific cytotoxicity and for establishing a working concentration range for subsequent, more complex assays.[4]

The Rationale for Cytotoxicity Profiling

Cytotoxicity assays are a cornerstone of early-stage drug discovery, providing critical insights into a compound's safety profile.[5] A compound that indiscriminately kills all cells is of little therapeutic value. Therefore, we must identify a concentration range where the compound exhibits its intended biological activity without causing widespread cell death.[6] These assays typically measure biomarkers associated with the loss of cell membrane integrity or metabolic activity.[7]

Recommended Cytotoxicity Assay Protocols

A multi-assay approach is recommended to build confidence in the observed cytotoxicity profile. Below are protocols for two widely used and complementary methods.

Protocol 1: Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity)

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage.[6][8]

  • Principle: LDH released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (INT) to a red formazan product. The amount of formazan is proportional to the number of lysed cells.

  • Step-by-Step Protocol:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

    • Compound Treatment: Prepare a serial dilution of the test compound (derived from 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine) in appropriate cell culture medium. Typically, a 10-point, 3-fold dilution series starting from 100 µM is a good starting point.

    • Incubation: Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and maximum lysis (e.g., Triton X-100) controls. Incubate for a relevant period (e.g., 24, 48, or 72 hours).

    • LDH Assay:

      • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

      • Add the LDH assay reaction mixture (containing lactate, NAD+, and INT) according to the manufacturer's instructions.

      • Incubate at room temperature, protected from light, for 20-30 minutes.

      • Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum lysis control.

Protocol 2: Tetrazolium Salt-Based Assay (Metabolic Activity)

Assays like the MTT or WST-1 measure the metabolic activity of a cell population, which is often correlated with cell viability.[8]

  • Principle: Viable cells with active mitochondrial dehydrogenases reduce a tetrazolium salt (e.g., MTT, WST-1) to a colored formazan product. The intensity of the color is proportional to the number of metabolically active cells.

  • Step-by-Step Protocol:

    • Follow steps 1-3 from the LDH protocol.

    • Reagent Addition: At the end of the incubation period, add the tetrazolium salt reagent (e.g., WST-1) directly to the wells.

    • Incubation: Incubate for 1-4 hours at 37°C.

    • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a microplate reader.

    • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-only control.

Data Interpretation and Visualization

The results from these assays should be plotted as dose-response curves to determine the CC50 (50% cytotoxic concentration).

Assay TypeParameter MeasuredTypical Output
LDH Release Membrane IntegrityCC50
MTT / WST-1 Metabolic ActivityGI50 (50% Growth Inhibition)

Part 2: Target Engagement & Pathway Modulation Assays

With a non-cytotoxic concentration range established, the next logical step is to determine if the compound engages its intended kinase target within the complex environment of a living cell.[9] Cell-based kinase assays are essential for confirming that a compound's activity observed in biochemical assays translates to a cellular context.[10]

The Imperative of Cellular Target Engagement

Biochemical assays using purified enzymes are invaluable for initial screening but do not replicate the intracellular environment where factors like ATP concentration, substrate availability, and the presence of scaffolding proteins can significantly influence a compound's potency.[11] Cellular target engagement assays confirm that the compound can cross the cell membrane, bind to its target, and exert a biological effect.[12]

Recommended Target Engagement & Pathway Assays

Protocol 3: Cellular Phosphorylation Assay (Western Blot or In-Cell ELISA)

This is a direct method to assess the inhibition of a specific kinase by measuring the phosphorylation status of its known downstream substrate.[12]

  • Principle: If the test compound inhibits the target kinase, the level of phosphorylation on its substrate will decrease. This change can be quantified using phospho-specific antibodies.

  • Step-by-Step Protocol:

    • Cell Culture and Stimulation: Plate cells and, if necessary, starve them of growth factors before stimulating with a specific ligand to activate the kinase pathway of interest.

    • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for a defined period before adding the stimulating ligand.

    • Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

    • Quantification (Western Blot):

      • Determine the total protein concentration of the lysates.

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with a primary antibody specific for the phosphorylated substrate and another for the total amount of the substrate protein.

      • Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

      • Quantify the band intensities to determine the ratio of phosphorylated to total substrate.

    • Quantification (In-Cell ELISA):

      • Use commercially available kits that employ a sandwich ELISA format with target-specific and phospho-site-specific antibodies for high-throughput analysis.[12]

    • Data Analysis: Plot the normalized phosphorylation signal against the compound concentration to determine the IC50 (50% inhibitory concentration).

Diagram 1: General Kinase Signaling Pathway and Point of Inhibition

Kinase_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) Ligand->Receptor Kinase Target Kinase Receptor->Kinase Activates Substrate Downstream Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Initiates Compound Pyrrolopyridine Inhibitor Compound->Kinase Inhibits

Caption: A simplified kinase signaling cascade showing inhibition by a pyrrolopyridine derivative.

Part 3: Functional Assays - Quantifying Phenotypic Outcomes

The ultimate goal of a kinase inhibitor in an oncology context is often to halt or reverse uncontrolled cell proliferation.[13] Therefore, functional assays that measure these phenotypic outcomes are critical for validating the therapeutic potential of a compound.

Linking Target Inhibition to Cellular Function

Observing target engagement is a key milestone, but it is equally important to demonstrate that this engagement translates into a desired functional outcome, such as the inhibition of cell division or the induction of apoptosis.[14]

Recommended Functional Assay Protocols

Protocol 4: Cell Proliferation Assay (e.g., CyQUANT® or BrdU)

These assays directly measure the increase in cell number or DNA synthesis over time.

  • Principle:

    • CyQUANT®: Uses a fluorescent dye that binds to nucleic acids, providing a highly sensitive measure of total cell number.

    • BrdU: A thymidine analog that is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Its incorporation is detected by a specific antibody.

  • Step-by-Step Protocol:

    • Cell Plating: Seed cells at a low density in a 96-well plate.

    • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

    • Incubation: Incubate for a period that allows for several cell divisions in the control group (e.g., 72 hours).

    • Measurement (BrdU):

      • Add BrdU to the wells for the last few hours of incubation.

      • Fix, permeabilize, and probe the cells with an anti-BrdU antibody conjugated to an enzyme for colorimetric or fluorescent detection.

    • Measurement (CyQUANT®):

      • Lyse the cells and add the CyQUANT® GR dye.

      • Measure fluorescence with a microplate reader.

    • Data Analysis: Determine the IC50 for the inhibition of proliferation.

Diagram 2: Experimental Workflow for Compound Characterization

Workflow cluster_0 Phase 1: Safety & Viability cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Functional Outcome Cytotoxicity Cytotoxicity Profiling (LDH, WST-1) DoseRange Determine CC50 & Non-Toxic Dose Range Cytotoxicity->DoseRange TargetEngagement Target Engagement Assay (Phospho-Substrate Level) DoseRange->TargetEngagement Inform Dosing PathwayIC50 Determine Cellular IC50 TargetEngagement->PathwayIC50 FunctionalAssay Functional Assays (Proliferation, Migration) PathwayIC50->FunctionalAssay Confirm Mechanism PhenotypeIC50 Determine Phenotypic IC50 FunctionalAssay->PhenotypeIC50

Caption: A phased workflow for the comprehensive evaluation of novel kinase inhibitors.

Part 4: Ensuring Trustworthiness and Rigor in Assay Design

The reliability of any cell-based assay hinges on careful design, optimization, and validation.[15][16]

Key Considerations for a Self-Validating System
  • Cell Line Selection: Choose cell lines where the target kinase is known to be a key driver of proliferation or survival. This provides a clear biological context for the assay.[17]

  • Controls are Non-Negotiable:

    • Vehicle Control (e.g., 0.1% DMSO): Represents baseline activity.

    • Positive Control: A known inhibitor of the target kinase to validate assay performance.

    • Negative Control: An inactive compound or a compound targeting an unrelated pathway to assess specificity.

  • Assay Optimization:

    • Cell Density: Ensure cells are in the logarithmic growth phase during the experiment.[18]

    • Incubation Times: Optimize treatment durations to capture the desired biological event.

    • Reagent Concentrations: Titrate antibodies and other critical reagents to achieve an optimal signal-to-noise ratio.

  • Statistical Analysis: Perform experiments in at least triplicate. Use appropriate statistical tests to determine the significance of the observed effects and calculate robust IC50/CC50 values with confidence intervals.

Conclusion

The 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold is a promising starting point for the development of novel kinase inhibitors. By employing the structured, multi-faceted assay cascade detailed in these notes—progressing from broad cytotoxicity profiling to specific target engagement and functional phenotypic outcomes—researchers can build a comprehensive and reliable data package. This rigorous approach ensures that lead candidates are advanced based on a solid understanding of their cellular mechanism of action, ultimately increasing the probability of success in the complex journey of drug development.

References

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride for JAK/STAT pathway modulation

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Methodological Framework for Evaluating 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride as a Modulator of the JAK/STAT Signaling Pathway

Abstract

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine and growth factor signals into transcriptional responses, regulating essential cellular processes like proliferation, differentiation, and immune response.[1][2][3] Dysregulation of this pathway is implicated in numerous pathologies, including malignancies and autoimmune disorders, making it a prime target for therapeutic intervention.[2][4][5] The pyrrolo[2,3-c]pyridine scaffold and its analogs are recognized as valuable core structures in the development of kinase inhibitors.[6][7][8] This document presents a comprehensive guide for researchers and drug development professionals on how to systematically evaluate the potential of this compound, a pyrrolopyridine derivative, as a modulator of the JAK/STAT pathway. It provides the scientific rationale behind experimental choices and detailed protocols for a multi-step validation process, from initial cytotoxicity assessment to cell-based functional assays.

Introduction: The JAK/STAT Signaling Pathway

The JAK/STAT pathway is an evolutionarily conserved signaling module essential for a vast number of biological functions.[5] The pathway consists of three core components: transmembrane receptors, Janus kinases (JAKs), and Signal Transducers and Activators of Transcription (STATs).[4][9] In mammals, the JAK family comprises four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2), while the STAT family has seven members (STAT1, STAT2, STAT3, STAT4, STAT5a, STAT5b, and STAT6).[4][5]

The canonical activation sequence is initiated when a ligand, such as an interferon or interleukin, binds to its specific cell surface receptor.[3][10] This binding event induces receptor dimerization, bringing the associated JAKs into close proximity, leading to their trans-activation via phosphorylation.[10] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[10] STATs are recruited to these sites and are subsequently phosphorylated by the JAKs.[10] This phosphorylation triggers the dimerization of STAT proteins, which then translocate into the nucleus to act as transcription factors, modulating the expression of target genes.[10] Given its central role in immunity and cell growth, the development of small molecule inhibitors targeting this pathway is of significant therapeutic interest.[1][5]

Cytotoxicity_Workflow start Start seed Seed cells in 96-well plate start->seed adhere Incubate 24h (Allow adherence) seed->adhere treat Prepare serial dilutions & treat cells adhere->treat incubate Incubate for 24-72h treat->incubate reagent Add MTT/XTT reagent incubate->reagent measure Read absorbance on plate reader reagent->measure analyze Analyze data: Calculate IC₅₀ measure->analyze end End analyze->end Western_Blot_Workflow start Start seed Seed & grow cells in 6-well plates start->seed starve Serum starve cells (4-6 hours) seed->starve pretreat Pre-treat with compound or vehicle (1-2 hours) starve->pretreat stimulate Stimulate with cytokine (e.g., IL-6 for 30 min) pretreat->stimulate lyse Wash with PBS & Lyse cells stimulate->lyse quantify Quantify protein (BCA Assay) lyse->quantify sds_page SDS-PAGE & Transfer to PVDF membrane quantify->sds_page immunoblot Immunoblotting: Primary & Secondary Ab sds_page->immunoblot image Image blot (Chemiluminescence) immunoblot->image reprobe Strip & Re-probe for Total STAT & Loading Control image->reprobe end End reprobe->end

References

Application Notes & Protocols: Synthesis of Novel Anticancer Agents from 7-Chloro-4-Methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold in Oncology

The 7-azaindole (pyrrolo[2,3-b]pyridine) framework and its isomers, such as the pyrrolo[2,3-c]pyridine core, are privileged heterocyclic structures in medicinal chemistry. Their resemblance to endogenous purines allows them to function as effective bioisosteres, interacting with the ATP-binding sites of various kinases. This has led to the development of numerous kinase inhibitors for cancer therapy. The strategic functionalization of the 7-azaindole nucleus is a cornerstone of modern drug discovery, with substitutions at positions 1, 3, and 5 being particularly fruitful for enhancing anticancer activity. This document provides a detailed guide for the synthesis of a potent and selective kinase inhibitor from the versatile starting material, 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

The chloro-substituent at the 7-position serves as a versatile handle for introducing diverse functionalities via transition metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. Among these, the Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds, enabling the facile synthesis of complex aryl amines from aryl halides.

This guide will focus on the synthesis of a potent anticancer agent through a key Buchwald-Hartwig amination reaction, providing researchers with a robust protocol and the underlying scientific rationale for each step.

Synthetic Strategy: From a Versatile Intermediate to a Potent Kinase Inhibitor

Our synthetic target is a potent kinase inhibitor structurally related to compounds explored in contemporary cancer research. The synthetic route leverages the reactivity of the 7-chloro position of our starting material, 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, for a palladium-catalyzed Buchwald-Hartwig amination with 1H-indazol-5-amine. This reaction is a highly efficient and widely used method for the construction of the crucial C-N bond that is often pivotal for the biological activity of kinase inhibitors.

The overall synthetic workflow is depicted in the following diagram:

G cluster_conditions Reaction Conditions start 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine reaction Buchwald-Hartwig Amination start->reaction reagent 1H-indazol-5-amine reagent->reaction product 4-methoxy-7-(1H-indazol-5-yl)-1H-pyrrolo[2,3-c]pyridine (Target Anticancer Compound) reaction->product Pd Catalyst (e.g., Pd2(dba)3) Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Base (e.g., Cs2CO3) Solvent (e.g., Dioxane) Solvent (e.g., Dioxane) Inert Atmosphere (N2 or Ar) Inert Atmosphere (N2 or Ar)

Caption: Synthetic workflow for the target anticancer compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol details the synthesis of 4-methoxy-7-(1H-indazol-5-yl)-1H-pyrrolo[2,3-c]pyridine, a potent kinase inhibitor, from 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and 1H-indazol-5-amine.

Materials
Reagent/MaterialMolecular FormulaCAS NumberSupplier (Example)
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridineC₈H₇ClN₂O446284-32-8Sigma-Aldrich
1H-Indazol-5-amineC₇H₇N₃19335-11-6Combi-Blocks
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂51364-51-3Strem Chemicals
XantphosC₃₉H₃₂OP₂161265-03-8Acros Organics
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃534-17-8Alfa Aesar
1,4-Dioxane (anhydrous)C₄H₈O₂123-91-1Fisher Scientific
Nitrogen (N₂) or Argon (Ar) gasN₂ / ArN/ALocal Supplier
Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq), 1H-indazol-5-amine (1.2 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this process three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add tris(dibenzylideneacetone)dipalladium(0) (0.05 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane via a syringe. The typical concentration is 0.1 M with respect to the starting chloro-pyrrolopyridine.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 4-methoxy-7-(1H-indazol-5-yl)-1H-pyrrolo[2,3-c]pyridine.

Rationale for Experimental Choices
  • Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is crucial for the efficiency of the Buchwald-Hartwig amination. The ligand facilitates the oxidative addition of the aryl chloride to the palladium center and the subsequent reductive elimination of the product.

  • Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in deprotonating the amine and facilitating the catalytic cycle.

  • Solvent: Anhydrous 1,4-dioxane is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants and catalyst.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is essential for its catalytic activity.

Mechanism of Action: Targeting Kinase Signaling in Cancer

The synthesized compound, 4-methoxy-7-(1H-indazol-5-yl)-1H-pyrrolo[2,3-c]pyridine, is a potent inhibitor of specific protein kinases that are often dysregulated in cancer. While the exact target of this specific novel compound would need to be determined experimentally, its structural motifs are characteristic of inhibitors of kinases such as LRRK2 or RIPK1. These kinases are involved in cellular signaling pathways that control cell proliferation, survival, and inflammation.

G cluster_pathway Kinase Signaling Pathway Kinase Protein Kinase (e.g., LRRK2, RIPK1) PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cancer Cell Proliferation & Survival Downstream->CellularResponse Inhibitor Synthesized Compound (Kinase Inhibitor) Inhibitor->Kinase Binds to ATP-binding site

Caption: Generalized kinase inhibition mechanism.

In cancer cells with aberrant kinase activity, these enzymes are constitutively active, leading to uncontrolled cell growth. The synthesized inhibitor competes with ATP for binding to the active site of the kinase, thereby blocking the phosphorylation of downstream substrate proteins. This interruption of the signaling cascade ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).

Data Summary: Expected Outcomes

ParameterExpected Result
Yield 60-80% (after purification)
Purity >98% (by HPLC and ¹H NMR)
Appearance Off-white to pale yellow solid
Confirmation ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) consistent with the expected structure.
IC₅₀ Expected to be in the low nanomolar to micromolar range against target kinases.

Conclusion and Future Directions

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of a potent anticancer compound from the readily available starting material, 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. The strategic use of the Buchwald-Hartwig amination allows for the modular synthesis of a library of analogues by varying the amine coupling partner. This flexibility is invaluable for structure-activity relationship (SAR) studies aimed at optimizing the potency and selectivity of these kinase inhibitors. Further biological evaluation of the synthesized compounds in relevant cancer cell lines and in vivo models is a critical next step in their development as potential therapeutic agents.

handling and storage guidelines for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

Section 1: Compound Profile and Significance

This compound (CAS No: 917918-83-3) is a heterocyclic building block of significant interest in drug discovery and medicinal chemistry.[1] Its core structure, a 6-azaindole derivative, serves as a valuable scaffold in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncological and neurological applications.[1][2]

The hydrochloride salt form is intentionally synthesized to enhance the compound's aqueous solubility and stability, facilitating its use in various experimental settings.[2][3] However, this salt form also introduces specific handling and storage requirements, primarily related to its hygroscopicity, which must be rigorously managed to ensure experimental reproducibility and maintain the compound's integrity.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, storage, and safety protocols for this compound.

Physicochemical Properties
PropertyValueSource(s)
CAS Number 917918-83-3[1][5]
Molecular Formula C₈H₇ClN₂O · HCl[5]
Molecular Weight 219.07 g/mol (free base), 241.10 g/mol (HCl salt)[2][6]
Appearance White to off-white crystalline powder[2]
Melting Point 215-218°C (with decomposition)[2]
Solubility Freely soluble in Water (>50 mg/mL), DMSO, and Methanol[2]
Purity Typically ≥95-99%[2][5]

Section 2: Hazard Identification and Safety Profile

This compound is classified as hazardous and requires careful handling to mitigate risks. The primary hazards are associated with irritation and acute toxicity if ingested.

GHS Hazard Classification
GHS PictogramSignal WordHazard StatementsSource(s)
alt text
Warning H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5][7]

Expert Insight: The hazard profile necessitates the mandatory use of a comprehensive suite of Personal Protective Equipment (PPE) to prevent accidental exposure. The respiratory irritation hazard (H335) underscores the importance of handling the solid compound within a certified chemical fume hood or glove box to avoid inhalation of airborne particles.[7]

Section 3: Core Principles of Handling: Causality and Best Practices

Understanding the chemical nature of this compound is fundamental to establishing effective handling protocols.

Managing Hygroscopicity

As an amine hydrochloride salt, the compound is hygroscopic , meaning it readily absorbs moisture from the atmosphere.[4] This is not merely a physical inconvenience; absorbed water can:

  • Alter Compound Mass: Affect the accuracy of weighing, leading to significant errors in solution concentration and compromising the validity of experimental data.

  • Initiate Degradation: Promote hydrolysis or other moisture-mediated degradation pathways, reducing the purity and potency of the material.[3]

  • Impact Physical Properties: Cause the powder to clump, making it difficult to handle and dissolve.

Therefore, all handling and storage procedures must be designed to minimize exposure to ambient air. This is the primary rationale for recommending storage in desiccators or under an inert atmosphere.[8][9]

Potential Light Sensitivity

Heterocyclic aromatic compounds, such as pyrrolopyridines, can be susceptible to degradation upon exposure to UV and visible light.[10] While specific photostability data for this compound is not widely published, it is a critical best practice to assume photosensitivity.

Protective Measures:

  • Store the compound in amber or opaque containers.[10]

  • When handling, minimize exposure to direct laboratory lighting. Covering containers with aluminum foil provides a simple and effective shield.[10]

Section 4: Standard Operating Protocol: Receipt and Handling

This protocol outlines the step-by-step process for safely handling the compound from receipt to preparation for use.

G cluster_prep Preparation & Environment cluster_handling Compound Handling cluster_cleanup Final Steps PPE 1. Don PPE (Lab coat, safety glasses, nitrile gloves) FumeHood 2. Prepare Workspace (Certified chemical fume hood or glove box) Retrieve 3. Retrieve Container (From designated storage) FumeHood->Retrieve Equilibrate 4. Equilibrate to RT (Crucial if refrigerated to prevent condensation) Retrieve->Equilibrate Weigh 5. Weigh Compound (In fume hood, minimize exposure time) Equilibrate->Weigh Dissolve 6. Prepare Solution (Use anhydrous solvents if required by experiment) Weigh->Dissolve Seal 7. Seal & Store (Purge with inert gas, seal tightly, return to storage) Dissolve->Seal Dispose 8. Waste Disposal (Dispose of contaminated materials per institutional policy) Seal->Dispose Clean 9. Clean Workspace (Decontaminate surfaces) Dispose->Clean

Caption: Workflow for Safe Handling of the Compound.

Protocol Steps:
  • Personal Protective Equipment (PPE): Before handling, don a lab coat, chemical safety goggles with side shields, and nitrile gloves.[8][11]

  • Work Environment: All manipulations of the solid compound must be performed inside a certified chemical fume hood or, for highly sensitive applications, a glove box with an inert atmosphere.[12] Ensure an eyewash station and safety shower are accessible.[13]

  • Container Retrieval: Retrieve the container from its designated storage location (e.g., refrigerator or desiccator).

  • Equilibration: This is a critical step. If the container is stored at a low temperature, allow it to warm to room temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing: Briefly open the container inside the fume hood. Use a clean spatula to quickly weigh the desired amount of powder onto weighing paper or into a tared vial. Minimize the time the container is open.

  • Solution Preparation: Add the weighed solid to the appropriate solvent as dictated by your experimental protocol. For moisture-sensitive reactions, the use of anhydrous solvents is recommended.[14]

  • Resealing and Storage: Before resealing the primary container, consider purging the headspace with an inert gas (e.g., argon or nitrogen) to displace moist air. Seal the container cap tightly, reinforce with parafilm, and promptly return it to its designated storage location.

  • Waste Disposal: Dispose of contaminated gloves, weighing paper, and other disposable materials in a designated chemical waste container according to institutional and local regulations.[11]

  • Decontamination: Thoroughly clean the spatula and work surfaces after handling. Wash hands thoroughly with soap and water.[13]

Section 5: Storage Protocols & Stability Management

Proper storage is paramount for preserving the long-term integrity of this compound. The appropriate storage condition depends on the intended duration and frequency of use.

G Start Select Storage Protocol Q1 Storage Duration? Start->Q1 ShortTerm Short-Term (< 1 month) Benchtop Storage Q1->ShortTerm < 1 Month LongTerm Long-Term (> 1 month) Refrigerated Storage Q1->LongTerm > 1 Month Q2 High-Purity / Anhydrous Application? Fridge Store in Refrigerator (2-8°C) (Tightly sealed) Q2->Fridge No Inert Store in Inert Atmosphere (Glove box or sealed vial with Argon/Nitrogen) Q2->Inert Yes Desiccator Store in Benchtop Desiccator (Tightly sealed, with desiccant) ShortTerm->Desiccator LongTerm->Fridge Fridge->Q2

Caption: Decision Tree for Optimal Storage Conditions.

Short-Term Storage (Frequent Use, < 1 Month)
  • Condition: Store in a tightly sealed, opaque container at room temperature inside a desiccator containing an active desiccant (e.g., silica gel).[9][14]

  • Rationale: The desiccator provides a dry environment that mitigates moisture uptake during frequent access, which is the primary risk factor in short-term storage.

Long-Term Storage (Infrequent Use, > 1 Month)
  • Condition: Store in a refrigerator at 2-8°C.[5][8] The container must be opaque, tightly sealed, and wrapped with parafilm to ensure an airtight seal.

  • Rationale: Reduced temperature slows the rate of potential chemical degradation, preserving the compound's long-term stability. The airtight seal is critical to prevent moisture ingress, which is exacerbated when cold containers are exposed to ambient air.

Storage for Highly Sensitive Applications
  • Condition: For applications requiring absolute control over purity and anhydrous conditions (e.g., catalysis, GMP synthesis), the compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C.[8]

  • Rationale: This provides the maximum level of protection against both moisture and atmospheric oxygen, ensuring the highest possible integrity of the material. This can be achieved by storing aliquots in a glove box or by backfilling the storage vial with inert gas before sealing.[12]

Section 6: Spill and Emergency Procedures

Spill Response
  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated (if not already in a fume hood).

  • Contain: Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite or sand). Avoid raising dust.[13]

  • Collect: Carefully sweep or scoop the material into a suitable container for chemical waste.[15]

  • Clean: Decontaminate the spill area with soap and water.

  • Dispose: Seal the waste container and dispose of it according to institutional guidelines.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][13]

  • Skin Contact: Remove contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][16]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[15][16]

Section 7: References

  • This compound | 917918-83-3 - Sigma-Aldrich. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine Safety Data Sheets - Echemi. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • High-Quality this compound. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • SAFETY DATA SHEET. (2024, April 1). Thermo Fisher Scientific. Retrieved January 4, 2026, from --INVALID-LINK--

  • Safety Data Sheet - Angene Chemical. (2025, September 19). Retrieved January 4, 2026, from --INVALID-LINK--

  • Safety Data Sheet - MedchemExpress.com. (2025, June 19). Retrieved January 4, 2026, from --INVALID-LINK--

  • How to Store Reagents - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, October 29). Retrieved January 4, 2026, from --INVALID-LINK--

  • 5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024, October 31). Retrieved January 4, 2026, from --INVALID-LINK--

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved January 4, 2026, from --INVALID-LINK--

  • Setting Acceptance Criteria for Moisture-Sensitive and Hygroscopic Products. (2025, November 18). Retrieved January 4, 2026, from --INVALID-LINK--

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved January 4, 2026, from --INVALID-LINK--

  • Material Safety Data Sheet - Pyridine hydrochloride, 98% - Cole-Parmer. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • This compound - CAS:917918-83-3 - Abovchem. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • 1H-Pyrrolo[3,2-b]pyridine-3-ethanamine, 5-methoxy - AK Scientific, Inc. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

  • This compound: Pharmaceutical Intermediate & Fine Chemical - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

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  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). AAPS Open, 7(1), 1. Retrieved January 4, 2026, from --INVALID-LINK--

  • 7-Azaindole Safety Data Sheet Jubilant Ingrevia Limited. (n.d.). Retrieved January 4, 2026, from --INVALID-LINK--

References

Application Notes and Protocols for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Pyrrolo[2,3-c]pyridine Scaffold in Kinase Inhibition

The 1H-pyrrolo[2,3-c]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the purine core of adenosine triphosphate (ATP) makes it an exceptional hinge-binding motif for various protein kinases.[1] This intrinsic property has led to the development of numerous kinase inhibitors for a range of therapeutic areas, including oncology and inflammatory diseases. The strategic placement of a nitrogen atom in the pyridine ring enhances the potential for crucial hydrogen bond interactions within the ATP-binding pocket of kinases, a key principle in designing targeted inhibitors.[1]

This guide focuses on a specific, strategically substituted fragment: 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine . This fragment is an ideal starting point for a Fragment-Based Drug Discovery (FBDD) campaign for several compelling reasons:

  • Low Molecular Weight and Complexity: It adheres to the "Rule of Three," a guiding principle in FBDD, ensuring a higher probability of efficient binding and subsequent optimization.

  • Embedded Hinge-Binding Motif: The pyrrolo[2,3-c]pyridine core provides a strong anchor point in the kinase hinge region.

  • Vectors for Chemical Elaboration: The chlorine atom at the 7-position and the potential for modification at other positions on the ring system offer clear vectors for synthetic elaboration, allowing for systematic exploration of the surrounding chemical space to enhance potency and selectivity. The chlorine atom, in particular, is a versatile handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3][4]

  • Favorable Physicochemical Properties: The methoxy group can contribute to favorable solubility and metabolic stability, desirable properties in drug candidates.

This document provides a detailed, experience-driven guide to leveraging 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine in an FBDD campaign targeting the Janus Kinase (JAK) family , a group of non-receptor tyrosine kinases pivotal in cytokine signaling and implicated in various autoimmune diseases and cancers.[5]

The FBDD Workflow: A Campaign Targeting JAK Kinases

The following sections outline a comprehensive, multi-stage FBDD workflow, from initial fragment screening to hit-to-lead optimization, using 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine as the foundational fragment.

FBDD_Workflow cluster_screening Phase 1: Fragment Screening & Hit Identification cluster_optimization Phase 2: Hit-to-Lead Optimization A Fragment Library (including 7-chloro-4-methoxy- 1H-pyrrolo[2,3-c]pyridine) B Primary Screen (e.g., SPR, MST) A->B C Hit Confirmation & Orthogonal Validation (e.g., NMR, DSF) B->C D Structural Biology (X-ray Crystallography) C->D E Structure-Guided Design D->E F Synthesis of Analogs (e.g., Suzuki, Buchwald-Hartwig) E->F G SAR Generation (Biochemical & Cellular Assays) F->G G->E H Lead Candidate G->H

Figure 1: A generalized workflow for a Fragment-Based Drug Discovery campaign.

Phase 1: Fragment Screening and Hit Identification

The initial phase aims to identify fragments that bind to the target kinase with sufficient affinity to warrant further investigation. Given the weak binding affinities typical of fragments, highly sensitive biophysical techniques are essential.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon ligand binding, providing real-time kinetic data.

Objective: To identify fragments from a library that bind to the immobilized JAK kinase domain.

Materials:

  • Recombinant, purified JAK kinase domain (e.g., JAK1, JAK2, or JAK3)

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Amine coupling kit

  • Fragment library containing 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, dissolved in DMSO.

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Immobilization of JAK Kinase:

    • Activate the sensor chip surface using the amine coupling kit.

    • Inject the JAK kinase domain over the activated surface to achieve a target immobilization level (e.g., 8000-10000 RU).

    • Deactivate any remaining active esters.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a suitable concentration (e.g., 100-200 µM) with a low percentage of DMSO (e.g., <1%).

    • Inject the fragment solutions over the immobilized JAK kinase surface and a reference flow cell.

    • Monitor the sensorgram for binding responses. A significant and reproducible increase in response units (RU) compared to the reference cell indicates a potential hit.

  • Data Analysis:

    • Identify fragments that produce a response significantly above the background noise.

    • Prioritize hits based on the magnitude of the binding response and the quality of the sensorgram.

Causality Behind Experimental Choices: SPR is chosen for primary screening due to its high throughput and sensitivity, allowing for the rapid identification of weak binders from a large fragment library. The use of a reference flow cell is crucial to subtract non-specific binding and buffer effects.

Protocol 2: Orthogonal Hit Validation using NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming fragment binding and providing structural information about the interaction. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for fragment screening.

Objective: To confirm the binding of primary hits to the JAK kinase in solution.

Materials:

  • Purified JAK kinase domain

  • Validated fragment hits from the primary screen.

  • NMR buffer (e.g., deuterated phosphate buffer)

  • High-field NMR spectrometer with a cryoprobe.

Methodology (STD-NMR):

  • Sample Preparation:

    • Prepare a sample of the JAK kinase (e.g., 10-20 µM) in the NMR buffer.

    • Prepare a corresponding sample with the addition of the fragment hit (e.g., 100-500 µM).

  • NMR Data Acquisition:

    • Acquire a 1D proton NMR spectrum of the fragment alone.

    • Acquire an STD-NMR spectrum of the protein-fragment mixture. This involves selectively saturating protein resonances and observing the transfer of saturation to the bound fragment.

  • Data Analysis:

    • A positive STD effect (i.e., the appearance of fragment signals in the STD spectrum) confirms that the fragment binds to the protein.

    • The relative intensities of the signals in the STD spectrum can provide information about which protons of the fragment are in closest proximity to the protein surface.

Trustworthiness of the Protocol: The use of an orthogonal technique like NMR is critical for validating hits from the primary screen and eliminating false positives that may arise from assay artifacts in the primary screen.

Phase 2: Hit-to-Lead Optimization

Once 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is confirmed as a binder to the JAK kinase, the next phase involves systematically modifying its structure to improve its affinity and selectivity. This process is heavily guided by structural biology.

Protocol 3: Elucidating the Binding Mode via X-ray Crystallography

Determining the high-resolution crystal structure of the fragment bound to the target protein is a cornerstone of FBDD. It provides a detailed map of the binding interactions and guides the subsequent medicinal chemistry efforts.[6]

Objective: To determine the three-dimensional structure of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine in complex with the JAK kinase domain.

Methodology:

  • Protein Crystallization:

    • Screen for crystallization conditions for the JAK kinase domain using various commercially available screens.

    • Optimize the initial crystallization hits to obtain diffraction-quality crystals.

  • Fragment Soaking or Co-crystallization:

    • Soak the obtained crystals in a solution containing a high concentration of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

    • Alternatively, co-crystallize the protein with the fragment.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data and solve the structure by molecular replacement using a known structure of the JAK kinase domain.

    • Refine the model and build the fragment into the observed electron density.

Expertise and Experience: The success of this step is highly dependent on the quality of the protein and the ability to obtain well-diffracting crystals. The structural information obtained is invaluable for understanding the key interactions driving fragment binding and for designing analogs with improved properties.

Structure-Guided Fragment Elaboration

With the crystal structure in hand, the focus shifts to synthetic chemistry to "grow" the fragment into a more potent lead compound. The 7-chloro position is a prime target for elaboration using palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and a halide.[3][7]

Objective: To synthesize a library of analogs by coupling various aryl or heteroaryl boronic acids to the 7-position of the pyrrolo[2,3-c]pyridine core.

General Procedure:

  • To a reaction vessel, add 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, perform an aqueous work-up, and purify the product by column chromatography.

The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds.[2][8]

Objective: To introduce a variety of amine-containing substituents at the 7-position.

General Procedure:

  • Combine 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine (1 equivalent), the desired amine (1.2-1.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2 equivalents) in a reaction vessel.

  • Add a dry, aprotic solvent (e.g., toluene or dioxane).

  • Degas the mixture and heat under an inert atmosphere until the reaction is complete.

  • After cooling, perform a standard work-up and purify the product by chromatography.

Data Presentation and Structure-Activity Relationship (SAR) Analysis

The synthesized analogs are then tested in biochemical and cellular assays to determine their potency and establish a structure-activity relationship (SAR).

Table 1: Hypothetical SAR Data for Analogs of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine against JAK1

Compound IDR Group at 7-positionJAK1 IC₅₀ (nM)
Fragment 1 -Cl>10,000
Analog 1a -Phenyl1,200
Analog 1b -4-Fluorophenyl850
Analog 1c -3-Aminophenyl450
Analog 1d -N-methyl-piperazine250
Analog 1e -Morpholine600

This data would then be used to refine the design of the next generation of compounds, with the goal of further improving potency and selectivity.

Visualization of Key Concepts

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical signaling cascade initiated by cytokines.[9] Inhibition of JAK kinases can block this pathway, which is often dysregulated in inflammatory diseases.[5]

JAK_STAT_Pathway Simplified JAK-STAT Signaling Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor JAK JAK Kinase receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation cytokine Cytokine cytokine->receptor 1. Binding STAT_active p-STAT Dimer (active) STAT_inactive->STAT_active 4. Dimerization nucleus Nucleus STAT_active->nucleus 5. Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) nucleus->gene_transcription 6. Regulation inhibitor 7-chloro-4-methoxy- 1H-pyrrolo[2,3-c]pyridine -derived Inhibitor inhibitor->JAK Inhibition

Figure 2: The JAK-STAT signaling pathway and the point of intervention for a JAK inhibitor.

Conclusion and Future Directions

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine represents a highly promising starting point for the development of novel kinase inhibitors through a fragment-based approach. Its inherent hinge-binding capabilities, coupled with versatile synthetic handles, provide a solid foundation for a structure-guided drug discovery campaign. The protocols and strategies outlined in this document offer a comprehensive framework for researchers to effectively utilize this fragment in their own discovery programs. Future work would involve further optimization of lead compounds to enhance their pharmacokinetic and pharmacodynamic properties, ultimately leading to the identification of clinical candidates for the treatment of JAK-mediated diseases.

References

Troubleshooting & Optimization

solubility issues of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide addresses solubility challenges encountered with 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride (CAS 917918-83-3). While manufacturer datasheets often indicate high solubility in Dimethyl Sulfoxide (DMSO), researchers in the field occasionally report difficulties in achieving a clear, particulate-free solution.[1] This guide provides a structured, in-depth troubleshooting framework designed for researchers, scientists, and drug development professionals. Our goal is to explain the underlying physicochemical principles behind these issues and provide robust, field-tested protocols to ensure experimental success and data integrity. Low compound solubility can significantly impact bioassays, leading to underestimated activity, poor reproducibility, and inaccurate structure-activity relationships (SAR).[2][3]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: The product datasheet states this compound is "freely soluble" in DMSO, but my solution is cloudy or has visible particulates. What is the primary cause?

A1: This is a common and valid observation. While the compound is intrinsically soluble in DMSO, several extrinsic factors can lead to apparent insolubility. The most frequent culprit is the hygroscopic nature of both the compound (as a hydrochloride salt) and the solvent (DMSO).[1]

  • Water Contamination: DMSO is highly hygroscopic and rapidly absorbs atmospheric moisture.[4][5] The presence of water in DMSO can significantly decrease the solubility of organic compounds, particularly those with lipophilic scaffolds, and promote crystallization.[4]

  • Compound Hydration: As a hygroscopic powder, the compound itself may have absorbed water during storage or handling, which can impede dissolution.

  • Incorrect Salt Form: Ensure you are working with the hydrochloride salt, as the free base form may have different solubility characteristics.

  • Amorphous vs. Crystalline State: Compounds can exist in different solid-state forms. Amorphous forms are generally more soluble in DMSO than more stable crystalline forms.[3] Repeat freeze-thaw cycles can sometimes facilitate the conversion to a less soluble crystalline state.[4]

Q2: What is the definitive, best-practice method for preparing a 10 mM stock solution in DMSO?

A2: Adhering to a standardized protocol is critical for reproducibility. Please refer to the detailed, step-by-step methodology in Section 2, Protocol 1: Master Stock Solution Preparation for a comprehensive guide that includes best practices for weighing, solvent handling, and dissolution aids.

Q3: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer (e.g., PBS or cell culture media). Why does this happen and how can I prevent it?

A3: This phenomenon is known as "aqueous precipitation" and is a key challenge for many compounds in drug discovery.[6][7] It occurs because the compound is highly soluble in the organic solvent (DMSO) but has poor solubility in water. When the DMSO stock is diluted into an aqueous medium, the solvent environment changes dramatically, causing the compound to crash out of solution.[8][9]

To mitigate this, the goal is to keep the final DMSO concentration in your assay as low as possible (typically <0.5%) while ensuring the compound remains dissolved.[10] The key is in the dilution technique. We strongly recommend performing serial dilutions in 100% DMSO first to lower the compound concentration before the final "crash" dilution into the aqueous buffer.[3][11] For a detailed workflow, see Section 2, Protocol 2: Preparation of Aqueous Working Solutions .

Q4: How should I properly store my DMSO stock solutions to maintain their integrity?

A4: Proper storage is essential to prevent degradation and solubility issues.[10]

  • Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[3][10]

  • Temperature: Store aliquots at -20°C or -80°C.

  • Container: Use tightly sealed vials (e.g., with screw caps and O-rings) to minimize moisture absorption from the air.

  • Desiccation: For long-term storage, placing the aliquot vials inside a secondary container with a desiccant is highly recommended.

Q5: Can I warm the solution to force the compound to dissolve?

A5: Gentle warming can be an effective tool, but it must be used with caution.[12]

  • Recommended Method: Use a water bath set to a modest temperature (e.g., 37°C). This can provide the energy needed to overcome the lattice energy of the crystal.[10]

  • Caution: Avoid aggressive heating. While DMSO itself is stable at high temperatures, the compound may degrade.[13][14] The hydrochloride salt in the presence of heat and trace water could potentially accelerate DMSO decomposition, though this is a minor risk under gentle warming conditions.[15][16] Always check the compound's thermal stability data if available.

Section 2: In-Depth Troubleshooting & Protocols

This section provides a systematic workflow to diagnose and resolve solubility issues, followed by validated experimental protocols.

Troubleshooting Workflow

If you are facing solubility issues, follow this logical progression. The accompanying diagram in Section 4 provides a visual guide to this process.

  • Verify Solvent Quality: Is your DMSO of high purity and, most importantly, anhydrous? If the bottle has been open for a long time or stored improperly, consider opening a fresh bottle.

  • Review Handling Procedures: Was the compound weighed and handled in a low-humidity environment? Were containers kept tightly sealed?

  • Apply Mechanical & Thermal Energy: Before assuming insolubility, ensure adequate energy has been applied. This includes vigorous vortexing, sonication in a water bath, and gentle, controlled warming (37°C).[10][17]

  • Confirm Concentration: Double-check all calculations for the stock solution. An error in calculation may lead you to attempt a concentration that is beyond the compound's solubility limit.

  • Assess Kinetic Solubility: If the issue is precipitation upon aqueous dilution, the problem is not the DMSO stock but the compound's low aqueous solubility. The solution lies in optimizing the dilution protocol (see Protocol 2).

Protocol 1: Master Stock Solution Preparation (10 mM)

This protocol is designed to maximize the chances of successful dissolution and create a stable, reliable stock.

  • Pre-Experiment Preparation:

    • Bring the vial of this compound (MW: 241.10 g/mol )[1] and a fresh, sealed bottle of anhydrous, high-purity DMSO (≥99.9%) to room temperature in a desiccator. This prevents condensation of atmospheric water onto the cold powder and into the solvent.

  • Weighing the Compound:

    • Accurately weigh the desired amount of the compound (e.g., 2.41 mg for 1 mL of a 10 mM stock) in a sterile, appropriately sized vial (e.g., a 1.5 mL amber glass vial). Perform this step quickly to minimize air exposure.

  • Solvent Addition:

    • Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the vial containing the compound.

  • Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution. If particulates remain, place the vial in an ultrasonic water bath for 10-15 minutes.[10]

    • If solubility is still an issue, place the vial in a 37°C water bath for 10 minutes, with intermittent vortexing.[12]

  • Final Check & Storage:

    • A successfully prepared stock solution should be a clear, homogenous liquid with no visible particulates when viewed against a light source.

    • Immediately create single-use aliquots in tightly sealed vials and store them at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solutions for Assays

This protocol minimizes precipitation when diluting the DMSO master stock into an aqueous buffer for biological experiments.

  • Prepare a Serial Dilution Plate in 100% DMSO:

    • In a 96-well plate (or microfuge tubes), perform your serial dilutions using 100% anhydrous DMSO as the diluent.[3][11] For example, to make a 2-fold dilution series, add 50 µL of DMSO to wells A2 through A12. Add 100 µL of your 10 mM master stock to well A1. Transfer 50 µL from A1 to A2, mix thoroughly, then transfer 50 µL from A2 to A3, and so on. This creates a concentration gradient in a consistent solvent environment.

  • Prepare the Final Assay Plate:

    • Add your aqueous assay buffer or cell culture medium to the wells of your final experimental plate.

  • Final Dilution Step:

    • Transfer a small, consistent volume (e.g., 1 µL) from each well of the DMSO dilution plate into the corresponding wells of the final assay plate. For example, adding 1 µL of each DMSO dilution to 199 µL of media will result in a final DMSO concentration of 0.5%.

    • Immediately mix the final assay plate thoroughly (e.g., using a plate shaker or by pipetting up and down) to rapidly disperse the compound.

  • Vehicle Control:

    • Crucially, prepare a vehicle control by performing the same dilution steps with 100% DMSO (without the compound) to account for any effects of the solvent on the assay.[10]

Section 3: Key Technical Data

The following table summarizes the essential physicochemical properties of the compound.

PropertyValueSource(s)
Chemical Name 1H-Pyrrolo[2,3-c]pyridine, 7-chloro-4-Methoxy-, hydrochloride (1:1)[1]
CAS Number 917918-83-3[1]
Molecular Formula C₉H₈ClN₂O·HCl[1]
Molecular Weight 241.10 g/mol [1]
Appearance White to off-white crystalline powder[1]
Stated Solubility Freely soluble in DMSO, methanol, and water (>50 mg/mL)[1]
Storage Conditions 2-8°C, Hygroscopic, store in sealed containers under inert gas[1]

Section 4: Visual Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing solubility issues with this compound.

G cluster_aqueous Aqueous Dilution Issues start START: Compound Fails to Dissolve in DMSO check_solvent Step 1: Verify Solvent Quality - Use fresh, anhydrous DMSO? - Bottle properly stored? start->check_solvent check_compound Step 2: Verify Compound Handling - Weighed correctly? - Handled in low humidity? check_solvent->check_compound apply_energy Step 3: Apply Dissolution Aids - Vigorous Vortexing - Sonication (15 min) - Gentle Warming (37°C) check_compound->apply_energy is_dissolved Is solution clear and particulate-free? apply_energy->is_dissolved is_dissolved->start No, Re-evaluate Steps 1-3 (Consider lower concentration if problem persists) success SUCCESS: Stock Solution Prepared - Aliquot and store at -80°C is_dissolved->success  Yes precipitate OBSERVATION: Precipitation upon adding stock to aqueous buffer success->precipitate If preparing working solutions... kinetic_issue DIAGNOSIS: Low Kinetic Aqueous Solubility (This is expected for many compounds) precipitate->kinetic_issue protocol2 SOLUTION: Implement Protocol 2 - Serial dilution in 100% DMSO first - Fast dilution into final buffer kinetic_issue->protocol2 success2 SUCCESS: Working Solution Prepared protocol2->success2

Caption: Troubleshooting workflow for this compound.

References

Technical Support Center: Purification of 7-Chloro-4-Methoxy-1H-Pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. As a bioisostere of indole, the 7-azaindole scaffold is a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors.[1]

The inherent basicity of the pyridine nitrogen and the specific functionalities of this scaffold can present unique challenges during purification. This resource provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively, ensuring the high purity required for downstream applications.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. The solutions provided are based on established chromatographic principles and practical experience with nitrogen-containing heterocycles.

Issue 1: My compound is streaking or tailing significantly on the silica gel TLC plate.

Question: I'm developing a solvent system for column chromatography, but my 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivative streaks badly on the TLC plate, even in polar solvent systems like 10% methanol in dichloromethane. How can I resolve this?

Answer: This is a very common issue when working with basic nitrogen heterocycles on acidic silica gel. The streaking, or tailing, is caused by strong, non-ideal interactions between the basic pyridine nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape, reduced separation efficiency, and often, lower recovery from the column.

Causality & Recommended Solutions:

  • Acid-Base Interaction: The primary cause is the interaction between the Lewis basic nitrogen on your pyrrolopyridine and the Brønsted acidic silanol groups. To counteract this, you need to neutralize these acidic sites or use a less acidic stationary phase.

  • Solution A: Add a Basic Modifier to the Eluent. The most common and effective solution is to add a small amount of a volatile base to your mobile phase. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Protocol: Prepare your eluent (e.g., 95:5 Dichloromethane/Methanol) and add 0.5-2% of a basic modifier.

    • Recommended Modifiers:

      • Triethylamine (TEA): The most common choice. Start with 1%.

      • Ammonium Hydroxide (NH₄OH): Particularly effective for very polar compounds. A stock solution of 10% ammonium hydroxide in methanol can be prepared and used as the polar component of the mobile phase (e.g., 1-10% of this stock in dichloromethane).[2]

    • Verification: Run a new TLC using the modified eluent. You should observe a significant reduction in streaking and a more compact, well-defined spot.

  • Solution B: Use an Alternative Stationary Phase. If basic modifiers do not resolve the issue or are incompatible with your molecule's stability, consider a different stationary phase.

    • Alumina (Al₂O₃): Activated alumina is a good alternative to silica gel for basic compounds. It is available in neutral, acidic, or basic forms. For your compound, neutral or basic alumina would be the most appropriate choice.[1]

    • Amine-Functionalized Silica: This is an excellent, albeit more expensive, option for purifying basic compounds. The bonded amine groups on the silica surface effectively shield the acidic silanols, leading to excellent peak shapes without the need for mobile phase modifiers.[3]

Issue 2: My purified compound is contaminated with a residual palladium catalyst.

Question: I've performed a Suzuki-Miyaura coupling to synthesize my derivative and after silica gel chromatography, my NMR and ICP-MS analysis show significant palladium contamination. How can I remove it?

Answer: Palladium catalysts, essential for many cross-coupling reactions used to synthesize these derivatives, can be notoriously difficult to remove completely.[4] Palladium can exist in various forms post-reaction (e.g., colloidal Pd(0), soluble Pd(II) species), some of which can be quite polar and co-elute with your product during chromatography.[5]

Causality & Recommended Solutions:

  • Catalyst State: The nature of the residual palladium dictates the best removal strategy. Insoluble species like Pd/C are easily filtered, but homogeneous catalysts require more specific methods.

  • Solution A: Filtration through Celite. Before concentrating the reaction mixture for chromatography, dilute it with a suitable solvent (like ethyl acetate or dichloromethane) and filter it through a 1-2 cm thick pad of Celite®. This will remove insoluble palladium black and other fine particulates.[4][6] This should always be the first step.

  • Solution B: Use a Palladium Scavenger. Solid-supported metal scavengers are highly effective for removing soluble palladium residues. These are typically silica-based materials functionalized with thiol or other metal-chelating groups.

    • Protocol:

      • After initial purification by column chromatography, dissolve the product in a suitable solvent.

      • Add a thiol-based scavenger resin (e.g., SiliaMetS Thiol, MP-TMT).

      • Stir the mixture at room temperature or with gentle heating according to the manufacturer's instructions.

      • Filter off the scavenger resin and concentrate the filtrate.

    • Benefit: This method is highly selective for palladium and often results in very low residual metal levels without significant loss of the desired product.[5]

  • Solution C: Activated Carbon Treatment. Treatment with activated carbon can effectively adsorb residual palladium. However, it can also adsorb your product, leading to yield loss.[5][7]

    • Optimization is Key: Use the minimum amount of activated carbon necessary and screen different grades to find one with high affinity for palladium but low affinity for your compound.[5]

Issue 3: My compound appears to be decomposing on the silica gel column.

Question: My TLC of the crude reaction shows a clean spot for my product. However, after running a silica gel column, the fractions contain my product along with several new, lower Rf spots. What is happening?

Answer: This is a strong indication that your compound is unstable on silica gel. The acidic nature of the silica can catalyze the degradation of sensitive functional groups.

Causality & Recommended Solutions:

  • Acid Sensitivity: Certain protecting groups or functionalities on your derivative might be acid-labile. For instance, silyl ethers or Boc groups can be partially cleaved on silica.

  • Solution A: Deactivate the Silica Gel. You can reduce the acidity of the silica gel before use.

    • Protocol: Prepare your silica gel slurry as usual in your non-polar solvent. Add 1-2% triethylamine (or another suitable base) to the slurry and mix well before packing the column. This pre-treatment neutralizes the most acidic sites.

  • Solution B: Minimize Contact Time. If the degradation is slow, a faster purification can help.

    • Use Flash Chromatography: Apply pressure (air or nitrogen) to increase the flow rate. This reduces the time your compound spends in contact with the silica.

    • Optimize Solvent Gradient: Start with a solvent system that gives your product an Rf of ~0.2-0.3. A well-chosen gradient can elute your product quickly and efficiently.

  • Solution C: Switch to a More Inert Stationary Phase.

    • Florisil® or Alumina: If acid-sensitivity is confirmed, switching to a less acidic stationary phase like Florisil® (magnesium silicate) or neutral alumina is a highly recommended alternative.[2]

    • Reverse-Phase Chromatography: If your compound and impurities have different hydrophobicities, reverse-phase (C18) chromatography is an excellent option. The mobile phases (typically acetonitrile/water or methanol/water) are generally neutral, and the stationary phase is non-acidic, preventing degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common purification method for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives? A1: The most prevalent and versatile method is silica gel flash column chromatography .[8][9] This technique offers a good balance of resolution, speed, and capacity for most derivatives of this class. The key to success is the proper selection of the mobile phase, often with a basic additive as discussed in the troubleshooting guide.

Q2: How do I choose the best solvent system for my column? A2: The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC) . The goal is to find a solvent mixture that provides good separation between your product and its impurities, with an Rf value for your target compound between 0.2 and 0.4 .[10] An Rf of ~0.3 is often considered optimal for effective separation on a column.[10]

Polarity of DerivativeRecommended Starting Solvent Systems (Normal Phase)
Low to Medium PolarityHexanes / Ethyl Acetate (EtOAc)
Medium to High PolarityDichloromethane (DCM) / Methanol (MeOH)
High PolarityDCM / Acetone

Always consider adding 0.5-1% triethylamine (TEA) to these systems to improve peak shape.

Q3: What is "dry loading" and when should I use it? A3: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel before being placed on top of the column. This is highly recommended when your compound has poor solubility in the initial, non-polar eluent.[11] It prevents the sample from precipitating at the top of the column and ensures a narrow, evenly distributed starting band, which leads to better separation.

Q4: Can I use recrystallization to purify my 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivative? A4: Yes, recrystallization is an excellent and often preferred method for final purification, especially if the crude product is already of moderate to high purity (>85-90%). It is particularly effective at removing small amounts of closely-related impurities. The key is finding a suitable solvent or solvent system where your compound is soluble at high temperatures but sparingly soluble at room or cold temperatures.

Common Recrystallization Solvents for Heterocycles: [9]

  • Ethanol (EtOH)

  • Isopropanol (IPA)

  • Acetonitrile (MeCN)

  • Toluene

  • Ethyl Acetate / Hexanes mixture

  • Dichloromethane / Hexanes mixture

Q5: What are the recommended storage conditions for these compounds? A5: 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and its derivatives should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Many suppliers recommend refrigeration. Given their potential sensitivity, storage under an inert atmosphere (nitrogen or argon) is also good practice, especially for long-term storage.

Visualized Workflows

General Purification Workflow

G cluster_0 Pre-Chromatography cluster_1 Chromatography cluster_2 Post-Chromatography A Crude Reaction Mixture B Filter through Celite® Pad (to remove heterogeneous catalysts/solids) A->B C Concentrate Filtrate B->C D TLC Analysis (Determine optimal solvent system, Rf ~0.3) C->D E Dry Load Sample onto Silica Gel C->E Direct to Column D->E If needed F Pack & Run Flash Column E->F G Collect & Analyze Fractions (TLC) F->G H Combine Pure Fractions & Concentrate G->H I Purity Check (NMR, LC-MS) H->I K Further Purification Needed? I->K J High Purity Product K->J No L Recrystallization or Scavenger Treatment K->L Yes L->I

Caption: A typical workflow for the purification of pyrrolo[2,3-c]pyridine derivatives.

Troubleshooting Decision Tree: Poor Peak Shape

G Start Problem: Streaking/Tailing on TLC Q1 Have you added a basic modifier (e.g., 1% TEA) to your eluent? Start->Q1 Sol1 Add 0.5-2% Triethylamine or Ammonium Hydroxide to eluent. Q1->Sol1 No Check1 Re-run TLC. Is peak shape improved? Q1->Check1 Yes Sol1->Check1 Success Proceed with Column Chromatography Check1->Success Yes Q2 Is the compound potentially acid-sensitive or still tailing? Check1->Q2 No Q2->Success No, proceed with caution Sol2 Switch Stationary Phase: - Neutral/Basic Alumina - Amine-functionalized Silica - Reverse Phase (C18) Q2->Sol2 Yes

Caption: A decision tree for troubleshooting poor peak shape in chromatography.

References

degradation pathways of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine Hydrochloride

Prepared by: Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals working with this compound (CAS: 917918-83-3). As a critical heterocyclic building block in the synthesis of kinase inhibitors and other pharmaceuticals, understanding its stability in solution is paramount to ensure experimental reproducibility, process optimization, and the integrity of downstream applications.[1][2] This document provides troubleshooting advice, frequently asked questions, and validated protocols to investigate and manage its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound in solution?

Based on its chemical structure, a chlorinated methoxy-pyrrolopyridine derivative, the compound is susceptible to three main degradation pathways: hydrolysis, oxidation, and photodegradation.[3][4]

  • Hydrolysis: The molecule is susceptible to hydrolysis across a wide pH range.[4][5] The two most probable sites for hydrolytic attack are the 4-methoxy group and the 7-chloro substituent.

    • Acid-Catalyzed Hydrolysis: In acidic conditions, the ether linkage of the methoxy group can be cleaved, resulting in the formation of a hydroxyl group (a phenol analog). Strong acidic conditions may also affect the stability of the pyrrole ring itself.

    • Base-Catalyzed Hydrolysis: In alkaline conditions, the 7-chloro group is more susceptible to nucleophilic aromatic substitution by a hydroxide ion, yielding the corresponding 7-hydroxy derivative. The methoxy group is generally more stable under basic conditions.

  • Oxidation: The electron-rich pyrrolo[2,3-c]pyridine ring system can be susceptible to oxidative degradation. This can lead to the formation of N-oxides, ring-opened products, or other complex adducts, particularly in the presence of oxidizing agents or dissolved oxygen.

  • Photodegradation: Aromatic and heterocyclic compounds often absorb UV light, which can lead to photolytic cleavage of bonds. The C-Cl bond is a potential site for homolytic cleavage upon exposure to light, which can initiate radical chain reactions. It is crucial to follow ICH Q1B guidelines for photostability testing.[3]

Q2: How does pH impact the stability of my compound in aqueous solutions?

The stability of this compound is expected to be highly pH-dependent.

  • Acidic pH (pH 1-3): Significant degradation is anticipated due to the hydrolysis of the 4-methoxy group. The rate of degradation will likely increase at lower pH values and higher temperatures.[5][6]

  • Neutral pH (pH ~7): The compound is expected to be most stable around neutral pH, although slow hydrolysis of the chloro group may still occur over extended periods.

  • Alkaline pH (pH 10-13): Rapid degradation is likely due to the hydrolysis of the 7-chloro substituent.[4]

It is imperative to perform forced degradation studies across a wide pH range to determine the intrinsic stability of the molecule and identify the pH of maximum stability for your specific application.[3][5]

Q3: My HPLC analysis of a solution stored for 24 hours shows several new, small peaks. How can I confirm if these are degradants?

This is a common observation when working with complex heterocyclic intermediates. A systematic approach is required to confirm if these new peaks are degradation products.

  • Perform a Forced Degradation Study: Subject a freshly prepared solution of your compound to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂) as outlined in the protocol below.[4][6] Compare the chromatograms of the stressed samples to your aged sample. If the retention times of the new peaks match those generated under specific stress conditions, it strongly suggests they are degradants.

  • Use a Photodiode Array (PDA) Detector: A PDA detector provides UV spectra for each peak. Compare the spectrum of the parent compound with the spectra of the unknown peaks. Degradants often retain a similar chromophore and thus have a similar UV spectrum, whereas impurities from synthesis or excipients may have distinctly different spectra.

  • Employ Mass Spectrometry (LC-MS): This is the most definitive technique.[7] The mass-to-charge ratio (m/z) of the unknown peaks can be used to deduce their molecular weights. For example, hydrolysis of the methoxy group (-OCH₃, 31 Da) and replacement with a hydroxyl group (-OH, 17 Da) would result in a net mass loss of 14 Da. Replacement of the chloro group (-Cl, ~35.5 Da) with a hydroxyl group would result in a net mass loss of ~18.5 Da.

Q4: What are the best practices for preparing and storing solutions of this compound to minimize degradation?

Given its physicochemical properties and potential instabilities, follow these guidelines:

  • Solvent Selection: The compound is freely soluble in water, DMSO, and methanol.[1] For short-term use, prepare solutions fresh in high-purity, degassed solvents. For long-term storage, consider aprotic solvents like anhydrous DMSO.

  • pH Control: If using aqueous solutions, buffer them to a neutral pH (e.g., pH 6.8-7.4) using a non-reactive buffer system (e.g., phosphate buffer).

  • Temperature: Store stock solutions at low temperatures (2-8°C or -20°C) to slow the rate of degradation.[1] The hydrochloride salt is hygroscopic; store the solid material in a desiccator.[1]

  • Protection from Light: Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil to prevent photodegradation.[3]

  • Inert Atmosphere: For maximum stability, particularly for long-term storage, purge the solution and the vial headspace with an inert gas like argon or nitrogen to minimize oxidative degradation.

Troubleshooting Guides

Issue 1: Rapid and Unexpected Degradation in a Buffered Aqueous Solution
  • Symptom: HPLC analysis shows >10% loss of the parent compound within a few hours of preparation in a supposedly stable buffer.

  • Possible Cause 1: Buffer Reactivity: Certain buffer components can react with the compound. For example, buffers containing primary or secondary amines (like Tris) could potentially act as nucleophiles and displace the 7-chloro group.

  • Solution 1: Switch to an inert buffer system like sodium phosphate or potassium phosphate. Prepare a fresh solution and re-analyze at timed intervals.

  • Possible Cause 2: Contaminants in Water: The water used to prepare the buffer may contain metal ions or microbial contamination that can catalyze degradation.

  • Solution 2: Use high-purity, sterile-filtered HPLC-grade or Milli-Q water for all solution preparations.

  • Possible Cause 3: Incorrect pH: The final pH of the solution may be different from the target pH due to improper buffer preparation or the acidic nature of the hydrochloride salt.

  • Solution 3: Always verify the final pH of the solution after the compound has been dissolved using a calibrated pH meter. Adjust as necessary.

Issue 2: Mass Imbalance in Forced Degradation Studies
  • Symptom: In a forced degradation study, the decrease in the peak area of the parent compound does not correspond to the increase in the peak areas of the observed degradants (i.e., the total peak area decreases significantly).

  • Possible Cause 1: Non-Chromophoric Degradants: Some degradation pathways may lead to products that do not absorb UV light at the detection wavelength (e.g., small, non-aromatic fragments).

  • Solution 1: Use a universal detector in series with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), to visualize all non-volatile components.

  • Possible Cause 2: Degradant Adsorption: Highly polar or reactive degradants may be irreversibly adsorbed onto the HPLC column or tubing.

  • Solution 2: Change the mobile phase composition (e.g., different organic modifier or pH) or use a different column chemistry. Perform a column wash and look for the missing compounds in the wash fractions.

  • Possible Cause 3: Formation of Volatiles: Degradation may produce volatile products that are lost during sample handling.

  • Solution 3: This is more difficult to diagnose. If suspected, analysis by headspace GC-MS may be required to identify volatile products.

Data Summary: Expected Degradation Behavior

The following table summarizes the anticipated stability of this compound under ICH-recommended forced degradation conditions.[3] Researchers should use this as a starting point for their own investigations.

Stress ConditionReagent/ParametersExpected DegradationPrimary Potential Degradation Product(s)
Acid Hydrolysis 0.1 M - 1 M HCl, 60°CSignificant7-chloro-1H-pyrrolo[2,3-c]pyridin-4-ol
Base Hydrolysis 0.1 M - 1 M NaOH, RTSignificant4-methoxy-1H-pyrrolo[2,3-c]pyridin-7-ol
Oxidation 3-30% H₂O₂, RTModerate to SignificantN-oxides, ring-opened products
Thermal 80°C in solid stateLow to ModerateDependent on impurities/moisture
Photolytic ICH Q1B Option IIModerateProducts of C-Cl bond cleavage

Experimental Protocols & Visualizations

Protocol 1: Forced Degradation Study (Acid/Base Hydrolysis)

This protocol is designed to intentionally degrade the compound to facilitate the development of a stability-indicating analytical method.[5]

  • Preparation: Prepare a 1.0 mg/mL stock solution of the compound in methanol.

  • Acid Stress:

    • To 1 mL of the stock solution, add 9 mL of 1.0 M HCl.

    • Incubate in a water bath at 60°C.

    • Withdraw aliquots at t=0, 2, 4, 8, and 24 hours.

    • Immediately neutralize the aliquot with an equivalent volume of 1.0 M NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Stress:

    • To 1 mL of the stock solution, add 9 mL of 0.5 M NaOH.

    • Incubate at room temperature.

    • Withdraw aliquots at t=0, 1, 2, 4, and 8 hours.

    • Immediately neutralize the aliquot with an equivalent volume of 0.5 M HCl.

    • Dilute with mobile phase for analysis.

  • Control: Prepare a control sample by adding 1 mL of stock solution to 9 mL of purified water and incubate under the same conditions.

  • Analysis: Analyze all samples by a suitable reverse-phase HPLC method, preferably with both PDA and MS detection. The goal is to achieve 5-20% degradation of the active substance.[6]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Methanol Acid Acid Stress (1M HCl, 60°C) Stock->Acid Expose Base Base Stress (0.5M NaOH, RT) Stock->Base Expose Oxid Oxidative Stress (3% H₂O₂, RT) Stock->Oxid Expose Photo Photolytic Stress (ICH Q1B) Stock->Photo Expose Quench Neutralize / Quench Reaction Acid->Quench Sample at Time Points Base->Quench Sample at Time Points Oxid->Quench Sample at Time Points Photo->Quench Sample at Time Points Analyze Analyze by HPLC-PDA/MS Quench->Analyze Characterize Characterize Peaks & Assess Mass Balance Analyze->Characterize

Caption: Workflow for a Forced Degradation Study.

Visualizing Potential Degradation Pathways

The diagram below illustrates the likely points of chemical attack on the core structure of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

Caption: Potential Degradation Pathways.

References

Technical Support Center: Troubleshooting Off-Target Effects of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a key heterocyclic building block in the synthesis of kinase inhibitors, understanding and mitigating its off-target effects is crucial for the accurate interpretation of experimental results and the successful development of selective therapeutic agents.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and what is its likely class of biological targets?

A1: 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound, specifically a pyrrolopyridine derivative.[2][3] Its core structure is a common scaffold used in medicinal chemistry for the development of kinase inhibitors.[2][3] Therefore, while your primary research may be focused on a specific kinase, it is highly probable that this compound and its derivatives will interact with multiple kinases across the human kinome. This is due to the conserved nature of the ATP-binding pocket in many kinases, which is often the target for such inhibitors.[4][5]

Q2: We are observing unexpected phenotypes in our cell-based assays after treatment with a derivative of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. How can we determine if these are due to off-target effects?

A2: Unexpected cellular phenotypes are a common challenge when working with kinase inhibitors.[6][7] A systematic approach is essential to distinguish between on-target and off-target effects. Here are the recommended initial steps:

  • Dose-Response Analysis: Establish a clear dose-response curve for your observed phenotype. While not definitive, a significant deviation from the dose-response curve of your intended target's inhibition can suggest off-target activity.

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by your compound with that of other well-characterized, structurally distinct inhibitors that target the same primary kinase.[6] If multiple inhibitors with different chemical scaffolds produce the same phenotype, it is more likely to be an on-target effect.

  • Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase (e.g., via transfection) that is resistant to your inhibitor. If the phenotype is reversed, it strongly points to an on-target mechanism.[6]

  • Knockdown/Knockout Models: Utilize techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of your intended target kinase. If the phenotype persists upon treatment with your compound in these models, it is likely an off-target effect.

Q3: What are the most direct methods to identify the specific off-targets of our compound?

A3: Several powerful techniques can directly identify the unintended binding partners of your small molecule:

  • Broad-Panel Kinase Profiling: This is the most direct way to identify potential off-target kinases. These services screen your compound against a large panel of recombinant kinases (often hundreds) to determine its inhibitory activity (e.g., IC50 or Ki) against each.[6][8]

  • Chemical Proteomics Approaches: Techniques like Kinobeads, which use immobilized broad-spectrum kinase inhibitors for affinity enrichment, can identify kinases that bind to your compound in a competitive manner from cell lysates.[9][10][11][12][13] This provides a profile of target engagement within a more physiological context.

  • Cellular Thermal Shift Assay (CETSA): CETSA is a biophysical method that can confirm direct binding of your compound to a protein in intact cells or cell lysates.[14][15][16][17][18] Ligand binding typically stabilizes a protein, leading to a shift in its thermal denaturation profile, which can be detected by methods like Western blotting or mass spectrometry.

Part 2: Troubleshooting Guides

This section provides structured guidance for common experimental problems encountered when working with 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and its derivatives.

Problem 1: Inconsistent or Unexpected Cell Viability/Proliferation Assay Results
  • Observed Issue: You observe significant cytotoxicity at concentrations below the IC50 for your primary target kinase, or the cytotoxicity profile varies unexpectedly across different cell lines.

  • Potential Causes:

    • Off-target toxicity: The compound may be inhibiting kinases essential for cell survival in your specific cell model.

    • Cell line-specific effects: Different cell lines have varying expression levels of kinases, making some more susceptible to off-target effects.

    • Inhibition of unintended family members: The compound may be inhibiting other members of the same kinase family as your target, leading to a more pronounced phenotype.

  • Systematic Troubleshooting Plan:

    • Perform Broad-Spectrum Kinase Profiling: This is the most critical first step to identify potential off-target kinases known to be involved in cell survival pathways (e.g., CDKs, AKT, MEK).

    • Validate Key Off-Targets in Cellular Assays: For the most potent off-targets identified, use siRNA or CRISPR to knock down their expression. If the knockdown phenocopies the effect of your compound, it suggests this off-target is responsible for the observed cytotoxicity.

    • Test in a Panel of Cell Lines: Characterize the expression levels of your primary target and the identified off-targets in a panel of cell lines. Correlate the sensitivity to your compound with the expression of the off-target kinase.

Problem 2: Discrepancy Between Biochemical and Cellular Potency
  • Observed Issue: Your compound is highly potent in a biochemical assay with a purified recombinant kinase, but shows significantly weaker activity in cell-based assays measuring the downstream signaling of that kinase.

  • Potential Causes:

    • Poor cell permeability: The compound may not be efficiently entering the cells.

    • High protein binding: The compound may be binding to plasma proteins in the cell culture medium, reducing its free concentration.

    • Rapid metabolism: The compound may be quickly metabolized by the cells into an inactive form.

    • Cellular ATP concentration: Biochemical assays are often run at lower ATP concentrations than what is present in cells. An ATP-competitive inhibitor will appear less potent in the high-ATP cellular environment.[4]

  • Systematic Troubleshooting Plan:

    • Assess Cell Permeability: Use analytical techniques like LC-MS/MS to measure the intracellular concentration of your compound.

    • Perform a Cellular Target Engagement Assay: Use CETSA to confirm that your compound is binding to its intended target inside the cell.[14][15][16][17][18] A lack of a thermal shift would suggest a permeability or rapid efflux issue.

    • Modify Assay Conditions: If possible, run your biochemical assay at a higher, more physiologically relevant ATP concentration (typically 1-5 mM) to see if the IC50 value shifts closer to the cellular EC50.

Part 3: Key Experimental Protocols

Protocol 1: Broad-Spectrum Kinase Profiling

This is a generalized protocol; specific details will vary by service provider.

  • Compound Preparation: Prepare a high-concentration stock solution of your 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivative in 100% DMSO.

  • Assay Concentration: The profiling is typically run at one or two fixed concentrations (e.g., 1 µM and 10 µM) to get an initial overview of selectivity.

  • Assay Procedure:

    • The service provider will incubate a panel of purified recombinant kinases with a suitable substrate and ATP (often at or near the Km for each kinase).

    • Your compound is added to the reaction.

    • The reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified, typically using radiometric or fluorescence/luminescence-based methods.

  • Data Analysis: The percentage of remaining kinase activity at each compound concentration is calculated relative to a vehicle (DMSO) control. Results are often presented as a percentage of inhibition.

Table 1: Example Kinase Profiling Data Summary

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µMOn/Off-Target
Primary Target Kinase A 95%99%On-Target
Off-Target Kinase X85%98%Potent Off-Target
Off-Target Kinase Y40%75%Moderate Off-Target
Off-Target Kinase Z5%20%Weak Off-Target
Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming target engagement in intact cells using Western blotting for detection.

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with your compound at various concentrations or with a vehicle control for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes (e.g., 40°C to 70°C in 2-3°C increments). One unheated sample should be kept on ice as a control.

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Collect the supernatant and analyze the protein levels of your target of interest by SDS-PAGE and Western blotting.

  • Data Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if there is binding and stabilization, the protein will remain soluble at higher temperatures, resulting in a "shift" of the melting curve to the right.

Part 4: Visualizations

Workflow for Investigating Off-Target Effects

Off_Target_Workflow phenotype Unexpected Phenotype Observed in Cells dose_response Dose-Response Curve phenotype->dose_response controls Use Structurally Unrelated Inhibitors phenotype->controls rescue Rescue Experiment or Knockdown/Knockout Model phenotype->rescue off_target_suspected Off-Target Effect Suspected dose_response->off_target_suspected controls->off_target_suspected rescue->off_target_suspected profiling Kinase Profiling/ Chemical Proteomics off_target_suspected->profiling cetsa Cellular Target Engagement (CETSA) off_target_suspected->cetsa identify_off_targets Identify Potential Off-Targets profiling->identify_off_targets validate Validate Off-Target Functionally (e.g., siRNA) identify_off_targets->validate sar Structure-Activity Relationship (SAR) validate->sar redesign Rational Compound Redesign sar->redesign

Caption: A systematic workflow for identifying and validating off-target effects.

Hypothetical Signaling Pathway: On-Target vs. Off-Target Effects

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway TargetA Target Kinase A DownstreamA Downstream Effector A TargetA->DownstreamA phosphorylates PhenotypeA Desired Phenotype DownstreamA->PhenotypeA TargetX Off-Target Kinase X DownstreamX Downstream Effector X TargetX->DownstreamX phosphorylates PhenotypeX Undesired Phenotype (e.g., Toxicity) DownstreamX->PhenotypeX Compound 7-chloro-4-methoxy... Derivative Compound->TargetA Inhibits Compound->TargetX Inhibits

Caption: On-target inhibition leads to the desired effect, while off-target binding causes an unintended phenotype.

References

Technical Support Center: Assay Stability of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in various assay formats. As a key intermediate in the synthesis of protein kinase inhibitors, particularly those targeting the JAK/STAT pathway, ensuring its stability is critical for generating reliable and reproducible data.[1][2][3] This document provides a structured approach to identifying and mitigating potential stability issues.

Part 1: Understanding the Stability Profile of Pyrrolopyridines

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, a derivative of 7-azaindole, belongs to a class of heterocyclic compounds that can be susceptible to degradation under common experimental conditions.[2][3] While specific forced degradation studies on this exact molecule are not publicly available, data from structurally related pyrrolopyridine derivatives provide critical insights into its likely stability profile.[4][5] Studies on similar pyrrolo[3,4-c]pyridine-1,3-dione derivatives have shown that these compounds are particularly sensitive to alkaline and acidic conditions, are photolabile, and can be degraded by oxidizing agents.[4][5] Therefore, a proactive approach to handling and assay design is essential.

Part 2: Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer format to directly address common issues encountered during experimental work.

FAQ 1: Stock Solution Stability and Storage

Question: My stock solution of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine shows decreased potency over time. What is the cause and how can I prevent this?

Answer:

The decreased potency of your stock solution is likely due to chemical degradation. The hydrochloride salt form is generally a white to off-white crystalline powder that is hygroscopic.[1]

  • Causality:

    • Hydrolysis: The pyrrolopyridine core can be susceptible to hydrolysis, especially if the storage solvent contains water or if the solution is not stored under anhydrous conditions. Studies on related compounds show extreme instability in alkaline and lability in acidic aqueous media.[4][5]

    • Photodegradation: Exposure to light, particularly UV, can cause degradation of the pyrrolopyridine ring system.[4][5]

    • Temperature: While supplier data recommends storage at 2-8°C, frequent freeze-thaw cycles can introduce moisture and accelerate degradation.[1]

  • Troubleshooting & Prevention:

    • Solvent Choice: Prepare stock solutions in high-purity, anhydrous DMSO or methanol.[1] Avoid aqueous buffers for long-term storage.

    • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Use amber or foil-wrapped vials to protect from light.

    • Inert Atmosphere: For maximum stability, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the vial.

    • Regular QC: Periodically check the purity of your stock solution using HPLC to ensure it meets the required specifications (typically ≥99.0%).[1]

FAQ 2: Inconsistent Results in Cell-Based Assays

Question: I am observing high variability and poor reproducibility in my cell-based assays. Could the compound's stability in the culture medium be a factor?

Answer:

Yes, instability in aqueous, buffered cell culture medium is a significant possibility. The physiological pH of most cell culture media (typically pH 7.2-7.4) can be problematic for long-term incubations.

  • Causality:

    • pH-Dependent Hydrolysis: While pyrrolopyridine derivatives are most stable in neutral conditions, even slight deviations towards alkalinity can accelerate hydrolysis of the heterocyclic ring.[4][5]

    • Reaction with Media Components: Some media components, like certain amino acids or reducing agents (e.g., in supplements), could potentially react with the compound.

    • Oxidation: The presence of dissolved oxygen and metal ions in the media can catalyze oxidative degradation.

  • Troubleshooting & Prevention:

    • Minimize Incubation Time: Design experiments with the shortest possible incubation times that still yield a robust biological response.

    • Dosing Strategy: Instead of a single dose at the beginning of a long experiment, consider replenishing the compound with fresh medium at set intervals.

    • Control Experiments: Include "compound in media-only" control wells (without cells) and incubate for the same duration as your experimental wells. Analyze the supernatant by HPLC or LC-MS at the end of the experiment to quantify the remaining parent compound. This will directly measure its stability under your specific assay conditions.

    • Formulation with Stabilizers: For problematic assays, consider formulating the compound with antioxidants (e.g., ascorbic acid, if compatible with your assay) or using serum-free media if serum components are found to contribute to degradation.

FAQ 3: Assay Interference and Artifacts

Question: I am seeing unexpected results, such as signal inhibition in my fluorescence-based assay. Could this be related to the compound itself?

Answer:

This could be due to either the parent compound interfering with the assay technology or the formation of degradation products that have off-target effects.

  • Causality:

    • Compound Properties: Aromatic heterocyclic compounds can sometimes interfere with fluorescence-based readouts through quenching or autofluorescence.

    • Degradation Products: The breakdown of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine can lead to the formation of new chemical entities.[4][5] These degradation products may be reactive, bind non-specifically to assay components, or have their own biological activities, leading to confounding results.

  • Troubleshooting & Prevention:

    • Assay Compatibility Check: Run control experiments to assess for assay interference. This includes adding the compound to wells with all assay components except the biological target (e.g., enzyme or cells) to see if it affects the background signal.

    • Use of Orthogonal Assays: If possible, confirm key results using a different assay platform that relies on an alternative detection method (e.g., a label-free or luminescence-based assay).

    • Characterize Degradants: If significant degradation is suspected, use LC-MS to identify the major degradation products formed under your assay conditions. This can provide clues about the mechanism of interference.

Part 3: Experimental Protocols

Protocol 1: Rapid Stability Assessment in Assay Buffer

This protocol provides a quick method to assess the stability of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine in your specific assay buffer.

  • Preparation:

    • Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

    • Prepare your final assay buffer (e.g., PBS, HBSS, or cell culture medium).

  • Incubation:

    • Spike the compound from the stock solution into the assay buffer to your final working concentration (e.g., 10 µM).

    • Immediately take a "Time 0" sample and quench it by diluting 1:1 with a strong organic solvent like acetonitrile containing an internal standard.

    • Incubate the remaining solution under your standard assay conditions (e.g., 37°C).

    • Take samples at various time points (e.g., 1, 4, 8, and 24 hours) and quench them as described above.

  • Analysis:

    • Analyze all quenched samples by HPLC-UV or LC-MS.

    • Calculate the percentage of the compound remaining at each time point relative to the "Time 0" sample, normalized to the internal standard.

Data Interpretation:

% RemainingStability ClassificationRecommended Action
>90%StableProceed with the assay protocol.
70-90%Moderately StableConsider reducing incubation time or replenishing the compound.
<70%UnstableRe-evaluate assay conditions (pH, buffer components).
Protocol 2: Forced Degradation Study

This protocol helps to proactively identify potential degradation pathways, in line with ICH guidelines for forced degradation studies.[6][7][8]

  • Stress Conditions: Prepare solutions of the compound (e.g., 1 mg/mL) under the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose a solution in a quartz cuvette to a photostability chamber (e.g., 1.2 million lux hours).

    • Thermal Stress: Heat the solid compound at 80°C for 48 hours.

  • Sample Preparation: At the end of the stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using a stability-indicating HPLC method (a method capable of resolving the parent peak from all degradation product peaks).

  • Outcome: This study will reveal the compound's vulnerabilities, helping you to design more robust assays by avoiding conditions that lead to degradation.

Part 4: Visualizing Workflows and Pathways

Workflow for Stability Troubleshooting

This diagram outlines the logical steps for diagnosing and solving stability-related assay issues.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Stability Testing cluster_3 Solution Implementation A Inconsistent Assay Results (High CV%, Poor Z') B Verify Stock Solution (Purity, Age, Storage) A->B C Review Assay Protocol (pH, Temp, Incubation Time) A->C D Run Rapid Stability Test in Assay Buffer (Protocol 1) B->D If stock is OK C->D If protocol is suspect E Perform Forced Degradation Study (Protocol 2) D->E For deeper insight F Modify Assay Conditions (e.g., shorter incubation) D->F If unstable G Reformulate Compound (e.g., add stabilizers) E->G Based on degradation pathway F->A Re-evaluate G->A Re-evaluate H Change Assay Readout (Orthogonal Method) H->A Re-evaluate

Caption: Troubleshooting workflow for assay stability.

Potential Degradation Pathways

Based on related structures, this diagram illustrates the likely points of molecular instability.

G A 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine N-H C-Cl O-CH3 Pyrrole Ring Pyridine Ring B Hydrolysis (Acid/Base) B->A:f1 Dechlorination B->A:f2 Demethylation B->A:f4 Pyridine Ring Opening C Oxidation C->A:f3 Pyrrole Ring Oxidation D Photodegradation D->A:f0 Radical Formation D->A:f3 Ring Cleavage

Caption: Potential sites of molecular degradation.

References

Technical Support Center: Synthesis of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing impurities and troubleshooting common issues. The information provided herein is based on established principles of heterocyclic chemistry and analogous syntheses of related azaindole derivatives.

Introduction to the Synthesis and Key Challenges

7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, a 6-azaindole derivative, is a valuable building block in medicinal chemistry. Its synthesis, while achievable, presents several challenges, primarily concerning regioselectivity and the formation of impurities that can be difficult to separate. A common and logical synthetic approach begins with a doubly activated pyridine ring, such as 2,6-dichloro-3-nitropyridine, and proceeds through a series of steps to construct the fused pyrrole ring.

This guide will address potential pitfalls at each critical stage of a plausible synthetic route, offering both preventative measures and corrective actions.

Proposed Synthetic Pathway at a Glance

To provide context for the troubleshooting guide, a plausible synthetic pathway is outlined below. This pathway is a logical assembly based on known transformations in pyridine and azaindole chemistry.

Synthetic_Pathway A 2,6-dichloro-3-nitropyridine B 2-chloro-6-methoxy-3-nitropyridine A->B Nucleophilic Aromatic Substitution (SNAr) C 6-methoxy-3-nitro-2-(vinyl)pyridine B->C Stille or Suzuki Coupling D 6-methoxy-3-amino-2-(vinyl)pyridine C->D Reduction of Nitro Group E 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine D->E Cadogan or Hemetsberger Cyclization Troubleshooting_Coupling Start Low Yield / Side Products in Cross-Coupling Q1 Are reagents and solvents rigorously dry and degassed? Start->Q1 Action1 Dry solvents over molecular sieves. Degas with argon or nitrogen sparging. Q1->Action1 No Q2 Is the palladium catalyst active? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q1 Action2 Use a fresh batch of catalyst. Consider a pre-catalyst. Q2->Action2 No Q3 Is the ligand appropriate? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q2 Action3 Screen different phosphine ligands (e.g., SPhos, XPhos). Adjust ligand-to-metal ratio. Q3->Action3 No Q4 Is the base optimal? Q3->Q4 Yes A3_Yes Yes A3_No No Action3->Q3 Action4 Try alternative bases (e.g., Cs2CO3, K3PO4). Ensure the base is anhydrous. Q4->Action4

Technical Support Center: Method Refinement for Quantifying 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals actively working on quantifying this compound in complex biological matrices such as plasma, serum, or tissue homogenates. As a critical intermediate for protein kinase inhibitors, accurate quantification is paramount for pharmacokinetic, toxicokinetic, and metabolic studies.[1]

This document provides a robust starting point for developing and troubleshooting a sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. The principles and troubleshooting steps outlined here are grounded in established bioanalytical practices and regulatory expectations.[2][3][4]

Overview of the Recommended Analytical Approach: LC-MS/MS

For quantifying low-concentration small molecules like 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine in biological samples, LC-MS/MS is the industry-standard technique due to its superior sensitivity and selectivity.[5] A typical workflow involves sample preparation to isolate the analyte from matrix components, chromatographic separation, and finally, detection and quantification by the mass spectrometer.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) IS_Spike Spike Internal Standard (IS) Sample->IS_Spike Extraction Extraction (PPT, LLE, or SPE) IS_Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC LC Separation Evap->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quant Quantification (Analyte/IS Ratio) Integration->Quant

Caption: General workflow for bioanalysis by LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine to consider for method development?

Answer: Understanding the compound's properties is the first step. Based on its structure—a heterocyclic aromatic compound with a pyrrole nitrogen and a methoxy group—and available data for its hydrochloride salt, we can infer the following:[1][6]

  • Form: The hydrochloride salt is a crystalline solid freely soluble in water and methanol.[1] The free base form, which will be present at neutral or basic pH, will be less polar.

  • Basicity: The pyrrolo[2,3-c]pyridine core contains basic nitrogen atoms. This makes it an excellent candidate for positive mode electrospray ionization (ESI+).

  • Polarity: The methoxy group adds some polarity, but the chlorinated aromatic system is hydrophobic. Its overall character suggests it will retain well on reversed-phase columns like a C18.

Q2: Which sample preparation technique is best: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)?

Answer: The "best" technique depends on the required sensitivity, throughput, and the complexity of the matrix.

TechniqueProsConsBest For...
Protein Precipitation (PPT) Fast, simple, inexpensive, high recovery."Dirty" extract, high risk of matrix effects.[7]High-throughput screening, early discovery where speed is critical.
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT, moderate cost.More labor-intensive, requires solvent optimization.Assays requiring better cleanliness and reduced matrix effects.
Solid-Phase Extraction (SPE) Cleanest extract, highest selectivity, reduces matrix effects.Most expensive, requires significant method development.Regulated bioanalysis, high-sensitivity assays, removing specific interferences.

Expert Recommendation: Start with a simple Protein Precipitation (e.g., with 3:1 acetonitrile:plasma) to quickly assess feasibility. If matrix effects are significant (see Troubleshooting Q1), progress to LLE or SPE for a cleaner sample.[8]

Q3: What are good starting conditions for LC separation?

Answer: A reversed-phase separation is the logical starting point.

  • Column: A C18 column (e.g., 50 x 2.1 mm, <3 µm particle size) provides a good balance of resolution and speed.

  • Mobile Phase A: Water with an acidic modifier. 0.1% formic acid is standard as it is volatile and aids in the protonation of basic analytes for ESI+.[9]

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: Start with a generic gradient (e.g., 5% to 95% B over 5 minutes) and optimize to ensure the analyte elutes away from the solvent front and any major matrix interferences.

  • Flow Rate: For a 2.1 mm ID column, a flow rate of 0.3-0.5 mL/min is typical.

Q4: How do I determine the mass spectrometer (MS/MS) settings?

Answer: This requires tuning the instrument using a pure standard solution of the analyte.

  • Determine the Precursor Ion: Infuse a ~100 ng/mL solution of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine into the mass spectrometer. In positive ion mode (ESI+), you will look for the protonated molecule, [M+H]⁺. The molecular weight of the free base is approximately 182.6 g/mol , so the precursor ion will be at m/z 183.6.

  • Find Product Ions: Perform a product ion scan on the precursor m/z 183.6. This involves isolating the precursor ion and fragmenting it in the collision cell. Select the two most stable and intense fragment ions. These will be your "product ions" for quantification (quantifier) and confirmation (qualifier).

  • Optimize Collision Energy (CE) and other parameters: For each precursor → product ion transition (known as an MRM transition), optimize the CE to maximize the signal. Other parameters like declustering potential and lens voltages should also be optimized per the instrument manufacturer's recommendations.

Troubleshooting Guide

Q1: My signal is low or non-existent. What should I check first?

Answer: Low or no signal is a common issue that can stem from the sample, the LC, or the MS. A systematic approach is key.

Troubleshooting_Low_Signal Start Low / No Signal Observed CheckMS Is the MS performing to spec? (Run system suitability / tuning check) Start->CheckMS CheckLC Is analyte reaching the MS? (Check for leaks, clogs, retention time) CheckMS->CheckLC MS OK MS_Fail Troubleshoot MS: - Clean source - Recalibrate - Check gas flows CheckMS->MS_Fail MS Fails CheckSample Is the issue sample-related? (Extraction recovery, stability, matrix effects) CheckLC->CheckSample LC OK LC_Fail Troubleshoot LC: - Check for high pressure/blockages - Verify mobile phase composition - Inject pure standard CheckLC->LC_Fail LC Fails Sample_Fail Troubleshoot Sample Prep: - Assess extraction recovery - Investigate analyte stability - Quantify matrix effects CheckSample->Sample_Fail Yes

Caption: Decision tree for troubleshooting low signal issues.

In-depth Explanation:

  • Mass Spectrometer Performance: Before blaming the method, ensure the instrument is working. Run the manufacturer's tuning and calibration protocols. Infuse your analyte standard directly to confirm a stable signal.[10]

  • Analyte Delivery (LC): A blockage or leak can prevent the analyte from reaching the MS. Check system pressure for anomalies.[11] Inject a high-concentration standard; if you still see no peak, there is a fundamental delivery problem.

  • Sample Preparation & Matrix Effects: This is the most common culprit in bioanalysis.[7][12]

    • Low Recovery: Your extraction method may not be efficient. Perform a recovery experiment by comparing the response of an analyte spiked into a blank matrix before extraction to one spiked after extraction.

    • Analyte Stability: The compound might be degrading in the matrix or during sample processing.[9] Assess stability under various conditions (freeze-thaw, bench-top).

    • Ion Suppression: This is a major challenge where co-eluting components from the biological matrix interfere with the ionization of your analyte in the MS source, leading to a suppressed signal.[8][13] To diagnose this, compare the signal of an analyte spiked into a post-extraction blank sample to the signal of the analyte in a pure solvent. A significant drop in signal indicates ion suppression.[5][13] Mitigation strategies include improving sample cleanup (switching to SPE) or adjusting chromatography to separate the analyte from the interfering components.[5][7]

Q2: I'm seeing poor peak shape (tailing or fronting). How can I fix this?

Answer: Poor peak shape compromises integration accuracy and sensitivity.

  • Peak Tailing: Often caused by secondary interactions between the basic analyte and acidic sites on the silica column packing.

    • Solution 1: Ensure your mobile phase is sufficiently acidic (e.g., 0.1% formic acid). The low pH keeps the analyte consistently protonated and minimizes interactions with residual silanols.[9]

    • Solution 2: Check for column contamination or degradation. Flush the column or try a new one.[11]

  • Peak Fronting: Typically a sign of column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Split Peaks: This can indicate a partially blocked column frit or an injection solvent that is much stronger than the mobile phase, causing the analyte to spread before binding to the column.[11]

    • Solution: Ensure your reconstitution solvent is as weak as, or weaker than, your initial mobile phase conditions.

Q3: My results are not reproducible. What causes high variability?

Answer: Poor precision and accuracy are unacceptable in regulated bioanalysis.[2][3]

  • Inconsistent Sample Preparation: Manual LLE or inconsistent vortexing/centrifugation can introduce variability. Automating steps where possible can help.

  • The Critical Role of the Internal Standard (IS): The single most important factor for ensuring reproducibility is the use of a proper internal standard.[14] An IS is a compound structurally similar to the analyte that is added at a known concentration to every sample, standard, and QC before extraction. It co-elutes and experiences similar matrix effects and extraction losses as the analyte.[13] Quantification is based on the ratio of the analyte peak area to the IS peak area, which corrects for variability.

    • Best Practice: The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., with ¹³C or ¹⁵N). A SIL-IS is chemically identical and co-elutes perfectly, providing the best possible correction for matrix effects and other variations.[13][14] If a SIL-IS is unavailable, a close structural analog can be used, but it may not track the analyte as effectively.

Protocols

Protocol 1: Protein Precipitation (PPT) Sample Preparation
  • Pipette 50 µL of biological sample (plasma, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard working solution (e.g., stable-isotope labeled analyte at 50 ng/mL).

  • Add 150 µL of ice-cold acetonitrile (3:1 ratio of solvent to sample).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Assessment of Matrix Factor

This protocol is essential for validating your method according to regulatory guidelines.[2][4]

  • Prepare Set A: Extract blank biological matrix from at least 6 different sources using your chosen sample preparation method. After the final evaporation step, reconstitute the residue with a solution of the analyte and IS at a known concentration (e.g., mid-QC level). This represents the analyte response in the presence of matrix.

  • Prepare Set B: Prepare neat solutions of the analyte and IS in the reconstitution solvent at the same final concentration as Set A. This represents the analyte response without matrix.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Response in Set A) / (Peak Response in Set B)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

    • The goal is to have an IS-Normalized MF close to 1.0, which demonstrates that the IS effectively corrects for the matrix effect.[13]

References

Validation & Comparative

A Comparative Guide to Pyrrolo[2,3-c]pyridine-Based Kinase Inhibitors: A Focus on Aurora B Kinase

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrolo[2,3-c]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly for the development of protein kinase inhibitors.[1][2] Its structure mimics the adenine core of ATP, allowing it to effectively compete for the ATP-binding site within the kinase domain.[3][4] This guide provides a comparative analysis of kinase inhibitors built upon this versatile core, with a specific focus on the inhibition of Aurora B kinase, a critical regulator of mitosis and a key target in oncology.[5] While the specific compound 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is identified as a key chemical intermediate, this guide will use the well-characterized and clinically investigated Aurora B inhibitor, GSK1070916, as a primary example to illustrate the therapeutic potential of this compound class.[5][6] We will compare its performance with other established kinase inhibitors targeting the mitotic pathway.

The Pyrrolo[2,3-c]pyridine Scaffold: A Foundation for Potent Kinase Inhibition

The 7-azaindole core is a highly effective "hinge-binding" motif.[1][2] The nitrogen atoms in the bicyclic system form critical hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-terminal lobes of the kinase domain. This interaction is fundamental to the inhibitory activity of many ATP-competitive kinase inhibitors. The versatility of this scaffold allows for synthetic modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties.[3][7]

Featured Compound: GSK1070916, an Aurora B Selective Inhibitor

GSK1070916 is a potent, ATP-competitive inhibitor of Aurora B kinase developed from a 7-azaindole-based series.[5] Aurora B is a key component of the chromosomal passenger complex, which ensures proper chromosome segregation and cytokinesis during cell division.[5] Its overexpression is common in many human cancers, making it an attractive therapeutic target. Inhibition of Aurora B leads to defects in chromosome alignment, a failure of cytokinesis, and ultimately, polyploidy-induced apoptosis.[5]

Comparative Kinase Selectivity

A critical attribute of any kinase inhibitor is its selectivity profile. High selectivity minimizes off-target effects and potential toxicities. Below is a comparison of GSK1070916's inhibitory activity against Aurora B and other related kinases, compared to other well-known mitotic kinase inhibitors.

CompoundPrimary Target(s)Aurora B IC50 (nM)Aurora A IC50 (nM)PLK1 IC50 (nM)Haspin IC50 (nM)Reference
GSK1070916 Aurora B3.5140>10,000>10,000[5] (hypothetical data based on selectivity profile)
Barasertib (AZD1152) Aurora B0.371369>10,000Not Reported(Representative literature values)
Volasertib (BI 6727) PLK135110.87Not Reported(Representative literature values)
Compound 8l Haspin>10,000>10,000>10,00014[8]

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency.

This data highlights the high potency and selectivity of GSK1070916 for Aurora B over other key mitotic kinases like Aurora A and PLK1. While compounds like Volasertib are potent PLK1 inhibitors, they also exhibit activity against Aurora kinases. The pyrrolo[2,3-c]pyridine derivative, Compound 8l, demonstrates that this scaffold can also be adapted to potently and selectively inhibit other kinases like Haspin.[8]

Cellular and In Vivo Activity

GSK1070916 has demonstrated potent anti-proliferative activity across a range of human tumor cell lines in culture and has shown robust pharmacodynamic activity in mouse xenograft models.[5] This indicates that the in vitro potency translates to efficacy in a more complex biological system. Similarly, other pyrrolo[2,3-c]pyridine derivatives have shown significant anti-proliferative effects in various cancer cell lines, including those of breast, ovarian, and prostate cancers.[9][10]

Experimental Methodologies

To rigorously evaluate and compare pyrrolo[2,3-c]pyridine-based kinase inhibitors, a series of standardized in vitro and cell-based assays are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the IC50 value of a test compound against a purified kinase.

Principle: This is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10X stock of the kinase (e.g., Aurora B) in the appropriate kinase buffer.

    • Prepare a 10X stock of the Alexa Fluor™-conjugated tracer.

    • Prepare a 10X stock of the Europium-labeled anti-tag antibody.

    • Serially dilute the test compound (e.g., GSK1070916) in DMSO to create a range of concentrations, then dilute into the kinase buffer.

  • Assay Plate Setup:

    • Add 2.5 µL of the serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the 10X kinase solution to all wells.

    • Add 2.5 µL of the 10X tracer/antibody mixture to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor™).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation:

  • Positive Control: A known potent inhibitor of the target kinase.

  • Negative Control: DMSO vehicle without any inhibitor.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for 72 hours. Include a vehicle control (DMSO).

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Visualizing Kinase Inhibition and Experimental Design

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription, Cell Proliferation, Survival ERK->Transcription Mitosis Mitosis ERK->Mitosis AKT AKT PI3K->AKT AKT->Mitosis mTOR mTOR AKT->mTOR mTOR->Transcription GSK1070916 GSK1070916 AuroraB AuroraB GSK1070916->AuroraB AuroraB->Mitosis Chromosome Segregation Cytokinesis

Experimental_Workflow start Start: Compound Library (Pyrrolo[2,3-c]pyridines) assay1 Primary Screen: In Vitro Kinase Assay (e.g., Aurora B) start->assay1 decision1 Potent Hits? (IC50 < 1 µM) assay1->decision1 assay2 Secondary Screen: Kinase Selectivity Panel (e.g., Aurora A, PLK1) decision1->assay2 Yes inactive Inactive/ Non-selective decision1->inactive No decision2 Selective? assay2->decision2 assay3 Cell-Based Assay: Proliferation (MTT) Target Engagement decision2->assay3 Yes decision2->inactive No decision3 Cellularly Active? assay3->decision3 assay4 In Vivo Studies: Xenograft Models decision3->assay4 Yes decision3->inactive No stop Lead Candidate assay4->stop

Conclusion

The 7-azaindole or pyrrolo[2,3-c]pyridine scaffold is a cornerstone in the development of targeted kinase inhibitors. As exemplified by the Aurora B inhibitor GSK1070916, this chemical class can produce highly potent and selective drug candidates. The ability to synthetically modify the core structure allows for the fine-tuning of activity against a wide range of kinase targets, from those involved in cell division like Aurora B and Haspin, to kinases in oncogenic signaling cascades like FGFR and CSF-1R.[5][8][10][11] Continued exploration of this scaffold holds significant promise for the future of targeted cancer therapy.

References

The 7-Chloro-4-Methoxy-1H-pyrrolo[2,3-c]pyridine Scaffold: A Comparative Guide to its Structure-Activity Relationship as Putative Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The 7-azaindole (pyrrolo[2,3-c]pyridine) core is a cornerstone in modern medicinal chemistry, particularly in the domain of protein kinase inhibition. Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site of numerous kinases, making it a "privileged scaffold" for drug discovery. This guide delves into the structure-activity relationship (SAR) of a specific, yet underexplored, derivative: the 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold.

While comprehensive SAR studies on this exact scaffold remain to be published, its structural alerts strongly suggest a potential as potent inhibitors of the Aurora kinase family, key regulators of mitosis that are frequently dysregulated in cancer. This guide, therefore, presents a hypothesized SAR study, drawing parallels from closely related heterocyclic systems known to inhibit Aurora kinases. We will explore the putative impact of substitutions at key positions on inhibitory activity and compare these hypothetical analogs to established Aurora kinase inhibitors, providing a framework for future drug discovery efforts in this chemical space. The insights presented herein are grounded in established principles of medicinal chemistry and supported by data from analogous series of kinase inhibitors.

The Aurora Kinase Family: A Prime Target in Oncology

The Aurora kinases—Aurora A, B, and C—are a family of serine/threonine kinases that play critical roles in the regulation of cell division. Their overexpression is a common feature in many human cancers, making them attractive targets for anticancer therapeutics. Inhibition of Aurora kinases can lead to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway of Aurora Kinases in Mitosis

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly->Chromosome_Alignment Cytokinesis Cytokinesis Chromosome_Alignment->Cytokinesis Aurora_A Aurora_A Aurora_A->Centrosome_Maturation Promotes Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora_B Aurora_B->Chromosome_Alignment Corrects attachment Aurora_B->Cytokinesis Essential for Our_Analog 7-Chloro-4-methoxy- 1H-pyrrolo[2,3-c]pyridine Analogs Our_Analog->Aurora_A Inhibits Our_Analog->Aurora_B Inhibits

Caption: The roles of Aurora A and B kinases in cell cycle progression and the hypothesized inhibitory action of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine analogs.

Hypothesized Structure-Activity Relationship (SAR) of 7-Chloro-4-Methoxy-1H-pyrrolo[2,3-c]pyridine Analogs

The core scaffold, 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, presents several key positions for chemical modification to optimize its interaction with the ATP-binding pocket of Aurora kinases. The pyrrolo[2,3-c]pyridine core is expected to form crucial hydrogen bonds with the kinase hinge region, while substituents at the 4- and 7-positions can be tailored to enhance potency and selectivity.

Key Positions for Modification and Their Rationale:

  • Position 4 (Methoxy Group): The methoxy group at the C4 position is a critical starting point. While it may provide some beneficial interactions, replacing it with various amine-containing moieties is a common strategy in kinase inhibitor design to pick up additional hydrogen bonds and improve potency. The 7-chloro substituent provides a handle for nucleophilic aromatic substitution to introduce these diverse amino groups.

  • Position 7 (Chloro Group): The chlorine atom at the C7 position is a key synthetic handle. It can be displaced by various nucleophiles to introduce a wide range of substituents that can probe different regions of the kinase active site, potentially influencing selectivity and pharmacokinetic properties.

  • Pyrrole N-1 Position: Substitution at the N-1 position of the pyrrole ring can modulate the electronic properties of the heterocyclic core and provide an additional vector for interaction with the solvent-exposed region of the ATP-binding site.

Logical Flow of SAR Exploration

SAR_Logic Core_Scaffold 7-Chloro-4-methoxy- 1H-pyrrolo[2,3-c]pyridine C4_Modification C4 Position: Substitution of Methoxy with Amines Core_Scaffold->C4_Modification Initial Modification C7_Modification C7 Position: Exploration of Aryl and Alkyl Groups C4_Modification->C7_Modification Further Optimization N1_Modification N1 Position: Introduction of Solubilizing Groups C7_Modification->N1_Modification Fine-tuning Properties Optimized_Analog Optimized Analog with Improved Potency, Selectivity, and PK N1_Modification->Optimized_Analog

Caption: The logical progression of SAR studies, starting from the core scaffold to an optimized analog.

Comparative Performance Analysis: 7-Chloro-4-Methoxy-1H-pyrrolo[2,3-c]pyridine Analogs vs. Established Aurora Kinase Inhibitors

To contextualize the potential of our hypothesized analogs, we compare their projected performance against two well-characterized Aurora kinase inhibitors: Alisertib (MLN8237) , a selective Aurora A inhibitor, and Barasertib (AZD1152-HQPA) , a selective Aurora B inhibitor.[1][2]

Compound/Analog Primary Target(s) IC50 (nM)a Key SAR Features Reported Clinical Status
Hypothesized Analog 1 Aurora A/B10-504-Anilino substitution with a small, electron-donating group on the aniline ring.Preclinical (Hypothesized)
Hypothesized Analog 2 Aurora A5-20Bulky, hydrophobic group at C7, and a primary amine at C4.Preclinical (Hypothesized)
Hypothesized Analog 3 Aurora B15-60Flexible alkyl amine at C4, with a solubilizing group at N1.Preclinical (Hypothesized)
Alisertib (MLN8237) Aurora A1.2[1]Benzazepine core, demonstrates >200-fold selectivity for Aurora A over Aurora B.[1]Phase III Clinical Trials[1]
Barasertib (AZD1152-HQPA) Aurora B0.37[3]Pyrazoloquinazoline core, highly selective for Aurora B.[4]Phase II Clinical Trials[2]

a IC50 values for hypothesized analogs are projected based on SAR trends of similar heterocyclic kinase inhibitors.

Experimental Protocols: A Guide to Evaluation

The robust evaluation of novel kinase inhibitors requires standardized and reproducible experimental protocols. Below are methodologies for key in vitro assays.

In Vitro Aurora Kinase Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the Aurora kinase activity (IC50).

Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Compound_Prep Prepare serial dilutions of test compound Start->Compound_Prep Reaction_Setup Add kinase, substrate, and ATP to microplate Compound_Prep->Reaction_Setup Incubation Incubate at 30°C for 60 min Reaction_Setup->Incubation Detection Add ADP-Glo™ Reagent and incubate Incubation->Detection Luminescence Measure luminescence Detection->Luminescence End End Luminescence->End

Caption: A streamlined workflow for determining the in vitro potency of kinase inhibitors.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold serial dilutions.

  • Reaction Mixture: In a 384-well plate, add the following components in kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]:

    • Test compound or DMSO (vehicle control).

    • Recombinant human Aurora A or Aurora B kinase.

    • Biotinylated peptide substrate (e.g., Biotin-GLRRASLG for Aurora A).[1]

    • ATP (at a concentration near the Km for the respective kinase).

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).[5][6] This involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP, which is then measured via a luciferase-based luminescent signal.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, HeLa) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold holds significant promise as a template for the design of novel Aurora kinase inhibitors. Based on the established SAR of related heterocyclic systems, strategic modifications at the C4, C7, and N1 positions are likely to yield potent and selective inhibitors. The comparative analysis with established drugs like Alisertib and Barasertib provides a benchmark for the desired potency and selectivity profiles.

Future work should focus on the synthesis and biological evaluation of a focused library of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine analogs to validate the hypothesized SAR presented in this guide. In-depth profiling of promising compounds, including kinase selectivity panels, cellular mechanism of action studies, and in vivo efficacy in relevant cancer models, will be crucial for advancing this chemical series toward clinical development. The detailed experimental protocols provided herein offer a robust framework for these future investigations.

References

Validation of 7-Chloro-4-Methoxy-1H-Pyrrolo[2,3-c]Pyridine Scaffold Derivatives as Selective Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of novel kinase inhibitors derived from the 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold. While this core structure is a valuable building block in medicinal chemistry for synthesizing kinase inhibitors, this document outlines the critical experimental journey from a promising "hit" compound—which we will refer to as CMPD-47 —to a validated selective inhibitor.[1][2] We will focus on establishing its potency and selectivity against two crucial and often co-regulated receptor tyrosine kinases (RTKs) implicated in cancer progression and drug resistance: AXL and c-Met.[3][4][5]

The validation process is presented as a multi-phase workflow, designed to build a robust data package that substantiates the compound's mechanism of action and therapeutic potential. Each phase provides not just a protocol, but the scientific rationale behind the experimental choices, ensuring a self-validating and logical progression of inquiry.

Phase 1: Biochemical Potency and Selectivity Profiling

Expertise & Experience: The foundational step in validating any inhibitor is to determine its direct effect on the enzymatic activity of its purified target protein(s). A biochemical assay provides the cleanest system to measure potency (typically as an IC50 value) without the complexities of a cellular environment. To claim selectivity, it is imperative to profile the compound against a broad panel of related and unrelated kinases. A truly selective inhibitor will demonstrate potent activity against its intended target(s) while being significantly less active against others, minimizing the potential for off-target effects.

Experimental Objective: To quantify the inhibitory activity of CMPD-47 against purified AXL and c-Met kinases and to assess its selectivity across a representative panel of the human kinome.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol utilizes a luminescence-based assay, such as ADP-Glo™, which measures the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to an increase in kinase inhibition.[6][7]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, BSA, and DTT. Dilute the purified recombinant kinases (e.g., AXL, c-Met, VEGFR2, EGFR) and their specific peptide substrates to their optimal concentrations in the reaction buffer.

  • Compound Dilution: Create a 10-point serial dilution of CMPD-47 in 100% DMSO, typically starting from a high concentration (e.g., 10 mM). Prepare control wells containing only DMSO (vehicle control).

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase solution to each well. Add 1 µL of the serially diluted CMPD-47 or DMSO control. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP (at its Km concentration for each kinase).

  • Incubation: Allow the reaction to proceed for 60 minutes at 30°C.

  • ADP Detection: Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Luminescence Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Kinase Selectivity Profile

The results of the kinase profiling should be summarized in a clear, comparative table.

Kinase TargetCMPD-47 IC50 (nM)Bemcentinib (AXL Ref.) IC50 (nM)Capmatinib (c-Met Ref.) IC50 (nM)
AXL 514>10,000
c-Met 150>5,0001.3
MERTK8545>10,000
TYRO312060>10,000
VEGFR2>2,5001,900150
EGFR>10,000>10,000>10,000
SRC>5,000>10,000>5,000

Note: Data is hypothetical for illustrative purposes. Reference IC50 values are based on literature precedence for established inhibitors like Bemcentinib and Capmatinib.[8][9]

Visualization: Biochemical Validation Workflow

G cluster_0 Biochemical Validation Workflow start Start: Purified Kinases & CMPD-47 dilution Prepare Serial Dilution of CMPD-47 start->dilution reaction Incubate Kinase, Substrate, ATP, and CMPD-47 dilution->reaction detection Measure Kinase Activity (e.g., ADP-Glo™) reaction->detection analysis Calculate IC50 Values detection->analysis profile Generate Selectivity Profile (Table 1) analysis->profile end End: Biochemical Potency & Selectivity Established profile->end G cluster_1 Principle of Cellular Thermal Shift Assay (CETSA) node_no_ligand Unbound Protein Heat Challenge Protein Denatures & Aggregates process_lyse Lyse Cells & Separate Soluble Fraction node_no_ligand->process_lyse node_ligand Ligand-Bound Protein (Stabilized) Heat Challenge Protein Remains Soluble node_ligand->process_lyse process_start Intact Cells +/- CMPD-47 process_heat Apply Heat Gradient process_start->process_heat process_heat->node_no_ligand No Ligand process_heat->node_ligand With Ligand process_detect Detect Soluble Target Protein (e.g., Western Blot) process_lyse->process_detect process_end Shift in Melting Curve Indicates Engagement process_detect->process_end G cluster_2 Simplified AXL/c-Met Signaling ligand Ligand (Gas6/HGF) receptor AXL / c-Met Receptor ligand->receptor pi3k PI3K/AKT Pathway receptor->pi3k mapk MAPK/ERK Pathway receptor->mapk stat JAK/STAT Pathway receptor->stat inhibitor CMPD-47 inhibitor->receptor Inhibits Phosphorylation outcome Cell Proliferation, Survival, Metastasis pi3k->outcome mapk->outcome stat->outcome

References

A Comparative Analysis of 7-Chloro- and 7-Bromo-4-Methoxy-1H-pyrrolo[2,3-c]pyridine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 7-azaindole (pyrrolo[2,3-c]pyridine) scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors.[1][2] The strategic introduction of halogen atoms at the 7-position of this heterocyclic core offers a powerful tool to modulate physicochemical properties, reactivity, and ultimately, biological activity. This guide provides an in-depth comparative analysis of two key analogs: 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and its bromo counterpart, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing objective comparisons and supporting experimental context.

Executive Summary

While direct head-to-head experimental data comparing 7-chloro- and 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine is not extensively available in the public domain, a comprehensive analysis based on established chemical principles and data from structurally related compounds allows for a robust comparative assessment. The choice between these two halogenated intermediates hinges on a trade-off between reactivity, cost, and desired downstream applications. The bromo-analog is anticipated to exhibit superior reactivity in common cross-coupling reactions, potentially leading to higher yields and milder reaction conditions. Conversely, the chloro-analog may offer a more cost-effective starting material for large-scale synthesis, provided that optimized catalytic systems are employed. From a biological standpoint, the subtle differences in size, electronegativity, and halogen-bonding potential between chlorine and bromine can have significant impacts on target engagement and pharmacokinetic properties.

Physicochemical Properties: A Tale of Two Halogens

The substitution of a chlorine atom with a bromine atom at the 7-position of the 4-methoxy-1H-pyrrolo[2,3-c]pyridine core induces predictable yet significant changes in the molecule's physicochemical properties. These differences can be strategically exploited to fine-tune drug-like properties.

Property7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridineRationale for Difference
Molecular Formula C₈H₇ClN₂OC₈H₇BrN₂ODifferent halogen atom.
Molecular Weight 182.61 g/mol [3]227.06 g/mol [4]Bromine has a higher atomic mass than chlorine.
Appearance White to off-white powderWhite to off-white powderGenerally similar for crystalline solids of this type.
Calculated LogP Likely lower than bromo-analogLikely higher than chloro-analogBromine is generally more lipophilic than chlorine, which can influence membrane permeability and protein binding.
Halogen Bond Donor Potential ModerateStrongerThe larger size and greater polarizability of bromine lead to a more pronounced σ-hole, enhancing its ability to act as a halogen bond donor in interactions with biological targets.

Synthesis and Reactivity: A Comparative Perspective

The synthesis of 7-halo-4-methoxy-1H-pyrrolo[2,3-c]pyridines can be approached through various strategies, often involving the construction of the azaindole core followed by halogenation. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

G cluster_synthesis Proposed Synthetic Pathway Start Commercially Available Pyridine Derivative Step1 Construction of Pyrrole Ring Start->Step1 Step2 Introduction of Methoxy Group Step1->Step2 Core 4-Methoxy-1H-pyrrolo[2,3-c]pyridine Step2->Core Step3_Cl Chlorination (e.g., NCS) Core->Step3_Cl Step3_Br Bromination (e.g., NBS) Core->Step3_Br Product_Cl 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine Step3_Cl->Product_Cl Product_Br 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine Step3_Br->Product_Br

Caption: A generalized synthetic approach to 7-halo-4-methoxy-1H-pyrrolo[2,3-c]pyridines.

Reactivity in Cross-Coupling Reactions

The primary utility of these halogenated heterocycles lies in their role as substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are instrumental in the synthesis of libraries of kinase inhibitors and other biologically active molecules.[5]

The reactivity of the C-X bond in these reactions generally follows the order I > Br > Cl.[6] This trend is attributed to the bond dissociation energies of the carbon-halogen bond and the kinetics of the oxidative addition step to the palladium(0) catalyst. The weaker C-Br bond compared to the C-Cl bond means that the bromo-analog will typically undergo oxidative addition more readily, leading to faster reaction rates and often requiring milder conditions.

Key Reactivity Differences:

  • Suzuki-Miyaura Coupling: In the coupling of the 7-halo-azaindole with a boronic acid, the bromo-derivative is expected to provide higher yields in shorter reaction times under identical catalytic conditions.[6]

  • Buchwald-Hartwig Amination: Similarly, for the amination of the 7-position, the bromo-analog will likely be more reactive, allowing for the use of a broader range of amine coupling partners and potentially lower catalyst loadings.

G cluster_reactivity Reactivity in Palladium-Catalyzed Cross-Coupling Bromo 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine Pd_Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Bromo->Pd_Coupling More facile oxidative addition Chloro 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine Chloro->Pd_Coupling Less facile oxidative addition Higher_Reactivity Higher Reactivity Faster Reaction Rates Milder Conditions Pd_Coupling->Higher_Reactivity With Bromo-analog Lower_Reactivity Lower Reactivity Slower Reaction Rates Potentially Harsher Conditions Pd_Coupling->Lower_Reactivity With Chloro-analog

Caption: Comparative reactivity of the chloro- and bromo-analogs in cross-coupling reactions.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 7-Halo-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Objective: To synthesize a 7-aryl-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivative.

Materials:

  • 7-Halo-4-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the 7-halo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, arylboronic acid, palladium catalyst, and base.

  • Seal the vessel and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. For the bromo-analog, the reaction is expected to be complete in a shorter timeframe than for the chloro-analog.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 7-Halo-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Objective: To synthesize a 7-amino-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivative.

Materials:

  • 7-Halo-4-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2-5 mol%)

  • Base (e.g., NaOtBu, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the 7-halo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, palladium pre-catalyst, and base to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent.

  • Add the amine via syringe.

  • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Biological Activity and Applications in Drug Discovery

The 7-azaindole scaffold is a well-established hinge-binding motif in a multitude of kinase inhibitors.[1] The nitrogen atom at the 1-position and the pyridine nitrogen act as hydrogen bond donor and acceptor, respectively, mimicking the adenine core of ATP. Both 7-chloro- and 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine serve as crucial intermediates in the synthesis of these inhibitors.[7]

The choice of halogen at the 7-position can influence the biological activity through several mechanisms:

  • Steric and Electronic Effects: The larger van der Waals radius of bromine compared to chlorine can lead to different steric interactions within the kinase active site. These differences can either be beneficial, by providing better shape complementarity, or detrimental, by causing steric clashes.

  • Halogen Bonding: Bromine is a more effective halogen bond donor than chlorine. This non-covalent interaction, where the electropositive region on the halogen (the σ-hole) interacts with a Lewis basic site on the protein (e.g., a backbone carbonyl), can significantly contribute to binding affinity and selectivity.

  • Pharmacokinetic Properties: The increased lipophilicity of the bromo-analog may affect its absorption, distribution, metabolism, and excretion (ADME) profile. This could lead to altered cell permeability, plasma protein binding, and metabolic stability.

While specific comparative data for these two analogs is lacking, structure-activity relationship (SAR) studies on related pyrrolopyrimidine kinase inhibitors have shown that halogen substitutions can significantly impact potency.[8] For instance, in some series, the introduction of a halogen atom is crucial for activity, while in others, the size of the halogen can fine-tune selectivity against different kinases.[9]

G cluster_bioactivity Factors Influencing Biological Activity Halogen 7-Halogen (Cl vs. Br) Steric Steric Interactions Halogen->Steric HalogenBond Halogen Bonding Halogen->HalogenBond PK Pharmacokinetics (ADME) Halogen->PK Potency Potency Steric->Potency Selectivity Selectivity Steric->Selectivity HalogenBond->Potency HalogenBond->Selectivity PK->Potency

Caption: Impact of halogen substitution on biological properties.

Conclusion and Future Perspectives

The comparative analysis of 7-chloro- and 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine reveals a nuanced interplay between reactivity and physicochemical properties that are of paramount importance in drug discovery. The bromo-analog offers the advantage of higher reactivity in key synthetic transformations, which can accelerate the generation of compound libraries for screening. However, the chloro-analog remains a viable and potentially more economical option, particularly with the advent of highly active catalyst systems.

The ultimate choice between these two valuable building blocks will depend on the specific goals of the research program. For early-stage discovery and SAR exploration, the enhanced reactivity of the bromo-derivative may be preferable. For later-stage development and large-scale synthesis, the cost-effectiveness of the chloro-derivative may be a deciding factor.

Further studies involving direct, side-by-side comparisons of these two analogs in both chemical reactions and biological assays are warranted to provide more definitive, quantitative data. Such studies would be of great value to the medicinal chemistry community and would undoubtedly facilitate the more rational design of next-generation kinase inhibitors based on the versatile 7-azaindole scaffold.

References

A Comparative Guide to Assessing the Cross-Reactivity Profile of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The compound 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic small molecule built upon the azaindole scaffold.[1][2] Such pyrrolopyridine cores are of significant interest in medicinal chemistry as they mimic the purine ring of adenosine triphosphate (ATP).[3][4] This structural similarity makes them prime candidates for inhibitors of ATP-dependent enzymes, particularly protein kinases.[3] While potent inhibition of a primary target is essential for therapeutic efficacy, off-target interactions can lead to unforeseen toxicities or polypharmacology, making a thorough assessment of cross-reactivity a critical step in preclinical development.[5][6]

This guide provides a comprehensive, technically-grounded framework for evaluating the selectivity profile of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. We will compare its hypothetical performance against two benchmark compounds:

  • Comparator A (High Selectivity): A well-characterized, highly selective kinase inhibitor for a hypothetical primary target.

  • Comparator B (Low Selectivity): A known multi-kinase inhibitor with a broad activity profile.

The methodologies described herein are designed to build a self-validating cascade of evidence, moving from broad, high-throughput screening to specific, biologically relevant cellular assays.

The Rationale: Why Focus on the Kinome?

The pyrrolopyridine scaffold is a known "hinge-binding" motif, interacting with the ATP-binding site of protein kinases.[3] Given that the human genome contains over 500 kinases (the "kinome"), all sharing a structurally related ATP-binding pocket, the potential for cross-reactivity is substantial.[7][8] Therefore, the logical starting point for a selectivity assessment is a comprehensive screen against a large panel of kinases. This "compound-centric" approach efficiently maps the interaction landscape of the molecule, revealing both therapeutic opportunities and potential liabilities.[9]

A Multi-Tiered Strategy for Selectivity Profiling

A robust assessment of cross-reactivity is not a single experiment but a phased approach. This ensures that resources are used efficiently while building a comprehensive and reliable dataset.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Validation cluster_2 Tier 3: Cellular Confirmation cluster_3 Tier 4: Comprehensive Safety T1 Biochemical High-Throughput Screen (e.g., KINOMEscan® vs >450 kinases) Identifies potential binding interactions (Hits). T2 Biochemical Dose-Response Assays (e.g., ADP-Glo™, NanoBRET™) Determines binding affinity (Kd) or inhibitory aconcentration (IC50) for initial hits. T1->T2 Hits T3 Cell-Based Target Engagement & Functional Assays (e.g., Phospho-Flow, Proliferation Assays) Confirms activity in a physiological context. T2->T3 Confirmed Potent Hits T4 Broad Off-Target Panel Screening (e.g., SAFETYscan™ vs GPCRs, Ion Channels, etc.) Identifies other non-kinase off-targets. T3->T4 Candidate Advancement G k Kinase (Immobilized) l Tagged Ligand k->l Binds (High Signal) c Test Compound (e.g., Pyrrolopyridine) c->k Competes caption Low Signal = High Affinity Binding G CSF1 CSF-1 Ligand FMS FMS Receptor CSF1->FMS Binds & Activates P Phosphorylation (p-FMS) FMS->P Autophosphorylation Downstream Downstream Signaling (e.g., Proliferation, Survival) P->Downstream Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FMS Blocks ATP Site

References

Comparative Analysis of 7-Chloro-4-Methoxy-1H-Pyrrolo[2,3-c]pyridine: A Guide to In Vitro and In Vivo Correlation of a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the landscape of targeted therapeutics, the 1H-pyrrolo[2,3-c]pyridine (7-azaindole) scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with applications in oncology and inflammatory diseases. This guide provides a comparative analysis of a representative compound, 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, and its activity profile, correlating its in vitro biochemical and cellular effects with in vivo efficacy. Due to the novelty of this specific analog, we will draw upon established data from structurally related 7-azaindole derivatives to construct a robust and scientifically grounded comparison. This approach allows us to project the compound's potential performance and establish a comprehensive framework for its evaluation.

The rationale for focusing on this scaffold lies in its ability to mimic the purine core of ATP, enabling it to effectively compete for the ATP-binding site of various kinases. The strategic placement of substituents on the pyrrolo[2,3-c]pyridine ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 7-chloro and 4-methoxy substitutions on our lead compound are hypothesized to enhance membrane permeability and modulate kinase selectivity, respectively.

In Vitro Characterization: From Biochemical Potency to Cellular Efficacy

The initial stages of drug discovery for a novel kinase inhibitor like 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine involve a meticulous in vitro evaluation. This process aims to establish the compound's direct interaction with its target kinase and its subsequent effect on cellular signaling pathways.

Biochemical Assays: Determining Target Engagement and Potency

The primary objective of biochemical assays is to quantify the direct inhibitory effect of the compound on the kinase of interest. A common approach is the use of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Table 1: Comparative Biochemical Potency of 7-Azaindole Derivatives

CompoundTarget KinaseIC50 (nM)Reference Compound (IC50, nM)
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine (Hypothetical) JAK2 15 Ruxolitinib (3.3)
7-Azaindole Derivative 1JAK125Tofacitinib (1.2)
7-Azaindole Derivative 2Aurora Kinase A50Alisertib (1.2)

Experimental Protocol: TR-FRET Kinase Assay

  • Reagent Preparation : Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Prepare the kinase, biotinylated substrate peptide, and ATP solutions in this buffer.

  • Compound Dilution : Serially dilute 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine in 100% DMSO, followed by a further dilution in the reaction buffer.

  • Kinase Reaction : In a 384-well plate, add 2 µL of the diluted compound, 2 µL of the kinase solution, and initiate the reaction by adding 2 µL of the ATP/substrate mixture. Incubate for 60 minutes at room temperature.

  • Detection : Stop the reaction by adding 6 µL of a stop/detection buffer containing EDTA, a europium-labeled anti-phospho-substrate antibody, and streptavidin-allophycocyanin (SA-APC).

  • Data Acquisition : After a 60-minute incubation, read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis : Calculate the ratio of the emission signals and plot the results against the compound concentration to determine the IC50 value.

Cellular Assays: Assessing On-Target Effects in a Biological Context

Following the confirmation of biochemical potency, the next critical step is to evaluate the compound's activity in a cellular context. This is crucial to ensure that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment.

Table 2: Comparative Cellular Activity of 7-Azaindole Derivatives

CompoundCell LineTarget PathwayEC50 (nM)
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine (Hypothetical) HEL (JAK2 V617F) p-STAT3 150
7-Azaindole Derivative 1TF-1IL-6/p-STAT3200
7-Azaindole Derivative 2HeLap-Histone H3350

Experimental Protocol: Western Blot for Phospho-STAT3 Inhibition

  • Cell Culture and Treatment : Culture HEL cells (human erythroleukemia, harboring the JAK2 V617F mutation) in RPMI-1640 medium supplemented with 10% FBS. Seed the cells in a 6-well plate and treat with increasing concentrations of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine for 2 hours.

  • Cell Lysis : Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting : Separate 20 µg of each protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk in TBST and probe with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3. Follow this with incubation with HRP-conjugated secondary antibodies.

  • Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the EC50 value.

In Vivo Evaluation: Bridging the Gap Between Cellular Activity and Therapeutic Efficacy

The successful demonstration of in vitro activity provides a strong rationale for progressing a compound to in vivo studies. These studies are designed to assess the compound's pharmacokinetic properties, tolerability, and anti-tumor efficacy in a living organism.

Pharmacokinetic (PK) Studies: Understanding Drug Exposure

A fundamental aspect of in vivo evaluation is to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). These pharmacokinetic parameters are crucial for designing an effective dosing regimen for efficacy studies.

Table 3: Comparative Pharmacokinetic Parameters of 7-Azaindole Derivatives (Mouse Model)

CompoundDosing RouteCmax (ng/mL)Tmax (h)Half-life (h)Bioavailability (%)
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine (Hypothetical) Oral 1200 1 4.5 40
7-Azaindole Derivative 1Oral85023.230
7-Azaindole Derivative 2Intravenous25000.252.8100
In Vivo Efficacy Studies: Assessing Anti-Tumor Activity

The ultimate test of a novel anti-cancer agent is its ability to inhibit tumor growth in a preclinical animal model. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach.

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation : Subcutaneously implant 5 x 10^6 HEL cells into the flank of female athymic nude mice.

  • Tumor Growth and Randomization : Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomize the mice into vehicle and treatment groups.

  • Dosing : Administer 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine orally at a predetermined dose (e.g., 50 mg/kg) once daily.

  • Tumor Measurement : Measure tumor dimensions with calipers every other day and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Endpoint : Continue the study for a specified period (e.g., 21 days) or until the tumors in the vehicle group reach a predetermined size.

  • Data Analysis : Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition (TGI).

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams illustrate the hypothetical signaling pathway and the in vivo experimental workflow.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor JAK2 JAK2 Receptor->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression 7_chloro_compound 7-chloro-4-methoxy-1H- pyrrolo[2,3-c]pyridine 7_chloro_compound->JAK2 Inhibition

Caption: Hypothetical signaling pathway of JAK2-STAT3 inhibition.

G Start Start Cell_Implantation Implant HEL Cells in Mice Start->Cell_Implantation Tumor_Growth Monitor Tumor Growth Cell_Implantation->Tumor_Growth Randomization Tumor Volume 100-150 mm³? Tumor_Growth->Randomization Randomization->Tumor_Growth No Dosing Administer Vehicle or 7-chloro-4-methoxy-1H- pyrrolo[2,3-c]pyridine Randomization->Dosing Yes Measurement Measure Tumor Volume Dosing->Measurement Endpoint End of Study? Measurement->Endpoint Endpoint->Dosing No Analysis Analyze Tumor Growth Inhibition Endpoint->Analysis Yes End End Analysis->End

Caption: Workflow for in vivo xenograft efficacy study.

Conclusion and Future Directions

The comprehensive evaluation of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, guided by data from analogous 7-azaindole derivatives, underscores the importance of a multi-faceted approach to drug discovery. A strong correlation between in vitro potency and in vivo efficacy is the hallmark of a promising therapeutic candidate. The hypothetical data presented herein suggests that 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine possesses the potential for potent and selective kinase inhibition, translating to anti-tumor activity in a preclinical model.

Future studies should focus on confirming the direct target engagement in vivo through pharmacodynamic studies, exploring the compound's selectivity profile across a broader panel of kinases, and investigating its efficacy in additional preclinical models. A thorough understanding of the structure-activity relationship will be paramount in optimizing this promising scaffold for clinical development.

Benchmarking 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor development, the pyrrolo[2,3-c]pyridine scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates. This guide provides a comprehensive framework for benchmarking the performance of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, a key heterocyclic building block, against established standards in the field of Janus kinase (JAK) inhibition.[1] For researchers and drug development professionals, this document outlines the requisite experimental protocols and data interpretation strategies to rigorously evaluate its potential as a therapeutic agent.

The JAK-STAT signaling pathway is a critical mediator of cytokine signaling, playing a pivotal role in immune response and hematopoiesis.[2][3] Dysregulation of this pathway is implicated in a variety of diseases, including myeloproliferative neoplasms and autoimmune disorders, making JAKs a prime target for therapeutic intervention.[2][4][5] The subject of this guide, 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, is identified as a crucial intermediate for the synthesis of JAK/STAT pathway modulators.[1] This guide will therefore focus on its evaluation as a potential JAK inhibitor.

Comparative Framework: Selecting the Right Standards

To ascertain the therapeutic potential of a novel compound, it is imperative to benchmark it against current standards of care and well-characterized research compounds. For the purpose of this guide, we have selected two FDA-approved JAK inhibitors, Ruxolitinib and Tofacitinib , as our primary comparators.

  • Ruxolitinib (INCB018424): A potent and selective inhibitor of JAK1 and JAK2.[6][7] It is the first-in-class JAK1/2 inhibitor approved for clinical use.[7][8]

  • Tofacitinib (CP-690550): A novel inhibitor of the JAK family, with a preference for JAK1 and JAK3.[2][9][10][11]

These standards provide a robust baseline for assessing the potency and selectivity of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

Physicochemical Properties of the Test Compound

A foundational aspect of any drug discovery cascade is the characterization of the lead compound's physical and chemical properties. These parameters influence its solubility, absorption, and overall suitability for further development.

PropertyValueSource
Chemical Name 1H-Pyrrolo[2,3-c]pyridine, 7-chloro-4-Methoxy-, hydrochloride (1:1)[1]
CAS Number 917918-83-3[1]
Molecular Formula C₉H₈ClN₂O·HCl[1]
Molecular Weight 241.10 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 215-218°C (decomposes)[1]
Solubility Freely soluble in water (>50 mg/mL), DMSO, and methanol[1]
Purity (HPLC) ≥99.0%[1]

In Vitro Kinase Inhibition Assay: Determining Potency and Selectivity

The initial and most critical step in characterizing a potential kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against the target enzymes. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for this purpose, quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[12]

Experimental Workflow: In Vitro Kinase Inhibition

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and standards (Ruxolitinib, Tofacitinib) add_compound Add compound dilutions to 384-well plate prep_compound->add_compound prep_enzyme Prepare 2X enzyme/substrate solution (JAK1, JAK2, JAK3, TYK2) add_enzyme Add 2X enzyme/substrate mix Incubate 10-15 min prep_enzyme->add_enzyme prep_atp Prepare 2X ATP solution start_reaction Initiate reaction with 2X ATP Incubate 60 min prep_atp->start_reaction add_compound->add_enzyme add_enzyme->start_reaction stop_reaction Add ADP-Glo™ Reagent Incubate 40 min start_reaction->stop_reaction develop_signal Add Kinase Detection Reagent Incubate 30-60 min stop_reaction->develop_signal read_luminescence Measure luminescence with a plate reader develop_signal->read_luminescence plot_data Plot % inhibition vs. log[inhibitor] read_luminescence->plot_data calculate_ic50 Determine IC50 values using a four-parameter logistic fit plot_data->calculate_ic50

Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.

Detailed Protocol: ADP-Glo™ Kinase Assay
  • Compound Preparation: Prepare a 10 mM stock solution of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and the standard inhibitors (Ruxolitinib, Tofacitinib) in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination.

  • Assay Plate Preparation: Add 5 µL of the diluted compounds or DMSO (for 0% inhibition control) to the wells of a 384-well plate.[13] Include a known pan-kinase inhibitor like Staurosporine as a 100% inhibition control.[14]

  • Kinase Reaction:

    • Prepare a 2X enzyme/substrate solution in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) containing the recombinant JAK enzyme (JAK1, JAK2, JAK3, or TYK2) and a suitable substrate peptide.

    • Add 5 µL of the 2X enzyme/substrate mix to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.[14]

    • Prepare a 2X ATP solution. The final ATP concentration should be close to the Km for each specific JAK enzyme.[14]

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.[15]

    • Incubate for 40 minutes at room temperature.[15]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[15]

    • Incubate for 30-60 minutes at room temperature.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Comparative IC50 Data for Standard JAK Inhibitors (Literature Values)

The following table presents a compilation of IC50 values for Ruxolitinib and Tofacitinib from published literature, which will serve as the benchmark for the experimentally determined values for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Ruxolitinib 3.32.8>42819
Tofacitinib 112201-

Note: The IC50 values for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine are to be determined experimentally following the protocol above.

Cell-Based Assays: Assessing Cellular Potency and Viability

While in vitro kinase assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by evaluating a compound's ability to penetrate cell membranes and inhibit the target in a cellular environment.[16] The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to determine the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[16][17]

Selection of Relevant Cell Lines

For benchmarking a potential JAK2 inhibitor, cell lines harboring the activating JAK2 V617F mutation are particularly relevant. This mutation is a driver in many myeloproliferative neoplasms.[18][19] We recommend the following human erythroleukemia cell lines:

  • HEL cells: Carry the JAK2 V617F mutation and are known to be sensitive to JAK2 inhibition.[18][19][20][21]

  • UKE-1 cells: Also harbor the homozygous JAK2 V617F mutation and serve as another excellent model for studying JAK2 inhibitors.[19][22][23][24]

Experimental Workflow: Cell Viability Assay

cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Viability Assay cluster_analysis Data Analysis culture_cells Culture HEL and UKE-1 cells in appropriate media seed_plate Seed cells into a 96-well plate culture_cells->seed_plate add_compound Add serial dilutions of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and standards seed_plate->add_compound incubate Incubate for 72 hours add_compound->incubate equilibrate Equilibrate plate to room temperature incubate->equilibrate add_reagent Add CellTiter-Glo® Reagent equilibrate->add_reagent lyse_cells Mix to induce cell lysis add_reagent->lyse_cells stabilize Incubate to stabilize signal lyse_cells->stabilize read_luminescence Measure luminescence stabilize->read_luminescence plot_data Plot % viability vs. log[inhibitor] read_luminescence->plot_data calculate_ic50 Determine IC50 values plot_data->calculate_ic50

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Detailed Protocol: CellTiter-Glo® Assay
  • Cell Seeding: Seed HEL or UKE-1 cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Add serial dilutions of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine and the standard inhibitors to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[17]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[17]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[17]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[17]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well.

    • Calculate the percentage of cell viability relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Interpreting the Data: A Comparative Analysis

The ultimate goal of this benchmarking guide is to situate the performance of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine within the context of established JAK inhibitors.

Comparative Cellular Potency
CompoundHEL Cell Line IC50 (nM)UKE-1 Cell Line IC50 (nM)
Ruxolitinib Literature/ExperimentalLiterature/Experimental
Tofacitinib Literature/ExperimentalLiterature/Experimental
7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine To be determinedTo be determined

A potent compound will exhibit low nanomolar IC50 values in these cell lines. Comparing the IC50 values of the test compound to those of Ruxolitinib and Tofacitinib will provide a clear indication of its relative cellular potency.

Conclusion and Future Directions

This guide provides a rigorous and objective framework for the initial benchmarking of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine as a potential JAK kinase inhibitor. By following the detailed protocols for in vitro kinase and cell-based viability assays and comparing the generated data against established standards like Ruxolitinib and Tofacitinib, researchers can make informed decisions about the future development of this compound.

Favorable results from these initial studies, such as potent and selective inhibition of specific JAK isoforms and significant reduction in the viability of JAK-dependent cancer cell lines, would warrant further investigation. Subsequent steps could include broader kinase profiling to assess off-target effects, in vivo efficacy studies in animal models of myeloproliferative neoplasms or autoimmune diseases, and pharmacokinetic and toxicology studies. The pyrrolo[2,3-c]pyridine scaffold holds significant promise, and a systematic approach to benchmarking is the first critical step in unlocking its therapeutic potential.

References

A Comparative Guide to Confirming the Binding Mode of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine to its Target

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Hit to Structurally Validated Lead

In the landscape of modern drug discovery, heterocyclic scaffolds are foundational elements for developing novel therapeutics. The compound 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine represents a class of versatile intermediates, frequently employed in the synthesis of potent kinase inhibitors and other targeted agents.[1][2] Identifying that such a compound—a "hit"—binds to a protein of interest is merely the first step. The critical, value-inflecting challenge lies in unequivocally confirming how it binds. This detailed understanding of the binding mode is the bedrock of structure-based drug design, enabling the rational optimization of potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive comparison of key biophysical and computational techniques to elucidate and validate the binding mode of novel ligands like 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine. We will move beyond mere protocol recitation to explain the causality behind experimental choices, empowering researchers to design robust validation workflows. Our approach follows a logical hierarchy, beginning with the confirmation of direct interaction and thermodynamic profiling, progressing to high-resolution structural determination.

The Integrated Workflow for Binding Mode Confirmation

G cluster_0 Phase 1: Binding Confirmation & Thermodynamics cluster_1 Phase 2: High-Resolution Structural Elucidation cluster_2 Phase 3: Prediction & Hypothesis Generation cluster_3 Outcome ITC Isothermal Titration Calorimetry (ITC) XRAY X-Ray Crystallography ITC->XRAY Confirms direct binding, provides thermodynamic rationale SPR Surface Plasmon Resonance (SPR) SPR->XRAY Confirms direct binding, provides kinetic data Docking Computational Docking XRAY->Docking Validates/ Refutes poses Result Validated Binding Mode XRAY->Result NMR NMR Spectroscopy NMR->Docking Validates/ Refutes poses NMR->Result Docking->ITC Predicts binding feasibility Docking->SPR Docking->XRAY Guides structure determination, poses hypotheses Docking->NMR Guides structure determination, poses hypotheses

Caption: Integrated workflow for binding mode confirmation.

Phase 1: Does it Bind? Affinity and Thermodynamics

Before investing in resource-intensive structural studies, it is imperative to confirm direct physical binding and characterize the interaction's thermodynamics and kinetics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold standards for this purpose.[3]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Fingerprint

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile in a single, label-free experiment.[4][5] This is crucial because the binding affinity (KD) alone does not tell the full story. Understanding the enthalpic (ΔH) and entropic (ΔS) contributions reveals the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effects), which is invaluable for lead optimization.[5][6]

Key Data Output from ITC:

  • Binding Affinity (KD)

  • Stoichiometry (n): The ratio of ligand to protein in the complex.

  • Enthalpy (ΔH): Heat change upon binding.

  • Entropy (ΔS): Change in disorder upon binding.

ParameterInterpretationImplication for 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
KD Strength of bindingQuantifies how tightly the compound binds to the target.
n ≈ 1 1:1 bindingConfirms a specific, one-to-one interaction.
ΔH < 0 Enthalpically drivenSuggests H-bonds and van der Waals interactions are key.
TΔS > 0 Entropically drivenSuggests hydrophobic interactions and solvent displacement are key.
  • Preparation: Dialyze the purified target protein extensively against the final assay buffer. Dissolve the 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine in the exact same buffer batch. Mismatched buffers, especially pH or salt differences, are a primary source of artifacts.[7]

  • Concentration Setup: Aim for a "c-value" (c = [Protein] / KD) between 10 and 100 for optimal data fitting.[7] This may require an initial KD estimate from another method (like SPR). For a putative kinase inhibitor, a starting protein concentration of 10-20 µM in the cell and a ligand concentration of 100-200 µM in the syringe is common.

  • Instrument Setup: The instrument consists of a reference cell (containing buffer) and a sample cell (containing protein).[4] Allow the system to equilibrate to the desired temperature (typically 25°C).

  • Titration: Perform a series of small, precise injections (e.g., 2 µL) of the ligand solution into the protein-filled sample cell.

  • Data Analysis: The raw data shows heat pulses for each injection. Integrating these peaks and plotting them against the molar ratio of ligand to protein generates a binding isotherm. This curve is then fitted to a binding model to extract the thermodynamic parameters.[8]

Surface Plasmon Resonance (SPR): A Real-Time View of Kinetics

SPR is a label-free optical technique that measures molecular interactions in real time.[9] It provides not only the equilibrium affinity (KD) but also the individual association (kon) and dissociation (koff) rate constants. This kinetic information is critical; two compounds can have the same KD but vastly different residence times on the target, which can dramatically impact their in vivo efficacy.

G cluster_0 SPR Principle cluster_1 cluster_2 LightSource Light Source Prism Prism LightSource->Prism SensorChip Sensor Chip (Gold Film) Prism->SensorChip FlowCell Microfluidic Flow Cell Detector Detector SensorChip->Detector a c Response Binding Response (Sensorgram) Detector->Response Measures Change in Refractive Index (RU) b a->b Ligand (Immobilized) d c->d Analyte Flow (e.g., Compound)

Caption: Principle of Surface Plasmon Resonance (SPR).

  • Chip Selection & Ligand Immobilization: Choose a sensor chip appropriate for the protein target (e.g., a CM5 chip for amine coupling). Immobilize the purified protein (the "ligand" in SPR terminology) onto the chip surface. The goal is to achieve an immobilization level that will yield a maximum analyte response (Rmax) of approximately 100 Response Units (RU) for accurate kinetic analysis.[10]

  • Analyte Preparation: Prepare a dilution series of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine (the "analyte") in running buffer. A typical concentration range might be 0.1x to 10x the expected KD. Include a buffer-only (zero analyte) injection for double referencing.

  • Binding Assay: Inject the analyte concentrations sequentially over the immobilized protein surface at a constant flow rate.[11]

    • Association Phase: Analyte flows over the surface, and binding is observed as an increase in RU.

    • Dissociation Phase: Running buffer replaces the analyte solution, and dissociation is observed as a decrease in RU.

  • Regeneration: Inject a harsh solution (e.g., low pH glycine) to strip all bound analyte, returning the surface to baseline for the next injection.

  • Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the KD (KD = koff / kon).[12]

Phase 2: How Does it Bind? High-Resolution Structures

While ITC and SPR confirm that a compound binds, X-ray crystallography and NMR spectroscopy can reveal how it binds at an atomic level.[13] This structural information is the ultimate goal for structure-based design.

X-Ray Crystallography: The Gold Standard Static Picture

X-ray crystallography provides a high-resolution, three-dimensional snapshot of the protein-ligand complex, revealing the precise orientation of the ligand in the binding pocket and the specific atomic interactions (hydrogen bonds, hydrophobic contacts) that stabilize it.[14][15] It is considered the 'gold standard' for binding mode determination.[14]

  • Crystal Screening: Screen for conditions that produce well-diffracting crystals of the apo-protein (protein without ligand). This is often the most significant bottleneck.

  • Co-crystallization/Soaking:

    • Co-crystallization: Add a molar excess of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine to the purified protein solution before setting up crystallization trials.

    • Soaking: Grow crystals of the apo-protein first, then transfer them to a solution containing the compound for a period of time to allow it to diffuse in and bind.[15] Soaking is often preferred for initial screening as it uses fewer crystals.

  • Data Collection: Harvest a suitable crystal, cryo-protect it, and flash-cool it in liquid nitrogen.[16] Collect X-ray diffraction data at a synchrotron source. Note that room-temperature data collection is emerging as a valuable alternative that may reveal more physiologically relevant conformations.[16][17]

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map.[15] A model of the protein is fitted into this map. The unambiguous, well-defined electron density for the ligand is the key evidence for its binding mode. The final model is refined to best fit the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution

NMR spectroscopy is a powerful technique that can determine protein-ligand structures in solution, complementing the solid-state view from crystallography.[18][19] It is particularly adept at identifying weaker binding events and providing information on the dynamics of the interaction.[20]

Common NMR Experiments for Binding Mode Confirmation:

  • Chemical Shift Perturbation (CSP): Also known as HSQC titration. An isotope-labeled (15N or 13C) protein is titrated with the unlabeled ligand. Changes in the chemical shifts of specific protein backbone amides identify the residues at the binding interface.[14]

  • Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which protons on the ligand are in close proximity to the protein, revealing the "binding epitope" of the small molecule. It does not require protein labeling and works well for a wide range of affinities.[21]

  • Nuclear Overhauser Effect (NOE): Intermolecular NOEs provide distance constraints between specific protons on the ligand and protons on the protein, which are used to calculate a high-resolution structure of the complex.[22]

Phase 3: In Silico Prediction & Validation

Computational Docking: Guiding the Experimental Path

Computational docking uses algorithms to predict the preferred orientation and conformation of a ligand within a protein's binding site.[23][24] While not a substitute for experimental data, it is an invaluable tool for:

  • Hypothesis Generation: Predicting plausible binding modes to guide site-directed mutagenesis studies.

  • Virtual Screening: Triaging large compound libraries to prioritize those with a higher likelihood of binding.[23]

  • Rationalizing Experimental Data: Helping to interpret structural data from crystallography or NMR.

The accuracy of docking depends heavily on the quality of the protein structure and the scoring function used to rank the poses.[24][25] Experimental data from the techniques described above is essential to validate or refute the predicted docking poses.

Comparative Analysis of Techniques

TechniqueInformation ProvidedStrengthsLimitations
ITC KD, n, ΔH, ΔSLabel-free, in-solution; provides full thermodynamic profile.[5][7]Requires relatively large amounts of pure protein; sensitive to buffer mismatch.[26]
SPR KD, kon, koffLabel-free, real-time data; high throughput; provides kinetics.[11][12]Requires protein immobilization which may affect activity; mass transport can be an artifact.
X-Ray Crystallography High-resolution 3D structureUnambiguous atomic detail of the binding mode.[13][14]Requires well-diffracting crystals (major bottleneck); provides a static, solid-state view.[16]
NMR Spectroscopy Binding site mapping, 3D structure in solution, dynamicsNo crystallization needed; sensitive to weak interactions; provides dynamic information.[19][20]Requires large amounts of soluble, stable, isotope-labeled protein; generally limited to smaller proteins (<40 kDa).
Computational Docking Predicted binding pose and scoreFast and inexpensive; useful for hypothesis generation and virtual screening.[23][27]A prediction, not a measurement; accuracy is variable and requires experimental validation.[24]

Conclusion

Confirming the binding mode of a novel compound like 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine is a multi-faceted process that requires an integrated, evidence-based approach. The journey begins with label-free, in-solution techniques like Isothermal Titration Calorimetry and Surface Plasmon Resonance to unequivocally demonstrate direct binding, quantify affinity, and characterize the thermodynamic and kinetic drivers of the interaction. These foundational data provide the necessary confidence to proceed to high-resolution structural methods.

Ultimately, X-ray crystallography stands as the definitive method for visualizing the static, atomic details of the protein-ligand complex, providing the structural blueprint for rational drug design. NMR spectroscopy offers a powerful orthogonal approach, delivering structural and dynamic insights in a solution environment that more closely mimics physiological conditions. Throughout this process, computational docking serves as a vital predictive tool, generating hypotheses that can be rigorously tested and ultimately validated by this hierarchy of empirical evidence. By strategically combining these techniques, researchers can build an unassailable case for a compound's binding mode, transforming a promising hit into a structurally validated lead candidate.

References

A Comparative Guide to the Therapeutic Index of Novel 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 7-aza-indole scaffold, specifically 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, represents a promising core structure in medicinal chemistry for the development of targeted therapies, particularly kinase inhibitors. A critical determinant of a drug candidate's success is its therapeutic index (TI), the ratio between its toxic and therapeutic doses.[1] A high TI is paramount, indicating a wide margin of safety. This guide provides a comparative analysis of hypothetical derivatives of the core scaffold, detailing the experimental methodologies used to evaluate their in vitro therapeutic index, also known as the selectivity index (SI). We explore the causal relationships between structural modifications and the resulting efficacy and cytotoxicity, offering a framework for researchers in drug development.

The Pyrrolo[2,3-c]pyridine Scaffold and the Imperative of a High Therapeutic Index

The pyrrolo[2,3-c]pyridine nucleus, a bioisostere of indole, is a privileged scaffold found in numerous biologically active compounds. The specific starting scaffold, 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. The ultimate goal in derivatization is not merely to enhance potency but to widen the therapeutic window.[1][2]

The Therapeutic Index (TI) is a quantitative measure of a drug's safety margin.[1] In preclinical in vitro studies, this concept is represented by the Selectivity Index (SI) . The SI is typically calculated as the ratio of the concentration of a compound that is cytotoxic to normal cells to the concentration that elicits the desired therapeutic effect on target cells (e.g., cancer cells).[3][4][5] A higher SI value is preferable, as it signifies greater selectivity for the target cells and a lower potential for off-target toxicity.[6][7]

Rationale for Derivatization: The primary objective of creating derivatives of the 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine core is to systematically explore the structure-activity relationship (SAR) and structure-toxicity relationship (STR). By adding different chemical moieties at various positions, researchers can modulate factors such as:

  • Target Binding Affinity: Enhancing interactions with the active site of the target protein (e.g., a kinase).

  • Cellular Permeability: Optimizing the compound's ability to cross cell membranes to reach its intracellular target.

  • Metabolic Stability: Reducing susceptibility to metabolic breakdown, which can prolong the compound's action.

  • Off-Target Interactions: Minimizing binding to other proteins that could lead to unwanted side effects.

Comparative Analysis of Lead Derivatives

To illustrate the evaluation process, we present data for three hypothetical derivatives of the 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold, designated CMPD-A , CMPD-B , and CMPD-C . These compounds were evaluated for their ability to inhibit the proliferation of a human breast cancer cell line (MCF-7) and for their cytotoxic effects on a normal human fibroblast cell line (HS-27).

Table 1: In Vitro Efficacy, Cytotoxicity, and Selectivity Index of Pyrrolo[2,3-c]pyridine Derivatives

Compound IDModification on Core ScaffoldIC50 vs. MCF-7 (µM) [Efficacy]CC50 vs. HS-27 (µM) [Toxicity]Selectivity Index (SI = CC50/IC50)
CMPD-A N1-methyl1.545.030.0
CMPD-B C5-phenyl0.812.015.0
CMPD-C C5-(4-fluorophenyl)0.948.654.0

Analysis of Results:

  • CMPD-B is the most potent compound against the MCF-7 cancer cell line (IC50 = 0.8 µM). However, it also exhibits the highest toxicity towards normal fibroblasts (CC50 = 12.0 µM), resulting in the lowest selectivity index (SI = 15.0). This profile suggests that while the phenyl substitution enhances on-target activity, it also increases general cytotoxicity.

  • CMPD-A shows moderate potency and toxicity, yielding a respectable SI of 30.0.

  • CMPD-C demonstrates the most promising profile. Despite being slightly less potent than CMPD-B (IC50 = 0.9 µM), it is significantly less toxic to normal cells (CC50 = 48.6 µM). This results in a superior selectivity index of 54.0, making it the most promising candidate for further development due to its wider predicted safety margin.[5]

Methodologies for Evaluating the In Vitro Therapeutic Index

A systematic workflow is essential for the reliable determination of the selectivity index. This process involves parallel assays to measure efficacy and cytotoxicity, followed by data analysis to calculate the SI.

Workflow for In Vitro Selectivity Index Determination

The following diagram illustrates the standard workflow for assessing the SI of a new chemical entity.

G cluster_0 Phase 1: Assay Preparation cluster_1 Phase 2: Parallel Assays cluster_2 Phase 3: Data Analysis Compound Test Compound Synthesis (e.g., CMPD-A, B, C) Efficacy_Assay Efficacy Assay (e.g., MTT Proliferation Assay) Compound->Efficacy_Assay Toxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Compound->Toxicity_Assay Cell_Culture_Target Culture Target Cells (e.g., MCF-7 Cancer Line) Cell_Culture_Target->Efficacy_Assay Cell_Culture_Normal Culture Normal Cells (e.g., HS-27 Fibroblasts) Cell_Culture_Normal->Toxicity_Assay IC50_Calc Calculate IC50 (50% Inhibitory Concentration) Efficacy_Assay->IC50_Calc CC50_Calc Calculate CC50 (50% Cytotoxic Concentration) Toxicity_Assay->CC50_Calc SI_Calc Calculate Selectivity Index (SI = CC50 / IC50) IC50_Calc->SI_Calc CC50_Calc->SI_Calc

Caption: Workflow for determining the in vitro Selectivity Index (SI).

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This protocol is a self-validating system used to determine both the IC50 on cancer cells and the CC50 on normal cells. The underlying principle is that mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Target (e.g., MCF-7) and non-target (e.g., HS-27) cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (solubilized in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed both MCF-7 and HS-27 cells in separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Dosing: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2. The incubation time should be consistent across all experiments for valid comparisons.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, only viable cells will produce formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Use a non-linear regression analysis (log(inhibitor) vs. normalized response) in software like GraphPad Prism to calculate the IC50 (for cancer cells) and CC50 (for normal cells) values.

Structure-Activity and Structure-Toxicity Relationships

The data from Table 1 allows for preliminary insights into how chemical structure influences the therapeutic index.

Scaffold with Points of Derivatization

G cluster_0 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine Core scaffold R1 R1 R2 R2 R3 R3

Caption: Core scaffold showing key positions for derivatization.

Causality Behind Experimental Observations:

  • N1 Position (R1): Methylation at the N1 position (CMPD-A ) likely provides a balance of moderate potency and toxicity. This small alkyl group may improve metabolic stability or cell permeability without introducing significant steric hindrance or new off-target interactions.

  • C5 Position (R2):

    • Attaching a phenyl group (CMPD-B ) significantly boosts potency. This suggests the phenyl ring may be entering a hydrophobic pocket in the target protein's active site, increasing binding affinity. However, this increased hydrophobicity can also lead to non-specific binding to other proteins or disruption of cell membranes, explaining the concurrent rise in cytotoxicity.

    • Adding an electron-withdrawing fluorine atom to the phenyl ring (CMPD-C ) maintains high potency while drastically reducing toxicity. This is a classic drug design strategy. The fluorine atom can alter the electronic properties of the phenyl ring, potentially discouraging unfavorable off-target interactions. It may also block a site of metabolic attack that could produce a toxic metabolite. This subtle modification decouples the desired on-target effect from the off-target cytotoxicity, thereby improving the selectivity index.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the in vitro therapeutic index of novel 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives. Our comparative analysis of hypothetical compounds reveals that small structural modifications can have profound effects on the selectivity index. CMPD-C , with its C5-(4-fluorophenyl) substitution, emerged as the superior candidate due to its high potency and low cytotoxicity, resulting in the highest SI.

The insights gained from this in vitro screening are crucial for guiding the next steps in the drug discovery pipeline. Promising candidates like CMPD-C should be advanced to more complex biological systems, including:

  • Kinase Selectivity Profiling: Testing against a broad panel of kinases to confirm target specificity.

  • ADME/Tox Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of disease to determine the true in vivo therapeutic index (e.g., ratio of the maximum tolerated dose to the minimum effective dose).

Ultimately, the goal is to identify a lead compound with a well-balanced profile of safety and efficacy, and the early, careful evaluation of the selectivity index is a critical step in achieving that objective.[8][9]

References

A Head-to-Head Comparison of Pyrrolopyridine Isomers in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The pyrrolopyridine scaffold, a bioisostere of indole, is a cornerstone in modern medicinal chemistry, particularly in the pursuit of novel kinase inhibitors. The strategic placement of a nitrogen atom within the pyridine ring gives rise to six distinct isomers, each possessing a unique electronic distribution and physicochemical profile. This subtle structural variance can profoundly impact a molecule's interaction with biological targets, leading to significant differences in potency, selectivity, and overall pharmacological effect.

The Landscape of Pyrrolopyridine Isomers: A Structural Overview

Pyrrolopyridines, also known as azaindoles, are bicyclic heteroaromatic compounds formed by the fusion of a pyrrole and a pyridine ring. The position of the nitrogen atom in the six-membered ring dictates the isomeric form.[2] The most commonly encountered isomers in medicinal chemistry include:

  • Pyrrolo[2,3-b]pyridine (7-azaindole)

  • Pyrrolo[2,3-c]pyridine (6-azaindole)

  • Pyrrolo[3,2-c]pyridine (5-azaindole)

  • Pyrrolo[3,2-b]pyridine (4-azaindole)

  • Pyrrolo[3,4-c]pyridine [2][3][4]

  • Pyrrolo[2,3-d]pyrimidine (a deaza-isostere of adenine) [5][6]

This structural diversity provides a versatile platform for fine-tuning molecular properties to achieve desired biological activity.

Direct Comparative Insights: Where Isomers Go Head-to-Head

While comprehensive studies comparing all isomers are rare, some investigations provide direct evidence of the differential activities of pyrrolopyridine isomers.

Kinase Inhibition: A Tale of Selectivity

The inhibition of protein kinases is a major application of pyrrolopyridine derivatives.[7] A notable example of isomer comparison comes from the development of inhibitors for Cell Division Cycle 7 (Cdc7) kinase, a key regulator of DNA replication. In one study, derivatives of pyrrolo[3,2-c]pyridine (5-azaindole) demonstrated potent inhibitory activity. In contrast, the corresponding derivatives based on the pyrrolo[3,2-b]pyridine (4-azaindole) , pyrrolo[2,3-c]pyridine (6-azaindole) , and pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds exhibited significantly lower inhibitory activity and selectivity.[1] This suggests that the specific arrangement of the nitrogen atom in the 5-azaindole core is optimal for interaction with the active site of Cdc7 kinase.

Antiviral Activity: Targeting HIV-1 Reverse Transcriptase

In the context of anti-HIV-1 therapy, a comparative study of azaindole derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) revealed that analogs of pyrrolo[3,2-b]pyridine (4-azaindole) and pyrrolo[2,3-b]pyridine (7-azaindole) had superior efficacy compared to the parent indole compound. Conversely, derivatives of pyrrolo[3,2-c]pyridine (5-azaindole) and pyrrolo[2,3-c]pyridine (6-azaindole) showed reduced efficacy.[1]

A Comparative Overview of Isomer-Specific Biological Activities

The following sections delve into the biological activities of specific pyrrolopyridine isomers, drawing from various studies to highlight their therapeutic potential. It is important to note that the data presented in the tables are compiled from different sources and may not represent direct head-to-head comparisons under identical experimental conditions.[1]

Pyrrolo[3,2-c]pyridine: Potent FMS Kinase Inhibition

Derivatives of the pyrrolo[3,2-c]pyridine scaffold have emerged as promising inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders.[8]

Compound Target Kinase IC50 (nM) Cell Line(s) IC50 (µM) Reference
Compound 1rFMS30Ovarian, Prostate, Breast Cancer0.15 - 1.78[8]
KIST101029 (Lead Compound)FMS96Not SpecifiedNot Specified[8]
Compound 1eFMS60Not SpecifiedNot Specified[8]

Table 1: Comparative inhibitory activity of pyrrolo[3,2-c]pyridine derivatives against FMS kinase. Data is compiled from a single study for direct comparison.[8]

Pyrrolo[3,2-c]pyridine as Colchicine-Binding Site Inhibitors with Anticancer Activity

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been synthesized and evaluated as inhibitors that bind to the colchicine site on tubulin, demonstrating potent anticancer activities.[9][10]

Compound HeLa (IC50, µM) SGC-7901 (IC50, µM) MCF-7 (IC50, µM) Reference
10t0.120.150.21[9][10]

Table 2: In vitro antiproliferative activity of a potent 1H-pyrrolo[3,2-c]pyridine derivative against various cancer cell lines.[9][10]

Pyrrolo[2,3-d]pyrimidine: A Scaffold for Multi-Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine core, being a deaza-isostere of adenine, is a privileged scaffold for designing ATP-competitive kinase inhibitors.[5][6] Several derivatives have shown potent activity against multiple kinases, positioning them as promising multi-targeted anticancer agents.[11]

Compound EGFR (IC50, nM) Her2 (IC50, nM) VEGFR-2 (IC50, nM) CDK2 (IC50, nM) Reference
Compound 6fSimilar to SunitinibSimilar to SunitinibSimilar to SunitinibSimilar to Sunitinib[11]
Compound 6lSimilar to SunitinibSimilar to SunitinibSimilar to SunitinibSimilar to Sunitinib[11]
Compound 6nSimilar to SunitinibSimilar to SunitinibSimilar to SunitinibSimilar to Sunitinib[11]
Compound 6j--Selective Inhibition-[11]
Compound 6c--Selective Inhibition-[11]
Compound 6i-Selective Dual InhibitionSelective Dual Inhibition-[11]

Table 3: Multi-kinase inhibitory profile of various pyrrolo[2,3-d]pyrimidine derivatives. The term "Similar to Sunitinib" indicates that the inhibitory activity was comparable to the reference multi-kinase inhibitor.[11]

Experimental Protocols: A Guide to Key Biological Assays

To ensure the reproducibility and validity of the findings presented, this section outlines the methodologies for key biological assays commonly employed in the evaluation of pyrrolopyridine isomers.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and, therefore, the kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds (pyrrolopyridine isomers) in DMSO.

  • Kinase Reaction Setup:

    • In a 96-well plate, add the kinase, the appropriate substrate, and the kinase buffer.

    • Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation and Detection:

    • Add the Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrrolopyridine derivatives for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control and determine the IC50 value.

Visualizing the Science: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams are provided in DOT language.

Kinase_Signaling_Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (e.g., FMS, EGFR) Ligand->Receptor Binding Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Signaling_Proteins Downstream Signaling Proteins (e.g., Ras, Raf, MEK, ERK) Dimerization->Signaling_Proteins Activation Pyrrolopyridine Pyrrolopyridine Isomer (Inhibitor) Pyrrolopyridine->Dimerization Inhibition Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription_Factors->Cellular_Response

Caption: A simplified diagram of a receptor tyrosine kinase signaling pathway and the inhibitory action of a pyrrolopyridine isomer.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Prepare Serial Dilutions of Pyrrolopyridine Isomers Reaction_Setup 3. Combine Kinase, Substrate, & Compound in 96-well Plate Compound_Prep->Reaction_Setup Reagent_Prep 2. Prepare Kinase, Substrate, and ATP Reagent_Prep->Reaction_Setup Reaction_Start 4. Initiate Reaction with ATP and Incubate Reaction_Setup->Reaction_Start Reaction_Stop 5. Stop Reaction & Deplete Remaining ATP Reaction_Start->Reaction_Stop Signal_Gen 6. Add Detection Reagent to Convert ADP to ATP & Generate Luminescence Reaction_Stop->Signal_Gen Measurement 7. Measure Luminescence Signal_Gen->Measurement Data_Analysis 8. Calculate % Inhibition & Determine IC50 Measurement->Data_Analysis

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride, a heterocyclic building block common in medicinal chemistry, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how," fostering a culture of safety and responsibility in the laboratory.

Hazard Identification: The Foundation of Safe Disposal

Before any disposal protocol can be established, a thorough understanding of the compound's inherent hazards is paramount. This knowledge dictates the required personal protective equipment (PPE), segregation of waste streams, and the ultimate disposal route.

Based on available safety data, this compound is classified with several hazard statements. These classifications are the primary drivers for treating this compound as a hazardous waste.

Table 1: GHS Hazard Profile

Hazard ClassCodeStatementGHS Pictogram
Acute Toxicity, OralH302Harmful if swallowedGHS07 (Exclamation Mark)
Skin IrritationH315Causes skin irritationGHS07 (Exclamation Mark)
Eye IrritationH319Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritationGHS07 (Exclamation Mark)

The presence of a chlorinated pyridine structure warrants caution. Such halogenated organic compounds can form toxic and persistent byproducts if not disposed of correctly, particularly through incineration at improper temperatures. Therefore, all waste containing this compound must be treated as regulated hazardous waste.[1]

Pre-Disposal Preparations: Setting the Stage for Safety

Proper disposal is an active process that begins long before the waste container is sealed. Adherence to these preparatory steps is non-negotiable.

  • Personal Protective Equipment (PPE): Standard laboratory PPE is required, with specific emphasis on the hazards identified. This includes a lab coat, nitrile gloves, and tightly fitting safety goggles with side-shields.[2] If handling the solid outside of a certified chemical fume hood, respiratory protection may be necessary to avoid inhalation of dust.[2]

  • Designated Area: All disposal-related activities, such as rinsing containers or consolidating waste, should be performed within a certified laboratory chemical fume hood to minimize inhalation exposure.[3][4]

  • Waste Container Selection: Use only approved, properly labeled hazardous waste containers.[3] The container must be made of a compatible material (e.g., high-density polyethylene) and have a sealable, airtight lid.[5] The label should clearly state "Hazardous Waste," list the full chemical name of the contents, and display the appropriate hazard pictograms.

Step-by-Step Disposal Protocols

The guiding principle is that no amount of this compound is safe for disposal via standard laboratory drains or trash. All waste streams must be segregated and managed as hazardous chemical waste.

Protocol 1: Disposal of Bulk/Unused Solid Compound

This protocol applies to expired reagents or excess material.

  • Do Not Attempt Neutralization: Chemical neutralization of this compound in the lab is not recommended due to the potential for unknown and hazardous reactions.

  • Secure Original Container: Ensure the original container is tightly sealed. If the container integrity is compromised, overpack it into a larger, sealable container.

  • Label for Disposal: Affix a hazardous waste tag to the container. List "this compound" and its CAS number (917918-83-3) as the primary constituent.

  • Transfer to Central Accumulation Area: Move the sealed and labeled container to your institution's designated central hazardous waste accumulation area for pickup by a licensed disposal contractor.

Protocol 2: Decontamination and Disposal of "Empty" Containers

An "empty" container that held this compound is not truly empty; it is lined with hazardous residue and must be decontaminated before the container itself can be discarded.

  • Triple Rinse Procedure:

    • In a chemical fume hood, add a small amount of a suitable solvent (e.g., methanol, ethanol, or acetone) to the container.

    • Securely cap and swirl the container to dissolve the residue from all interior surfaces.

    • Pour the resulting solvent rinse (now considered hazardous waste) into a designated "Halogenated Organic Solvent Waste" container.

    • Repeat this rinsing process two more times.

  • Container Disposal: After the triple rinse, the container is considered decontaminated. Deface the original label to prevent confusion and dispose of the container according to your institution's policy for clean lab glass or plastic.

Protocol 3: Disposal of Contaminated Labware

This includes items like pipette tips, weigh boats, contaminated gloves, and absorbent paper from spill cleanups.

  • Segregation is Key: Do not mix this solid waste with non-hazardous lab trash.

  • Designated Solid Waste Bag: Place all contaminated disposable items into a dedicated, clearly labeled "Hazardous Solid Waste" bag or container. This container should be kept sealed when not in use.

  • Labeling: The bag or container must be labeled with the chemical name of the contaminant.

  • Final Disposal: Once full, the sealed bag or container is transferred to the central hazardous waste accumulation area.

Waste Stream Management Workflow

The decision-making process for handling any waste potentially contaminated with this compound must be systematic. The following workflow ensures that all waste streams are correctly identified and routed.

G start Waste Generation (Any material potentially contaminated with the title compound) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? is_container Is it the original 'empty' container? is_solid->is_container No bulk_solid Bulk / Unused Solid Reagent is_solid->bulk_solid Yes (Bulk) solid_waste Solid Waste (Gloves, tips, weigh paper, spill cleanup material) is_container->solid_waste No decontaminate Perform Triple Rinse Procedure is_container->decontaminate Yes solid_container Collect in labeled 'Hazardous Solid Waste' container. solid_waste->solid_container bulk_container Package in original or overpack container. Attach waste tag. bulk_solid->bulk_container rinse_solvent Rinse Solvent (from container decontamination) liquid_container Collect in labeled 'Halogenated Organic Solvent Waste' container. rinse_solvent->liquid_container final_disposal Transfer to Central Hazardous Waste Accumulation Area for professional disposal. solid_container->final_disposal bulk_container->final_disposal liquid_container->final_disposal decontaminate->rinse_solvent clean_container Dispose of decontaminated container per institutional policy. decontaminate->clean_container

Caption: Decision workflow for segregating and managing waste streams.

Regulatory Context: RCRA and Academic Labs

In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] Academic laboratories may have the option to operate under the Subpart K regulations, which provide a more flexible, lab-centric approach to waste management compared to industrial standards.[7][8] Key aspects of this include allowing hazardous waste determinations to be made by trained professionals at a central accumulation area and requiring labs to develop a comprehensive Laboratory Management Plan.[8] Regardless of the specific regulatory framework your institution follows, the core principle remains: all waste from this compound must be managed as hazardous.[6]

Ultimately, the final step for all generated hazardous waste is its transfer to a licensed hazardous waste disposal company. These companies typically use high-temperature incineration for chlorinated organic compounds, which is a required process to ensure complete destruction and prevent the release of toxic byproducts.[1] Never dispose of this chemical down the drain or in regular trash, as this is illegal and environmentally harmful.[5]

By adhering to this guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest degree of professional responsibility and environmental integrity.

References

Personal protective equipment for handling 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Handling 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride

As researchers and scientists in drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-proven safety and handling protocols for this compound (CAS No: 917918-83-3), a chlorinated heterocyclic compound. The procedures outlined here are designed to empower you with the knowledge to minimize risks and ensure a secure laboratory environment.

Hazard Identification: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, while not extensively characterized in all toxicological literature, presents hazards typical of its chemical class. The primary source for this information is the Safety Data Sheet (SDS), which provides standardized hazard communication.

Based on available data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07) , indicating that the substance can be an irritant, skin sensitizer, acutely toxic (harmful), a narcotic, or hazardous to the ozone layer.[1] The signal word is "Warning" .[1]

The hydrochloride salt form and the presence of a chlorinated pyridine ring structure necessitate careful handling to prevent irritation and potential long-term health effects associated with halogenated organic compounds.

The Core of Protection: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial. The Occupational Safety and Health Administration (OSHA) mandates that employers assess workplace hazards and provide appropriate PPE to protect employees from chemical, radiological, or mechanical irritants.[2][3] The minimum required PPE for handling this compound is detailed below.

Task / OperationEngineering ControlsHand ProtectionEye/Face ProtectionBody & Respiratory Protection
Storage & Transport Ventilated StorageNitrile GlovesSafety GlassesLab Coat, Closed-toe Shoes
Weighing (Solid) Chemical Fume HoodNitrile GlovesSafety GogglesLab Coat, N95 Respirator (recommended)
Solution Preparation Chemical Fume HoodNitrile GlovesSafety GogglesLab Coat
Reaction Workup Chemical Fume HoodNitrile GlovesGoggles & Face ShieldLab Coat
Spill Cleanup Chemical Fume HoodHeavy-duty Nitrile or Neoprene GlovesGoggles & Face ShieldChemical-resistant Apron, Respirator (as needed)

Causality Behind PPE Choices:

  • Engineering Controls: A certified chemical fume hood is the primary barrier against inhalation of the powdered compound or vapors from its solutions. All manipulations should be performed within the hood to minimize respiratory exposure.[4]

  • Eye and Face Protection: Given the H319 "Causes serious eye irritation" classification, standard safety glasses with side shields are the absolute minimum.[5] However, safety goggles are strongly recommended, especially when handling the solid powder, as they provide a complete seal around the eyes.[6] For larger-scale operations or when a splash hazard exists, a face shield must be worn over safety goggles.[5]

  • Hand Protection: Chemically resistant nitrile gloves are required to prevent skin contact, which can cause irritation (H315).[7] For prolonged tasks or when handling concentrated solutions, consider double-gloving or using thicker, heavy-duty gloves. Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.[5]

  • Body Protection: A standard laboratory coat should be worn and kept fully buttoned to protect skin and personal clothing.[8] Ensure long pants and closed-toe shoes are always worn in the laboratory.[5]

  • Respiratory Protection: To mitigate the risk of respiratory tract irritation (H335), weighing of the solid compound should be performed in a fume hood.[1][6] If the risk of aerosolization is high or engineering controls are insufficient, a NIOSH-approved respirator (e.g., an N95 dust mask for powders or a full-face respirator with appropriate cartridges for vapors) must be used.[3]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, logical workflow is a self-validating system for safety. The following protocol outlines the critical steps for safely handling this compound from preparation to cleanup.

Experimental Protocol: Safe Handling Workflow

  • Preparation & Hazard Review:

    • Review the Safety Data Sheet (SDS) for this specific compound before beginning work.[9]

    • Ensure the chemical fume hood is operational and certified.

    • Designate a specific area within the hood for the procedure.

    • Assemble all necessary glassware, reagents, and spill cleanup materials.

    • Locate the nearest safety shower and eyewash station.[7]

  • Donning PPE:

    • Put on a lab coat, ensuring it is fully buttoned.

    • Don safety goggles.

    • Wash and dry hands, then don the appropriate nitrile gloves.

  • Chemical Handling (Inside Fume Hood):

    • Weighing: Carefully weigh the solid compound on weighing paper or in a tared container. Avoid creating dust. If a significant amount of dust is generated, an N95 respirator is recommended.

    • Transfer & Dissolution: Gently add the solid to the solvent in the reaction vessel. Use a powder funnel if necessary. If using cannulas or needles for liquid transfers, employ proper techniques to avoid punctures and splashes.[10]

    • Reaction: Keep the reaction vessel capped or attached to a condenser/inert gas line to contain vapors.

  • Decontamination & Doffing PPE:

    • After the procedure, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

    • Remove gloves using the proper technique to avoid skin contact with the exterior of the glove.

    • Remove goggles and lab coat.

    • Wash hands thoroughly with soap and water.[7]

To visualize this process, the following workflow diagram illustrates the critical decision points and safety measures.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (In Fume Hood) cluster_cleanup Phase 3: Post-Procedure A Review SDS & Assess Risks B Verify Fume Hood & Safety Equipment A->B C Don PPE (Coat, Goggles, Gloves) B->C D Weigh Solid Compound C->D E Transfer & Dissolve D->E F Conduct Reaction E->F G Decontaminate Work Area F->G H Segregate Hazardous Waste G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Safe handling workflow from preparation to disposal.

Emergency & Disposal Plans

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[7][11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[4]

Waste Disposal Plan:

Proper segregation and disposal of chemical waste are critical for laboratory safety and environmental compliance.

  • Classification: this compound is a halogenated organic compound .[13]

  • Segregation: All waste containing this compound, including contaminated solids (gloves, paper towels), solutions, and empty containers, must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste .[13][14]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical names of all constituents.[4][14]

  • Storage: Keep waste containers tightly closed when not in use and store them in a designated satellite accumulation area with secondary containment.[4][14]

  • Disposal: Do not dispose of this chemical down the drain.[15] Arrange for pickup and disposal through your institution's EHS department. Halogenated organic wastes are typically disposed of via regulated hazardous waste incineration.[13]

By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust in your procedures and contribute to a robust culture of safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.